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  • Product: 17-Hydroxydigitoxigenin
  • CAS: 26629-41-4

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 17-hydroxydigitoxigenin in cardiac cells

An In-Depth Technical Guide to the Cellular Mechanism of Action of 17-Hydroxydigitoxigenin in Cardiac Cells Abstract 17-hydroxydigitoxigenin, a cardenolide and a derivative of digitoxigenin, belongs to the class of compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cellular Mechanism of Action of 17-Hydroxydigitoxigenin in Cardiac Cells

Abstract

17-hydroxydigitoxigenin, a cardenolide and a derivative of digitoxigenin, belongs to the class of compounds known as cardiac glycosides. These molecules have been a cornerstone in the treatment of heart failure and certain cardiac arrhythmias for centuries.[1] Their therapeutic efficacy, however, is notoriously constrained by a narrow therapeutic index, where small increments beyond the therapeutic dose can lead to significant toxicity, including life-threatening arrhythmias.[2][3] This guide provides a detailed exploration of the molecular and cellular mechanisms underpinning the action of 17-hydroxydigitoxigenin in cardiomyocytes. We will dissect the primary interaction with the Na+/K+-ATPase pump, the subsequent cascade of ionic shifts, and the ultimate impact on cardiac contractility and electrophysiology. This document is intended to serve as a comprehensive resource, integrating established principles with methodologies for empirical validation.

The Primary Molecular Target: Na+/K+-ATPase Inhibition

The fundamental mechanism of action for all cardiac glycosides, including 17-hydroxydigitoxigenin, is the specific and reversible inhibition of the Na+/K+-ATPase pump located in the sarcolemma of cardiac muscle cells.[4][5]

1.1. The Na+/K+-ATPase Pump: A Cellular Gatekeeper

The Na+/K+-ATPase is an essential integral membrane protein that actively transports three sodium ions (Na+) out of the cell in exchange for two potassium ions (K+) into the cell, a process fueled by the hydrolysis of ATP.[6] This electrogenic pump is critical for maintaining several key cellular functions:

  • Ionic Gradients: It establishes and preserves the steep transmembrane gradients for Na+ and K+.

  • Resting Membrane Potential: The net outward movement of positive charge contributes to the negative resting membrane potential, which is vital for cellular excitability.[6]

  • Secondary Active Transport: The Na+ gradient it creates is the driving force for numerous secondary active transporters, including the Na+/Ca2+ exchanger.

1.2. Inhibition by 17-Hydroxydigitoxigenin

17-hydroxydigitoxigenin, like other cardiac glycosides, binds to the extracellular side of the α-subunit of the Na+/K+-ATPase.[2] This binding stabilizes the enzyme in a phosphorylated conformation (the E2-P state), which prevents the release of K+ ions into the cell and subsequent binding of Na+ ions from the cytoplasm, thereby inhibiting the pump's activity.[1] The direct and measurable consequence is a dose-dependent reduction in Na+/K+-ATPase activity.[7] This leads to a gradual increase in the intracellular sodium concentration ([Na+]i).[8]

cluster_1 Extracellular Space cluster_2 Intracellular Space (Cytosol) Pump Na+/K+-ATPase (α-subunit) Na_in ↑ [Na⁺]i Pump->Na_in Reduced Na⁺ Efflux NCX Na+/Ca²⁺ Exchanger (NCX) Ca_in ↑ [Ca²⁺]i NCX->Ca_in Reduced Ca²⁺ Efflux CG 17-Hydroxydigitoxigenin CG->Pump Binds & Inhibits Na_in->NCX Reduces Gradient for NCX

Figure 1: Initial molecular events following 17-hydroxydigitoxigenin binding.

The Cascade of Ionic Dysregulation: Linking Sodium to Calcium

The inhibition of the Na+/K+-ATPase sets off a critical cascade that directly impacts calcium homeostasis within the cardiomyocyte, primarily through its effect on the Na+/Ca2+ exchanger (NCX).

2.1. The Role of the Na+/Ca2+ Exchanger (NCX)

The NCX is a bidirectional electrogenic transporter that typically operates in "forward mode," extruding one Ca2+ ion from the cell in exchange for the entry of three Na+ ions down the electrochemical gradient established by the Na+/K+-ATPase.[6] This is a primary mechanism for removing Ca2+ from the cytosol following muscle contraction, allowing for relaxation.

2.2. Altered NCX Function and Calcium Accumulation

As 17-hydroxydigitoxigenin causes the intracellular Na+ concentration to rise, the transmembrane Na+ gradient is diminished.[6] This reduction in the driving force for Na+ entry impairs the ability of the NCX to operate in its forward, Ca2+-extruding mode.[2] Consequently, less Ca2+ is removed from the cell during diastole. The net effect is an accumulation of intracellular calcium ([Ca2+]i).[8][9] This excess calcium is subsequently taken up and stored in the sarcoplasmic reticulum (SR) by the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.

The Positive Inotropic Effect: Enhancing Cardiac Contractility

The elevation of sarcoplasmic reticulum Ca2+ stores is the direct cause of the hallmark therapeutic effect of cardiac glycosides: increased myocardial contractility (positive inotropy).

During normal cardiac excitation-contraction coupling, an action potential depolarizes the cell membrane, opening L-type Ca2+ channels and allowing a small influx of "trigger" Ca2+. This trigger Ca2+ binds to and opens ryanodine receptors (RyR2) on the SR membrane, causing a large-scale release of stored Ca2+ into the cytosol—a phenomenon known as calcium-induced calcium release. This surge in cytosolic Ca2+ binds to troponin C, initiating the cross-bridge cycling of actin and myosin filaments and resulting in muscle contraction.

With 17-hydroxydigitoxigenin treatment, the SR is "super-loaded" with Ca2+. Therefore, upon arrival of an action potential, a greater amount of Ca2+ is released from the SR for a given trigger Ca2+ influx.[1] This larger and more robust Ca2+ transient leads to increased binding to troponin C and, consequently, a more forceful and efficient contraction of the heart muscle.[8][9] This improves cardiac output, a key benefit in the treatment of heart failure.[9][10]

CG 17-Hydroxydigitoxigenin Pump Inhibition of Na⁺/K⁺-ATPase CG->Pump Na_in ↑ Intracellular [Na⁺] Pump->Na_in NCX ↓ Na⁺/Ca²⁺ Exchange (Ca²⁺ Efflux) Na_in->NCX Ca_in ↑ Intracellular [Ca²⁺] NCX->Ca_in SR ↑ Ca²⁺ load in Sarcoplasmic Reticulum (SR) Ca_in->SR CICR ↑ Ca²⁺ release during Excitation-Contraction Coupling SR->CICR Contractility ↑ Myocardial Contractility (Positive Inotropy) CICR->Contractility

Figure 2: Signaling pathway from Na+/K+-ATPase inhibition to increased contractility.

Electrophysiological and Arrhythmogenic Consequences

Beyond its inotropic effects, 17-hydroxydigitoxigenin profoundly impacts the electrical properties of the heart, contributing to both therapeutic and toxic outcomes.

4.1. Therapeutic Electrophysiological Effects

At therapeutic concentrations, cardiac glycosides exhibit parasympathomimetic (vagomimetic) actions.[6] This increased vagal nerve activity leads to:

  • Negative Chronotropy: A decrease in the firing rate of the sinoatrial (SA) node, resulting in a slower heart rate.[6]

  • Negative Dromotropy: A reduction in the conduction velocity of electrical impulses through the atrioventricular (AV) node.[6]

These effects are beneficial in conditions like atrial fibrillation, where controlling the ventricular rate is crucial.[9]

4.2. Toxic and Pro-Arrhythmic Mechanisms

The narrow therapeutic window of cardiac glycosides means that at slightly higher concentrations, the same mechanisms that produce therapeutic effects can lead to dangerous arrhythmias.[2][4]

  • Calcium Overload: Excessive inhibition of the Na+/K+-ATPase leads to severe intracellular Ca2+ overload.[3][11]

  • Delayed Afterdepolarizations (DADs): During diastole, the overloaded SR can spontaneously release Ca2+ (Ca2+ waves).[3] This Ca2+ can activate the NCX in its "reverse mode" (3 Na+ out, 1 Ca2+ in), generating a net inward depolarizing current. If this current is large enough to bring the membrane potential to its threshold, it can trigger an ectopic beat, a phenomenon known as a delayed afterdepolarization (DAD).[5]

  • Oxidative Stress: There is evidence that cardiac glycosides can increase the production of reactive oxygen species (ROS).[3] ROS can directly modify and sensitize the RyR2 channels, making them more prone to spontaneous Ca2+ release, thereby exacerbating the risk of DADs and triggered arrhythmias.[3]

Table 1: Summary of Quantitative Effects of Cardiac Glycosides

ParameterEffect of 17-Hydroxydigitoxigenin/Cardiac GlycosidesTypical Concentration/RangeReference
Na+/K+-ATPase Activity InhibitionIC50: 2.46 µM (for 1β-hydroxydigitoxigenin)[7]
Intracellular Na+ IncreaseSmall elevation from ~7 mM[2]
Intracellular Ca2+ IncreaseResting: ~100 nM; Peak: up to 1 µM[12]
Cardiac Contractility Increase (Positive Inotropy)Dose-dependent[9][10]
Heart Rate Decrease (Negative Chronotropy)Therapeutic doses[6]
AV Nodal Conduction Decrease (Negative Dromotropy)Therapeutic doses[6]
Arrhythmias Induction (at toxic doses)Narrow therapeutic window[3][4]

Experimental Protocols for Mechanistic Validation

Validating the mechanism of action of compounds like 17-hydroxydigitoxigenin requires a multi-faceted approach. Below are core, self-validating protocols for assessing the key steps in its mechanistic pathway.

5.1. Protocol 1: Na+/K+-ATPase Activity Assay

This assay directly quantifies the inhibitory effect of 17-hydroxydigitoxigenin on its primary target. The principle is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.[13]

  • Methodology:

    • Sample Preparation: Isolate membrane fractions rich in Na+/K+-ATPase from cardiac tissue or cultured cardiomyocytes.

    • Reaction Setup: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.[7] Divide samples into two groups: Total ATPase activity and Mg2+-ATPase activity (by adding a specific Na+/K+-ATPase inhibitor like ouabain to this control group).

    • Compound Incubation: Add varying concentrations of 17-hydroxydigitoxigenin to the "Total ATPase" tubes. Incubate all samples at 37°C for a defined period (e.g., 15-30 minutes).[7]

    • Phosphate Detection: Stop the reaction and add a reagent (e.g., malachite green-based) that forms a colored complex with the liberated inorganic phosphate.

    • Quantification: Measure the absorbance of the solution using a microplate reader.

    • Calculation: The Na+/K+-ATPase activity is the difference between the total ATPase activity and the Mg2+-ATPase activity. Plot the percent inhibition against the log concentration of 17-hydroxydigitoxigenin to determine the IC50 value.

Figure 3: Workflow for the Na+/K+-ATPase activity assay.

5.2. Protocol 2: Intracellular Calcium Concentration Measurement

This protocol uses fluorescent calcium indicators to visualize and quantify changes in cytosolic Ca2+ levels in response to drug treatment.[14]

  • Methodology:

    • Cell Culture: Plate cardiomyocytes on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.[14]

    • Dye Loading: Incubate the cells with a membrane-permeable calcium-sensitive dye, such as Fura-2 AM or Fluo-3 AM, in a suitable buffer (e.g., HEPES-buffered saline).[14] The "AM" ester group allows the dye to cross the cell membrane, after which intracellular esterases cleave it, trapping the fluorescent indicator in the cytosol.

    • Baseline Measurement: Place the plate in a fluorescence plate reader or on a fluorescence microscope. Record the baseline fluorescence for several cycles.[14] For ratiometric dyes like Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Compound Addition: Add 17-hydroxydigitoxigenin to the wells and immediately begin recording the change in fluorescence intensity over time.

    • Data Analysis: For ratiometric dyes, calculate the ratio of emission intensities (e.g., 340/380 nm).[14] This ratio is proportional to the intracellular Ca2+ concentration. Normalize the response to the baseline to quantify the change.

Figure 4: Workflow for measuring intracellular calcium concentration.

5.3. Protocol 3: Patch-Clamp Electrophysiology

This "gold-standard" technique provides high-resolution measurement of ion channel currents and action potentials from a single cell, allowing for detailed characterization of electrophysiological effects.[15]

  • Methodology:

    • Cell Preparation: Isolate single cardiomyocytes or use cultured cells (e.g., human iPSC-derived cardiomyocytes).[16]

    • Pipette Preparation: Fabricate a glass micropipette with a tip diameter of 1-2 µm and fill it with an intracellular-like electrolyte solution.[17]

    • Giga-seal Formation: Using a micromanipulator, carefully bring the pipette tip into contact with the cell membrane and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

    • Configuration:

      • Whole-Cell: Apply a stronger pulse of suction to rupture the membrane patch under the pipette tip, gaining electrical access to the entire cell.[18]

      • Current-Clamp: In this mode, you can record the cell's membrane potential, including action potentials, and observe changes in duration, amplitude, and resting potential after applying 17-hydroxydigitoxigenin.

      • Voltage-Clamp: In this mode, the membrane potential is held at a specific voltage, and the current required to maintain that voltage is measured. This allows for the study of specific ion channels (e.g., L-type Ca2+ channels) and the detection of abnormal currents, such as those underlying DADs.

    • Data Acquisition and Analysis: Record data before and after perfusion of 17-hydroxydigitoxigenin to characterize its effects on cardiac electrophysiology.

Figure 5: General workflow for whole-cell patch-clamp experiments.

Conclusion

The mechanism of action of 17-hydroxydigitoxigenin in cardiac cells is a well-defined, multi-step process initiated by the inhibition of the Na+/K+-ATPase. This primary event triggers a predictable cascade involving an increase in intracellular sodium, a subsequent rise in intracellular calcium, and ultimately, an enhancement of myocardial contractility. While this positive inotropic effect is therapeutically beneficial for heart failure, the same underlying mechanism of calcium overload predisposes the heart to arrhythmias at higher concentrations. A thorough understanding of this pathway, validated through the robust experimental protocols detailed herein, is essential for the continued study and development of cardiac glycosides and for managing their clinical application safely and effectively.

References

  • Cardiac Glycosides. (2021, June 21). Manual of Medicine.
  • Cardiac Glycosides (Digoxin). CV Pharmacology.
  • Cardiac glycoside. Wikipedia.
  • Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Pl
  • Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. (2025, June 17). Molecules.
  • Cardiac Glycosides: Types and What They Treat. (2022, December 8). Cleveland Clinic.
  • Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media. PMC.
  • Na+/K+-
  • Arrhythmogenic adverse effects of cardiac glycosides are mediated by redox modific
  • Basic methods for monitoring intracellular Ca2+ in cardiac myocytes using Fluo-3. (2015, April 1). PubMed.
  • Na+/K+-ATPase Activity Assay Kit (A319707). Antibodies.com.
  • Na+k+-ATPase Activity Assay Kit (MAES0188). Abbexa.
  • Cardiac Glycoside and Digoxin Toxicity. (2025, March 25).
  • Na+/K+ ATPase Activity Assay Kit (Colorimetric) (NBP3-25857). Bio-Techne.
  • iCell Cardiomyocytes2 Application Protocol: Intracellular Calcium Flux Detection with FDSS/µCELL. FujiFilm Cellular Dynamics.
  • Cardiac Glycosides. (2025, December 15). Lecturio.
  • Na+/K+ ATPase Activity Assay Kit (Colorimetric) (NBP3-25857). Novus Biologicals.
  • What are the possible methods for intracellular calcium assay?. (2015, March 28).
  • Manual Patch-clamp Technique.
  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage G
  • Patch clamp techniques for single channel and whole-cell recording.
  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (2026, March 25). Molecular Devices.
  • Electrophysiological evaluation of pentamidine and 17-AAG in human stem cell-derived cardiomyocytes for safety assessment. (2019, January 5). PubMed.
  • Isolation, Crystal Structure and Na + /K + -ATPase Inhibitory Activity of 1β-Hydroxydigitoxigenin. Chinese Chemical Society.
  • Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique. Frontiers in Physiology.
  • Na+/K+-ATPase-Targeted Cytotoxicity of (+)
  • Heart failure drug digitoxin induces calcium uptake into cells by forming transmembrane calcium channels. PMC.
  • Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activ
  • Electrophysiological abnormalities in induced pluripotent stem cell‐derived cardiomyocytes generated from Duchenne muscular dystrophy p
  • The electrophysiological effects of cardiac glycosides in human iPSC-derived cardiomyocytes and in guinea pig isol
  • DIGITOXIGENIN. Inxight Drugs.
  • Heart failure drug digitoxin induces calcium uptake into cells by forming transmembrane calcium channels. (2008, February 19). PubMed.
  • Chemogenetic generation of hydrogen peroxide in the heart induces severe cardiac dysfunction. (2018, October 2). PMC.
  • What is the mechanism of Digitoxin?. (2024, July 17).
  • Na+/K+
  • hiPSC-CM electrophysiology: impact of temporal changes and study parameters on experimental reproducibility. PMC.
  • Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells. PMC.
  • PHARMACOLOGY AND MECHANISM OF ACTION OF DIGITOXIN. Mintage Journal of Pharmaceutical and Medical Sciences.
  • Mechanisms of Hydrogen Peroxide-Induced Increase in Intracellular Calcium in Cardiomyocytes. PubMed.
  • Structure and function of 17??-hydroxysteroid dehydrogenase type 1 and type 2.
  • Effects of CHS on HG-induced calcium overload and ROS accumulation in...
  • Structure and function of 17beta-hydroxysteroid dehydrogenase type 1 and type 2. PubMed.
  • 17β-Hydroxysteroid dehydrogenase. Wikipedia.
  • Role of Intracellular Ca2+-overload in Cardiac Dysfunction in Heart Disease. (2020, January 7). Auctores.
  • Structure and function of human 17beta-hydroxysteroid dehydrogenases. (2006, March 27). PubMed.
  • Crystal structures of human 17β-hydroxysteroid dehydrogenase type 1 complexed with estrone and NADP + reveal the mechanism of substr

Sources

Exploratory

An In-Depth Technical Guide to 17α-Hydroxydigitoxigenin: Structure, Properties, and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 17α-hydroxydigitoxigenin, a significant cardenolide steroid of interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 17α-hydroxydigitoxigenin, a significant cardenolide steroid of interest in medicinal chemistry and pharmacology. We will delve into its core chemical structure, definitive molecular weight, and the validated experimental framework used for its characterization. Furthermore, we will explore its biological context, grounded in the well-established mechanism of action for cardiotonic steroids.

Molecular and Chemical Structure: A Detailed Analysis

17α-hydroxydigitoxigenin is a derivative of digitoxigenin, a member of the cardenolide family of steroids. These molecules are defined by a characteristic steroid nucleus and a five-membered lactone (butenolide) ring.

Core Steroid Nucleus: The foundation of 17α-hydroxydigitoxigenin is the gonane, or cyclopenta[a]phenanthrene, ring system. This consists of three six-membered cyclohexane rings (A, B, and C) and one five-membered cyclopentane ring (D). The fusion of these rings creates a specific three-dimensional conformation that is crucial for its biological activity.

Key Functional Groups and Stereochemistry:

  • Steroid Core: The molecule possesses a standard steroid backbone.

  • 17-alpha-hydroxyl group: The defining feature of this molecule is the hydroxyl (-OH) group attached to carbon 17 (C17) in the alpha configuration. This modification significantly impacts the molecule's polarity and potential interactions with enzymatic targets.

  • Butenolide Ring: A five-membered unsaturated lactone ring is attached at the C17 position in the beta configuration. This feature is a hallmark of all cardenolides and is essential for their cardiotonic activity.

  • Other Hydroxyl Groups: Additional hydroxyl groups are present at the C3 (beta) and C14 (beta) positions, contributing to the molecule's hydrophilic character and binding specificity.

The precise spatial arrangement of these groups is critical. The Simplified Molecular-Input Line-Entry System (SMILES) string for 17α-hydroxydigitoxigenin, O[C@@]12(C(CO3)=CC3=O)CC1)(CC[C@@]4([H])[C@@]2([H])CC[C@@]5([H])[C@@]4(CCC5)C)C, programmatically defines this complex stereochemistry[1].

cluster_steroid Steroid Ring System (Cardenolide Core) cluster_groups Key Functional Groups A A B B A->B OH3 3β-OH A->OH3 C C B->C D D C->D OH14 14β-OH C->OH14 OH17 17α-OH D->OH17 Lactone 17β-Butenolide Ring D->Lactone

Fig 1: Logical relationship of the core steroid rings and key functional groups.

Physicochemical Properties

A precise understanding of a molecule's physicochemical properties is fundamental for any research or development application. The key quantitative data for 17α-hydroxydigitoxigenin are summarized below.

PropertyValueSource
Molecular Weight 390.51 g/mol [1][2]
Molecular Formula C₂₃H₃₄O₅[2]
IUPAC Name 3-[(3S,5R,8S,9R,10S,13R,14R,17R)-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one[3]
CAS Number 26629-41-4[1]
SMILES O[C@@]12(C(CO3)=CC3=O)CC1">C@@(CC[C@@]4([H])[C@@]2([H])CC[C@@]5([H])[C@@]4(CCC5)C)C[1]
XLogP3-AA 1.7[3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 5[3]

Framework for Structural Elucidation and Verification

To ensure scientific integrity, the identity and purity of a compound like 17α-hydroxydigitoxigenin must be confirmed through a self-validating system of orthogonal analytical techniques. The primary methods for this are mass spectrometry, to confirm mass, and nuclear magnetic resonance spectroscopy, to confirm the precise chemical structure.

Causality Behind Experimental Choices
  • Mass Spectrometry (MS): This technique is the gold standard for accurately determining molecular weight. By ionizing the molecule and measuring its mass-to-charge ratio, we can directly verify the molecular formula (C₂₃H₃₄O₅) and confirm the absence of major impurities. High-resolution mass spectrometry (HRMS) is particularly powerful, providing mass accuracy to within a few parts per million[4][5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms what the mass is, NMR confirms what the structure is. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. 2D NMR techniques (like COSY and HSQC) are then used to piece together the complete carbon-hydrogen framework, confirming the connectivity and stereochemistry of the steroid nucleus and its functional groups.

Representative Experimental Protocol: LC-HRMS and NMR

This protocol describes a standard, field-proven workflow for the characterization of a purified sample of a cardenolide like 17α-hydroxydigitoxigenin.

Part A: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL using a 50:50 mixture of water and acetonitrile.

  • Chromatographic Separation:

    • Instrument: A high-performance liquid chromatography (HPLC) system coupled to an HRMS detector (e.g., ZenoTOF 7600 system or similar)[6].

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. This gradient effectively separates steroids and related compounds[7].

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode. Cardenolides readily form protonated molecules [M+H]⁺.

    • Scan Range: m/z 100-1000.

    • Data Analysis: Extract the ion chromatogram for the theoretical m/z of the protonated molecule (391.2484 for [C₂₃H₃₅O₅]⁺). The measured accurate mass should be within 5 ppm of the theoretical mass[3]. Fragmentation patterns (MS/MS) can be used to confirm the structure, often showing characteristic losses of water from the steroid core[4][7].

Part B: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the dry, purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • Experiments: Acquire standard ¹H, ¹³C, and 2D spectra (COSY, HSQC, HMBC).

  • Data Analysis:

    • ¹H NMR: Integrate signals to confirm the presence of 34 protons. Analyze chemical shifts and coupling constants to identify protons on the steroid backbone, the butenolide ring, and those adjacent to hydroxyl groups.

    • ¹³C NMR: Confirm the presence of 23 distinct carbon signals.

    • 2D NMR: Use COSY to establish proton-proton correlations and HSQC/HMBC to assign protons to their respective carbons, confirming the complete molecular structure and stereochemistry.

Biological Context and Mechanism of Action

17α-hydroxydigitoxigenin belongs to the class of cardiotonic steroids (CTS), also known as cardiac glycosides[8]. The primary and most widely accepted mechanism of action for this class of compounds is the inhibition of the Na+/K+-ATPase enzyme[8][9].

Inhibition of Na+/K+-ATPase: The Na+/K+-ATPase, or sodium-potassium pump, is an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na⁺) and potassium (K⁺) across the cell membrane. Cardiotonic steroids bind to a specific site on the extracellular face of the pump's α-subunit, locking it in a conformation that prevents its ion-pumping function[9][10].

This inhibition leads to a cascade of events in cardiac muscle cells (myocytes) that results in a positive inotropic (strengthening) effect on heart contractions.[9][11].

CTS 17α-Hydroxydigitoxigenin (Cardiotonic Steroid) NKA Na+/K+-ATPase Pump CTS->NKA Inhibits Na_in ↑ Intracellular [Na⁺] NKA->Na_in Leads to NCX Na⁺/Ca²⁺ Exchanger (NCX) (Reversed or Inhibited) Na_in->NCX Ca_out ↓ Ca²⁺ Efflux NCX->Ca_out Ca_in ↑ Intracellular [Ca²⁺] Ca_out->Ca_in Contractility ↑ Increased Myocardial Contractility Ca_in->Contractility Results in

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Foundational

Elucidating the Biosynthesis Pathways of 17-Hydroxydigitoxigenin in Digitalis Species

An In-Depth Technical Whitepaper for Application Scientists and Drug Development Professionals Executive Summary Cardenolides are highly specialized steroidal metabolites synthesized by plants within the genus Digitalis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Application Scientists and Drug Development Professionals

Executive Summary

Cardenolides are highly specialized steroidal metabolites synthesized by plants within the genus Digitalis (e.g., D. purpurea and D. lanata). While digitoxigenin and its 12- and 16-hydroxylated derivatives (digoxigenin and gitoxigenin) are the most abundant aglycones, 17-hydroxydigitoxigenin (often occurring as the 17α-epimer, PST2286) represents a critical structural variant with distinct pharmacological properties. Elucidating the precise biosynthetic cascade that yields this compound is paramount for metabolic engineering, synthetic biology, and the development of next-generation cardiotonic and antineoplastic agents.

This whitepaper deconstructs the enzymatic pathway from sterol precursors to 17-hydroxydigitoxigenin, detailing the mechanistic causality of each step and providing self-validating experimental workflows for pathway characterization.

Deconstructing the Biosynthetic Pathway

Initiation: Sterol Side-Chain Cleavage

The biosynthesis of all cardenolides begins with the conversion of cholesterol or phytosterols (such as campesterol or β-sitosterol) into pregnenolone. This reaction is catalyzed by CYP87A , a promiscuous cytochrome P450 enzyme that acts as a sterol side-chain cleavage enzyme 1. The cleavage involves sequential hydroxylations at C22 and C20, followed by C20–C22 bond scission, effectively funneling primary sterol metabolism into the specialized cardenolide pathway.

The Pregnane Core Assembly

Pregnenolone undergoes oxidation and isomerization catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD) and 3-ketosteroid isomerase (3-KSI) to form progesterone. The critical cis-A/B ring fusion—a stereochemical absolute for Na⁺/K⁺-ATPase inhibition—is subsequently established by Progesterone 5β-reductase (P5βR) , yielding 5β-pregnane-3,20-dione 2.

Cardenolide Scaffold Formation

A structural hallmark of cardenolides is the 14β-hydroxyl group. This is introduced stereoselectively by plastidial 2-oxoglutarate-dependent dioxygenases (2OGDs) or specialized CYPs 3. Following 14β-hydroxylation, the condensation of a two-carbon unit (likely derived from malonyl-CoA) at the C21 position forms the C23 α,β-unsaturated γ-lactone (butenolide) ring, completing the digitoxigenin scaffold.

Terminal Modification: 17-Hydroxylation

While 12β-hydroxylation yields digoxigenin and 16β-hydroxylation yields gitoxigenin, 17-hydroxylation introduces a hydroxyl group directly adjacent to the lactone ring. In mammalian metabolism, 17α-hydroxylation of digitoxin is a well-documented detoxification route 4. In Digitalis species, this conversion is mediated by a highly specialized, putative plant Cytochrome P450.

  • Mechanistic Causality: The steric hindrance posed by the bulky butenolide ring at C17 necessitates a highly specific CYP active site pocket to properly orient the C17-H bond toward the reactive heme-oxo intermediate, ensuring stereospecific oxygen insertion.

Pathway Visualization

Pathway Chol Cholesterol / Phytosterols Preg Pregnenolone Chol->Preg CYP87A (Side-chain cleavage) Prog Progesterone Preg->Prog 3β-HSD / 3-KSI PregDione 5β-Pregnane-3,20-dione Prog->PregDione P5βR (cis-A/B fusion) Digi Digitoxigenin PregDione->Digi 14β-Hydroxylase & C23 Assembly HydroxDigi 17-Hydroxydigitoxigenin Digi->HydroxDigi 17-Hydroxylase (Putative CYP450)

Biosynthetic pathway of 17-hydroxydigitoxigenin from sterols in Digitalis species.

Quantitative Data: Key Intermediates & Enzymes

IntermediateEnzyme CatalystCofactor DependencyExact Mass (m/z) [M+H]⁺
Cholesterol CYP87A (Side-chain cleavage)NADPH, O₂387.3621
Pregnenolone 3β-HSD / 3-KSINAD⁺317.2475
Progesterone Progesterone 5β-reductase (P5βR)NADPH315.2318
Digitoxigenin 14β-Hydroxylase & Assembly Complex2-Oxoglutarate / Acetyl-CoA375.2530
17-Hydroxydigitoxigenin Putative 17-Hydroxylase (CYP450)NADPH, O₂391.2479

Experimental Workflows: Self-Validating Protocols

To rigorously study this pathway, empirical protocols must be designed with built-in causality and self-validation mechanisms.

Protocol: LC-HRMS/MS Profiling of Cardenolide Metabolites
  • Objective: Identify and quantify 17-hydroxydigitoxigenin amidst abundant structural isomers (e.g., gitoxigenin).

  • Step 1: Extraction: Lyophilize Digitalis leaves and extract in 70% methanol.

    • Causality: 70% methanol optimally partitions moderately polar aglycones from highly non-polar plant waxes and structural lipids, preventing column fouling.

  • Step 2: Chromatography: Utilize a reverse-phase C18 column with a shallow water/acetonitrile gradient (0.1% formic acid).

    • Causality: A shallow gradient is mandatory to resolve 17-hydroxydigitoxigenin from 16-hydroxydigitoxigenin (gitoxigenin). Because they share identical exact masses (m/z 391.24) and highly similar polarities, steep gradients will cause co-elution, leading to false-positive quantification 5.

  • Step 3: Self-Validation: Spike all samples with an isotopically labeled internal standard prior to extraction (e.g., [²H₃]-digitoxigenin). If the internal standard recovery deviates by >15%, the extraction is immediately flagged for matrix suppression, validating the quantitative integrity of the run.

Protocol: In Vitro Microsomal CYP450 17-Hydroxylase Assay
  • Objective: Confirm that the conversion of digitoxigenin to 17-hydroxydigitoxigenin is strictly mediated by a Cytochrome P450 enzyme.

  • Step 1: Microsome Isolation: Homogenize Digitalis tissue in an extraction buffer containing DTT and Polyvinylpolypyrrolidone (PVPP). Centrifuge the post-mitochondrial supernatant at 100,000 × g to pellet microsomes.

    • Causality: PVPP binds phenolic compounds that would otherwise rapidly oxidize and irreversibly inhibit membrane-bound CYPs during tissue disruption.

  • Step 2: Reaction Setup: Incubate the microsomal fraction with 50 µM digitoxigenin and 1 mM NADPH at 30°C for 60 minutes.

    • Causality: NADPH is the obligate electron donor for Cytochrome P450 reductase (CPR), which shuttles electrons to the CYP heme center to activate molecular oxygen.

  • Step 3: Self-Validation (Inhibitor Control): Run a parallel reaction pre-incubated with 10 µM ketoconazole (a broad-spectrum CYP inhibitor). If 17-hydroxydigitoxigenin is produced in the positive control but completely abolished in the ketoconazole arm, the system self-validates that the activity is strictly CYP-dependent, ruling out background auto-oxidation or 2OGD activity.

Workflow Visualization

ExperimentalWorkflow Elicit Plant Elicitation (MeJA) Extract Metabolite Extraction (MeOH/H2O) Elicit->Extract Microsome Microsome Isolation & CYP Assay Elicit->Microsome Tissue Prep LCMS LC-HRMS/MS Analysis Extract->LCMS Profiling Validate Inhibitor Validation (Self-Validating) Microsome->Validate +/- Ketoconazole Validate->LCMS Quantification

Self-validating experimental workflow for LC-HRMS/MS and CYP450 enzyme validation.

References

  • Promiscuous CYP87A enzyme activity initiates cardenolide biosynthesis in plants.Nature Plants / PubMed.
  • Plastid 2-oxoglutarate-dependent dioxygenases mediate stereoselective C14β-hydroxylation in cardenolide biosynthesis.PNAS.
  • Identification of key genes involved in secondary metabolite biosynthesis in Digitalis purpurea.PLOS One.
  • Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry.PubMed.
  • Differential Effect of Wortmannolone Derivatives on MDA-MB-231 Breast Cancer Cells.ResearchGate.

Sources

Exploratory

In vitro pharmacological properties of 17-hydroxydigitoxigenin

An In-Depth Technical Guide to the In Vitro Pharmacological Properties of 17-Hydroxydigitoxigenin Authored by a Senior Application Scientist This guide provides a comprehensive overview of the in vitro pharmacological pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Properties of 17-Hydroxydigitoxigenin

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the in vitro pharmacological properties of 17-hydroxydigitoxigenin, a derivative of the well-known cardiac glycoside, digitoxigenin. As direct extensive data on this specific analog is emerging, this document synthesizes information from the broader class of cardiac glycosides and foundational in vitro methodologies to provide a robust framework for its scientific investigation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Evolving Landscape of Cardiac Glycosides

Cardiac glycosides are a class of naturally occurring steroid-like compounds, historically utilized for their cardiotonic effects in the treatment of congestive heart failure and atrial arrhythmias.[1][2] These molecules are characterized by a steroid core, a lactone ring at the C-17 position, and often a sugar moiety at the C-3 position.[1][3] The primary and most well-understood mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][4]

In recent years, there has been a significant resurgence of interest in cardiac glycosides for their potential as anti-cancer agents.[5][6][7] Numerous studies have demonstrated their potent cytotoxic effects against a wide array of cancer cell lines.[1][7] This has spurred research into novel synthetic and semi-synthetic derivatives of natural cardiac glycosides, such as 17-hydroxydigitoxigenin, with the aim of improving their therapeutic index and exploring new pharmacological applications.

The Primary Molecular Target: Na+/K+-ATPase

The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme found in the plasma membrane of almost all eukaryotic cells.[4] It actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell against their concentration gradients, a process that is critical for numerous physiological functions, including maintaining cell membrane potential, regulating cell volume, and driving the transport of other solutes.[4]

Cardiac glycosides bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase.[8][9] This binding stabilizes the enzyme in an intermediate state of the pumping cycle, thereby inhibiting its activity.[3] The 14β-hydroxy group on the steroid core is known to be crucial for this binding and inhibitory activity.[10]

In Vitro Assessment of Na+/K+-ATPase Inhibition

The foundational step in characterizing the in vitro pharmacology of a cardiac glycoside analog like 17-hydroxydigitoxigenin is to determine its potency in inhibiting its primary target, the Na+/K+-ATPase. This is typically achieved through an enzymatic assay that measures the rate of ATP hydrolysis.

Experimental Protocol: Na+/K+-ATPase Enzymatic Assay

This protocol is adapted from standard methodologies for assessing Na+/K+-ATPase activity.[2][4][11]

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibitory effect of a test compound is quantified by measuring the reduction in Pi release in its presence.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from pig kidney or heart)[2][4]

  • Assay Buffer (e.g., 100 mM NaCl, 20 mM KCl, 1 mM MgCl2, 1 mM EGTA, 20 mM Tris-HCl, pH 7.4)[2]

  • ATP solution

  • 17-hydroxydigitoxigenin stock solution (dissolved in DMSO)

  • Phosphate detection reagent (e.g., BIOMOL GREEN™)[4]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of 17-hydroxydigitoxigenin in the assay buffer.

  • In a 96-well plate, add the purified Na+/K+-ATPase enzyme to each well.

  • Add the different concentrations of 17-hydroxydigitoxigenin or vehicle control (DMSO) to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.[4]

  • Initiate the enzymatic reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).[2][4]

  • Stop the reaction and measure the amount of inorganic phosphate formed using a phosphate detection reagent.

  • Read the absorbance at the appropriate wavelength (e.g., 630-660 nm).[4][11]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit enzyme activity by 50%).[1]

Data Presentation: Na+/K+-ATPase Inhibition
CompoundIC50 (µM)Source of Enzyme
1β-hydroxydigitoxigenin2.46Pig Kidney[2]
Ouabain~2Pig Heart[4]
17-hydroxydigitoxigenin To be determined

Cellular Consequences of Na+/K+-ATPase Inhibition

The inhibition of the Na+/K+-ATPase sets off a cascade of downstream cellular events, which are central to the pharmacological effects of cardiac glycosides.

  • Increased Intracellular Sodium: The primary consequence of pump inhibition is an increase in the intracellular concentration of Na+ ions.[12]

  • Elevated Intracellular Calcium: The rise in intracellular Na+ alters the electrochemical gradient for the sodium-calcium exchanger (NCX), leading to a decrease in Ca2+ efflux and a subsequent increase in the intracellular Ca2+ concentration.[13] This is the basis for the cardiotonic effects of these compounds.

  • Induction of Apoptosis: In cancer cells, the sustained elevation of intracellular Ca2+ can trigger the intrinsic pathway of apoptosis.[1] This involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases.

  • Modulation of Signaling Pathways: Cardiac glycosides have been shown to modulate various signaling pathways, including NF-κB, PI3K/Akt, and MAPK, which are involved in cell proliferation, survival, and inflammation.[13]

Signaling Pathway Diagram

Cardiac_Glycoside_Signaling CG 17-hydroxydigitoxigenin NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in NCX Na+/Ca2+ Exchanger Na_in->NCX Altered Gradient Ca_in ↑ Intracellular Ca2+ NCX->Ca_in ROS ↑ ROS Ca_in->ROS Signaling Modulation of Signaling Pathways (e.g., PI3K/Akt, MAPK) Ca_in->Signaling Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Downstream signaling cascade following Na+/K+-ATPase inhibition.

In Vitro Evaluation of Cytotoxicity

A critical aspect of characterizing a potential anti-cancer agent is to assess its ability to inhibit cell proliferation and induce cell death in cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[1][5]

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a step-by-step guide for assessing the cytotoxic effects of 17-hydroxydigitoxigenin.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)[1]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 17-hydroxydigitoxigenin stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of 17-hydroxydigitoxigenin in complete culture medium. Remove the old medium from the wells and add the drug dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[1]

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.[1]

Experimental Workflow Diagram

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with 17-hydroxydigitoxigenin Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Advanced In Vitro Techniques: Calcium Imaging

To directly observe the effects of 17-hydroxydigitoxigenin on intracellular calcium dynamics, calcium imaging techniques can be employed. These methods provide high temporal and spatial resolution of changes in intracellular calcium concentrations.[14][15]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4, Fura-2) or transfected with a genetically encoded calcium indicator (e.g., GCaMP).[16][17] When intracellular calcium levels rise, the indicator binds to Ca2+ ions, resulting in a change in its fluorescent properties, which can be detected using fluorescence microscopy.[14][18]

General Procedure:

  • Culture cells (e.g., cardiomyocytes or cancer cells) on a suitable imaging dish.

  • Load the cells with a calcium indicator dye according to the manufacturer's protocol.

  • Acquire baseline fluorescence images using a time-lapse fluorescence microscope.

  • Add 17-hydroxydigitoxigenin to the cells while continuing to acquire images.

  • Analyze the changes in fluorescence intensity over time to quantify the calcium transients (amplitude, frequency, and duration).[16]

Structure-Activity Relationship and the Role of the 17-Hydroxyl Group

The biological activity of cardiac glycosides is highly dependent on their chemical structure.[19] Key structural features for Na+/K+-ATPase inhibition include the cis-fusion of the A/B and C/D rings of the steroid nucleus, the 14β-hydroxy group, and the unsaturated lactone ring at the C-17 position.[10][12]

The introduction of a hydroxyl group at the 17-position of digitoxigenin is a significant modification. While the 17β-lactone ring is essential for activity, the impact of a 17α-hydroxyl group is less characterized. It is plausible that this modification could:

  • Alter Binding Affinity: The hydroxyl group could form new hydrogen bonds with the Na+/K+-ATPase receptor, potentially increasing or decreasing the binding affinity compared to the parent compound, digitoxigenin. The stereochemistry (α or β) of this hydroxyl group would be a critical determinant of its interaction with the receptor.

  • Modify Pharmacokinetic Properties: The addition of a polar hydroxyl group would increase the hydrophilicity of the molecule, which could influence its membrane permeability and interaction with other cellular components.

  • Influence Off-Target Effects: The modified structure may lead to interactions with other cellular targets, potentially resulting in a novel pharmacological profile.

Conclusion and Future Directions

17-hydroxydigitoxigenin represents an intriguing derivative of a well-established class of pharmacologically active compounds. Based on the known properties of cardiac glycosides, it is anticipated that its primary mechanism of action will involve the inhibition of Na+/K+-ATPase, leading to downstream effects on intracellular ion concentrations and cell viability.

A thorough in vitro pharmacological characterization is essential to elucidate its specific properties. The experimental protocols outlined in this guide provide a robust framework for determining its potency as a Na+/K+-ATPase inhibitor, its cytotoxic effects on cancer cells, and its impact on cellular calcium signaling. Further studies could also explore its effects on other cellular processes, such as cell cycle progression and the induction of different forms of cell death.[13][20] Understanding the detailed in vitro pharmacology of 17-hydroxydigitoxigenin will be a critical step in evaluating its potential for future therapeutic development.

References

  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Analysis of Cardiac Glycosides on Cancer Cell Lines.
  • Assay Genie.
  • Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response. PMC.
  • Eurofins Discovery. ATPase (Na+/K+)
  • Laing, L.G. et al. (1987). Synthesis and biological activity of some cardiotonic compounds related to digitoxigenin. Journal of Medicinal Chemistry.
  • Isolation, Crystal Structure and Na + /K + -ATPase Inhibitory Activity of 1β-Hydroxydigitoxigenin. Chinese Chemical Society Journals.
  • MyBioSource.
  • Abcam. ATPase Assay Kit. Colorimetric.
  • Tai Ding Biotechnology.
  • MedChemExpress. 17α-Hydroxydigitoxigenin | Active Small Molecule.
  • Vlajic, A. et al. (2020). Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity. Scientific Reports.
  • Characterization of Cardiac Glycoside Natural Products as Potent Inhibitors of DNA Double-Strand Break Repair by a Whole-Cell Double Immunofluorescence Assay. Journal of the American Chemical Society.
  • Cell Biolabs. CytoSelect™ Cell Viability and Cytotoxicity Assay Kit.
  • Menger, L. et al. (2013). Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides.
  • Comparison of inhibition of Na,K-ATPase activity by glycosylated and...
  • Gupta, R.S. et al. (1989). Development of a specific assay for cardiac glycoside-like compounds based on cross-resistance of human cell mutants. Biochemical Pharmacology.
  • The Anti-Cancer and Anti-Inflamm
  • Perne, A. et al. (2009). Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis. PLOS One.
  • Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. (2025). MDPI.
  • MedChemExpress. 17α-Hydroxydigitoxigenin | Active Small Molecule.
  • Tiluna, M. et al. (2020). In Vivo Calcium Imaging of Cardiomyocytes in the Beating Mouse Heart With Multiphoton Microscopy. Frontiers in Physiology.
  • Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activ
  • Flury, A. et al. (2003).
  • Inhibition of Na + ,K + -ATPase activity by digoxin (circles) and gitoxin (up...
  • Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives. (2021).
  • Optical Imaging of Voltage and Calcium in Cardiac Cells & Tissues. PMC.
  • Synthesis and biological characterization of a 17β hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitor. PMC.
  • Molecular Devices.
  • Calcium Imaging Protocols and Methods.
  • Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. (2022). Scientific Reports.
  • In Vitro Investigations on the Antioxidant Effects of Vitamin D in a Panel of Cancer Cell Lines. (2025). Nutrients.
  • Application of Calcium Kinetics Characterization in Cardiac Disease Modeling and Drug Discovery. (2024). MDPI.
  • Synthesis and biological characterization of a 17β hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitor. (2024). PubMed.
  • Synthesis and biological evaluation of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) inhibitors based on a thieno[2,3-d]pyrimidin-4(3H)-one core. (2009). PubMed.
  • Cardiac glycoside. Wikipedia.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC.
  • Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. PMC.
  • Cardiac Glycosides. Masaryk University.
  • Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correl
  • Cardiac Glycoside and Digoxin Toxicity. (2025).

Sources

Foundational

Metabolomic Profiling of 17-Hydroxydigitoxigenin Derivatives: A Technical Guide to Na+/K+-ATPase Modulators

Executive Summary Metabolomic profiling of cardenolides, specifically 17-hydroxydigitoxigenin (PST2286) and its derivatives, has become a focal point in cardiovascular and oncological drug development. As a primary activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metabolomic profiling of cardenolides, specifically 17-hydroxydigitoxigenin (PST2286) and its derivatives, has become a focal point in cardiovascular and oncological drug development. As a primary active metabolite of the drug rostafuroxin, 17-hydroxydigitoxigenin acts as a selective antagonist of endogenous ouabain (EO), modulating the Na+/K+-ATPase signaling cascade without inducing the classical ionotropic toxicity associated with digoxin[1]. This whitepaper provides an in-depth technical guide on the metabolomic profiling workflows, mechanistic pathways, and quantitative data analysis required to evaluate 17-hydroxydigitoxigenin derivatives in preclinical and clinical settings.

The Pharmacological Landscape of Digitoxigenin Derivatives

Digitoxigenin derivatives belong to the cardenolide class of steroid glycosides, traditionally recognized for their positive inotropic effects in congestive heart failure[2]. However, recent advancements have shifted focus toward their role as modulators of the Na+/K+-ATPase signalosome.

17-hydroxydigitoxigenin (PST2286) is a critical metabolite of rostafuroxin, an antihypertensive agent designed to antagonize the pressor effects of endogenous ouabain (EO)[1]. Unlike classical cardenolides that inhibit the ion-pumping function of Na+/K+-ATPase, 17-hydroxydigitoxigenin selectively disrupts the EO-induced interaction between Na+/K+-ATPase and c-Src kinase. This targeted antagonism prevents downstream vascular hypertrophy, arterial stiffness, and renal sodium retention[3].

Furthermore, semi-synthetic digitoxigenin derivatives have demonstrated potent cytotoxic effects against human cervical carcinoma (HeLa) and prostate cancer (PC-3) cells by inducing oxidative stress and mitochondrial dysfunction[4]. Understanding the biotransformation, off-target effects, and pharmacokinetic distribution of these derivatives requires robust, high-resolution metabolomic profiling.

Mechanistic Grounding: Biased Signaling at the Na+/K+-ATPase

The therapeutic efficacy of 17-hydroxydigitoxigenin derivatives hinges on the concept of "biased" receptor signaling at the Na+/K+-ATPase[5].

When Endogenous Ouabain (EO) binds to the Na+/K+-ATPase, it triggers a conformational change that activates the membrane-bound c-Src kinase. This transactivates the Epidermal Growth Factor Receptor (EGFR), leading to the phosphorylation of ERK1/2 and subsequent vascular smooth muscle cell proliferation[1]. 17-hydroxydigitoxigenin competitively binds to the ouabain-binding site but fails to induce the c-Src activation conformation. This antagonism normalizes p42/44 MAPK activities and reduces blood pressure in EO-dependent hypertensive models[1].

Pathway Ouabain Endogenous Ouabain (EO) (Agonist) NKA Na+/K+-ATPase (Receptor) Ouabain->NKA PST2286 17-hydroxydigitoxigenin (Antagonist) PST2286->NKA Inhibits Binding Src c-Src Kinase NKA->Src EGFR EGFR Transactivation Src->EGFR ERK ERK1/2 / MAPK EGFR->ERK Hypertrophy Vascular Hypertrophy & Hypertension ERK->Hypertrophy

Fig 1. Na+/K+-ATPase signaling cascade modulated by 17-hydroxydigitoxigenin.

High-Resolution Metabolomic Profiling Workflows

To accurately quantify 17-hydroxydigitoxigenin and its derivatives in complex biological matrices (e.g., plasma, urine, or in vitro cell cultures), an untargeted and targeted metabolomics approach using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry (UHPLC-HR-ESI-MS) is required[2].

Causality in Analytical Choices: The structural similarity of cardenolides—differing often only by hydroxyl group positions or stereochemistry—demands high mass accuracy (<5 ppm) and specific MS/MS fragmentation patterns. For instance, the lithiated aglycone adducts [M+Li]+ are frequently utilized in positive ion mode to enhance ionization efficiency and stabilize the steroid nucleus during collision-induced dissociation (CID), preventing premature cleavage of the lactone ring[5].

Workflow Sample Biological Sample (Plasma/Tissue) Extraction Solid-Phase Extraction (SPE) Sample->Extraction LC UHPLC Separation (C18 Column) Extraction->LC MS HR-ESI-MS/MS (Q-TOF) LC->MS Data Data Processing (MZmine) MS->Data Identification Metabolite Identification (17-OH-Digitoxigenin) Data->Identification

Fig 2. UHPLC-HR-ESI-MS metabolomic workflow for cardenolide derivatives.

Quantitative Metabolite Analysis

Metabolomic studies reveal distinct pharmacokinetic profiles for digitoxigenin derivatives. The table below summarizes the comparative metabolomic and pharmacodynamic parameters of key derivatives.

CompoundTarget Receptor RolePrimary ApplicationBinding Affinity / IC50Key Metabolomic Fragments (m/z)
Endogenous Ouabain (EO) Na+/K+-ATPase (Agonist)Endogenous Hormone~1-10 nM445.4 [M+Li]+ (Aglycone)
Rostafuroxin Na+/K+-ATPase (Antagonist)AntihypertensiveHigh AffinityBiotransformed to PST2286
17-hydroxydigitoxigenin (PST2286) Na+/K+-ATPase (Antagonist)AntihypertensiveNanomolar range391.2 [M+H]+ , 373.2 [M+H−H2​O]+
Digitoxigenin-α-L-rhamnoside Na+/K+-ATPase (Inhibitor)Oncology (HeLa cells)Enhanced 5-15x vs Aglycone521.3 [M+H]+

Data synthesized from receptor binding assays and LC-MS/MS profiling literature[4],[1],[5].

Step-by-Step Protocol: LC-HR-ESI-MS/MS Plasma Profiling

To ensure self-validating and reproducible results, the following protocol outlines the extraction and profiling of 17-hydroxydigitoxigenin derivatives from plasma samples. The inclusion of stable isotope-labeled internal standards ensures the validation of extraction recovery rates.

Phase 1: Sample Preparation and Solid-Phase Extraction (SPE)
  • Protein Precipitation: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 600 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., digitoxigenin-d3). Rationale: The internal standard controls for matrix effects and ion suppression.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • SPE Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL methanol followed by 1 mL MS-grade water.

  • Loading and Washing: Load the supernatant onto the cartridge. Wash with 1 mL of 5% methanol in water to remove highly polar interferences (salts, small peptides).

  • Elution: Elute the cardenolide fraction using 1 mL of 100% methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (10% ACN in water with 0.1% formic acid).

Phase 2: UHPLC-HR-ESI-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase: Utilize a binary gradient. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: 0-2 min: 10% B; 2-10 min: linear gradient to 90% B; 10-12 min: hold at 90% B; 12-12.1 min: return to 10% B; 12.1-15 min: re-equilibration.

  • Mass Spectrometry: Operate the Q-TOF MS in positive ESI mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and source temperature to 120°C[2].

  • Data Acquisition: Acquire full-scan MS data (m/z 100–1000) and data-dependent MS/MS spectra to capture the characteristic neutral losses of water (-18 Da) and sugar moieties[2].

Phase 3: Data Processing and Metabolite Identification
  • Feature Extraction: Import raw data into metabolomic software (e.g., MZmine 3 or MetaboAnalyst) for peak alignment, baseline correction, and feature extraction[2].

  • Annotation: Match accurate masses (<5 ppm error) and MS/MS fragmentation patterns against in-house libraries or public databases (HMDB, METLIN) to identify 17-hydroxydigitoxigenin (PST2286) and its phase I/II biotransformation products.

Future Perspectives in Drug Development

The metabolomic profiling of 17-hydroxydigitoxigenin derivatives is bridging the gap between cardiovascular pharmacology and targeted oncology. While its primary role as a rostafuroxin metabolite highlights its potential in personalized antihypertensive therapy targeting the adducin/EO mechanism[1], the structural scaffold of digitoxigenin is being actively modified to develop selective antitumor agents.

Glycosidic unit modifications, such as rhamnose derivatives, significantly enhance binding affinity and cytotoxic efficacy in cancer cell lines[4]. High-resolution metabolomics will remain indispensable for tracking the biotransformation, efficacy, and safety of these next-generation steroidal therapeutics.

References

  • Pharmacodynamic characterization and evaluation of oxidative stress effects of digitoxigenin derivatives on HeLa cells. ResearchGate. URL:[Link]

  • Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L. PubMed Central (PMC). URL:[Link]

  • Rostafuroxin: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension. American Journal of Physiology. URL:[Link]

  • Endogenous Ouabain: Recent Advances and Controversies. PubMed Central (PMC). URL:[Link]

  • Rostafuroxin ameliorates the inward remodeling and stiffness in mesenteric resistance arteries of DOCA-salt hypertensive rats. Journal of Hypertension. URL:[Link]

Sources

Exploratory

Structural Elucidation of 17-Hydroxydigitoxigenin Using Advanced NMR Spectroscopy

As drug development increasingly focuses on highly specific modulators of the Na⁺/K⁺-ATPase pump, the structural characterization of cardenolides and their metabolites has become a critical analytical frontier. 17-Hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on highly specific modulators of the Na⁺/K⁺-ATPase pump, the structural characterization of cardenolides and their metabolites has become a critical analytical frontier. 17-Hydroxydigitoxigenin, also known as PST 2286, is a key metabolite of rostafuroxin (PST 2238), a compound designed to antagonize endogenous ouabain and treat salt-dependent hypertension[1].

Unlike standard cardenolides, 17-hydroxydigitoxigenin possesses a unique structural modification: a tertiary hydroxyl group at the C-17 position, directly adjacent to the butenolide ring. This whitepaper provides an in-depth, causality-driven guide to elucidating this complex molecular structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

Pharmacological and Structural Context

Endogenous ouabain (EO) is a mammalian cardiotonic steroid that binds to the Na⁺/K⁺-ATPase pump, triggering signaling cascades that lead to hypertension and renal disease[2]. Rostafuroxin (PST 2238) is a digitoxigenin derivative engineered to displace EO from its specific binding sites on the Na⁺/K⁺-ATPase without inhibiting the pump's ion transport function[3].

During hepatic metabolism, rostafuroxin undergoes biotransformation to yield 17-hydroxydigitoxigenin (PST 2286). Structurally, digitoxigenin contains a cyclopenta[a]phenanthrene skeleton with hydroxyl groups at C-3 and C-14, and a 17β-butenolide ring. The metabolic addition of an -OH group at C-17 transforms a highly characteristic methine center into a sterically hindered, oxygenated quaternary carbon. Identifying this specific modification requires a strategic, multi-dimensional NMR approach[4].

Pathway Rost Rostafuroxin (PST 2238) Metab Hepatic Metabolism (Cytochrome P450) Rost->Metab PST2286 17-Hydroxydigitoxigenin (PST 2286) Metab->PST2286 C-17 Hydroxylation Target Na+/K+-ATPase (Ouabain-Sensitive) PST2286->Target Antagonizes Endogenous Ouabain Effect Blood Pressure Normalization Target->Effect

Fig 1: Pharmacological pathway of Rostafuroxin metabolism to 17-Hydroxydigitoxigenin.

Experimental Methodology: A Self-Validating Acquisition Protocol

To definitively prove the presence of a tertiary alcohol at C-17, the NMR acquisition must be optimized to observe exchangeable protons (-OH) and resolve complex overlapping steroid signals.

The Causality of Solvent Selection

Why use DMSO-d₆ over CDCl₃? CDCl₃ often contains trace acidic impurities (DCl) that rapidly catalyze the chemical exchange of hydroxyl protons with residual water, rendering them invisible in the ¹H spectrum. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the solute's hydroxyl protons in place and drastically slowing their exchange rate. This allows the direct observation of the C-3, C-14, and critical C-17 -OH protons as distinct, quantifiable signals.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 10 mg of high-purity (>98% via HPLC) 17-hydroxydigitoxigenin in 600 µL of anhydrous DMSO-d₆ (100% atom D).

  • Atmospheric Control: Transfer the solution to a 5 mm precision NMR tube. Purge the headspace with dry nitrogen gas for 30 seconds and seal immediately with a PTFE cap to prevent atmospheric moisture ingress.

  • Internal Standardization: Utilize Tetramethylsilane (TMS) at 0.00 ppm as the internal chemical shift reference.

  • Spectrometer Setup: Load the sample into a 600 MHz (or higher) NMR spectrometer equipped with a cryogenically cooled probe to maximize the signal-to-noise ratio for quaternary carbons.

  • Self-Validating System Check: Before running overnight 2D experiments, acquire a standard 1D ¹H spectrum. Validation metric: Examine the residual water peak (~3.3 ppm in DMSO-d₆). If the peak is broad or integrates to >1 equivalent relative to the steroid, the sample is too wet, and the -OH signals will be compromised. If the water peak is sharp and minimal, the sample integrity is validated, and you may proceed to 2D acquisition.

  • 2D Acquisition Parameters:

    • HSQC: Optimized for ¹J_CH = 145 Hz.

    • HMBC: Optimized for long-range couplings (³J_CH = 8 Hz) to ensure detection of the critical C-17 quaternary center.

    • NOESY: Set a mixing time of 400 ms to capture transient dipole-dipole interactions without introducing spin diffusion artifacts.

Strategic Structural Elucidation Logic

The elucidation of 17-hydroxydigitoxigenin follows a deterministic logic path, moving from the establishment of the known steroid skeleton to the targeted interrogation of the C-17 modification.

Step 1: Establishing the Steroid Skeleton

The cyclopenta[a]phenanthrene core is anchored by the two angular methyl groups. In the ¹H NMR spectrum, the C-19 methyl appears as a sharp singlet at ~0.96 ppm, while the C-18 methyl appears at ~0.94 ppm. The downfield shift of the C-18 methyl (compared to ~0.87 ppm in standard digitoxigenin) is the first diagnostic indicator of a strong deshielding effect from a newly introduced electronegative group at the adjacent C-17 position.

Step 2: Pinpointing the C-17 Hydroxylation (The Core Challenge)

In unmodified digitoxigenin, the H-17 proton is highly characteristic, appearing as a distinct doublet of doublets at ~2.78 ppm, and the C-17 carbon resonates at ~51.0 ppm.

In 17-hydroxydigitoxigenin, the H-17 proton signal is entirely absent. Furthermore, the ¹³C NMR spectrum reveals a new oxygenated quaternary carbon shifted dramatically downfield to ~86.5 ppm .

To definitively prove that this new quaternary carbon is C-17 (and not a skeletal rearrangement), we rely on HMBC (Heteronuclear Multiple Bond Correlation) :

  • The D-Ring Anchor: The protons of the C-18 methyl (~0.94 ppm) show a strong 3-bond correlation (³J_CH) to the carbon at 86.5 ppm.

  • The Butenolide Anchor: The olefinic proton of the butenolide ring (H-22 at ~5.95 ppm) and the methylene protons (H-21 at ~4.90, 5.02 ppm) both show distinct 3-bond and 4-bond HMBC correlations to the exact same carbon at 86.5 ppm.

Step 3: Stereochemical Assignment via NOESY

The biological efficacy of cardenolides is dictated by their 3D conformation. We must determine if the new 17-OH is alpha (α) or beta (β). Using NOESY , we examine the spatial proximity of the C-18 methyl (which is rigidly fixed in the β-orientation). If strong NOE cross-peaks are observed between the C-18 methyl protons and the butenolide ring protons (H-21/H-22), the butenolide ring occupies the β-face, meaning the 17-OH is in the α-orientation (17α-hydroxy). If the NOE is observed between the C-18 methyl and the 17-OH proton itself, the hydroxyl is β-oriented.

NMR_Logic Start 17-Hydroxydigitoxigenin NMR Dataset OneD 1D 1H & 13C NMR Identify Skeleton & Missing H-17 Start->OneD HSQC 2D HSQC Map Protons to Carbons (Note C-14 & C-17 as Quaternary) OneD->HSQC HMBC 2D HMBC Link Butenolide (H-21/H-22) & C-18 Methyl to C-17 HSQC->HMBC Quaternary Centers NOESY 2D NOESY Establish 17-OH Stereochemistry (Alpha vs Beta) HMBC->NOESY Connectivity Confirmed Final Final Structural Assignment NOESY->Final 3D Structure Solved

Fig 2: Deterministic NMR elucidation workflow for 17-Hydroxydigitoxigenin.

Quantitative Data Summary

The following table summarizes the critical NMR chemical shifts, highlighting the diagnostic differences between the parent aglycone (Digitoxigenin) and its hydroxylated metabolite.

Table 1: Comparative Diagnostic NMR Assignments (DMSO-d₆, 600 MHz)

PositionDigitoxigenin ¹³C (ppm)17-OH-Digitoxigenin ¹³C (ppm)Digitoxigenin ¹H (ppm)17-OH-Digitoxigenin ¹H (ppm)
C-3 66.866.74.12 (m)4.10 (m)
C-14 85.284.9--
C-17 51.0 86.5 2.78 (dd) - (Absent)
C-18 15.817.20.87 (s)0.94 (s)
C-19 23.723.80.95 (s)0.96 (s)
C-20 174.5175.1--
C-21 73.574.24.85, 4.95 (dd)4.90, 5.02 (dd)
C-22 117.6116.85.88 (br s)5.95 (br s)
C-23 174.6174.2--

Note: The dramatic +35.5 ppm downfield shift of C-17 and the disappearance of the H-17 proton are the definitive hallmarks of 17-hydroxylation.

References

  • How NaCl raises blood pressure: a new paradigm for the pathogenesis of salt-dependent hypertension American Journal of Physiology (PMC)[Link]

  • Endogenous Ouabain and Related Genes in the Translation from Hypertension to Renal Diseases MDPI - International Journal of Molecular Sciences[Link]

  • Whither digitalis? What we can still learn from cardiotonic steroids about heart failure and hypertension American Physiological Society Journal[Link]

  • Structures, chemotaxonomic significance, cytotoxic and Na(+),K(+)-ATPase inhibitory activities of new cardenolides Science.gov (USDA-ARS)[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 17-hydroxydigitoxigenin quantification

Application Note: Advanced HPLC-MS/MS Method Development for the Quantification of 17-Hydroxydigitoxigenin (PST2286) Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals. Introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC-MS/MS Method Development for the Quantification of 17-Hydroxydigitoxigenin (PST2286)

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals.

Introduction & Analyte Profile

17-Hydroxydigitoxigenin (also known as PST2286; CAS: 26629-41-4) is a highly active cardenolide and a primary metabolite of rostafuroxin (PST-2238)[1]. Rostafuroxin is a digitoxigenin derivative that acts as a selective antagonist of endogenous ouabain at the Na+/K+-ATPase pump, effectively counteracting specific forms of adducin- and ouabain-dependent hypertension. Quantifying its metabolite, 17-hydroxydigitoxigenin (Molecular Weight: 390.51 g/mol , Formula: C23H34O5)[2], in biological matrices is critical for understanding the pharmacokinetic profiling and metabolic clearance of this class of antihypertensive agents.

Methodological Causality: Engineering the Assay

Developing a robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for cardenolides requires overcoming significant physicochemical hurdles. As a Senior Application Scientist, I have designed this protocol based on the following causal principles to ensure a self-validating and highly trustworthy assay:

  • Ionization Strategy (The Ammonium Adduct Paradigm): Cardenolides like 17-hydroxydigitoxigenin lack readily protonatable basic nitrogen atoms. In standard acidic mobile phases (e.g., 0.1% formic acid), they exhibit poor ionization efficiency and erratic in-source fragmentation. By utilizing an ammonium formate buffer, we force the formation of stable ammonium adducts ( [M+NH4​]+ ). This thermodynamic preference suppresses fragmentation and drastically increases the signal-to-noise ratio in Positive Electrospray Ionization (ESI+) mode[3].

  • Matrix Management (Solid Phase Extraction): 17-hydroxydigitoxigenin is highly lipophilic and circulates at low physiological concentrations (often sub-ng/mL). Simple protein precipitation leaves behind a high concentration of endogenous phospholipids, which compete for charge droplets in the ESI source, causing severe ion suppression. We employ Polymeric Reversed-Phase Solid Phase Extraction (SPE) to rigorously wash away these phospholipids, ensuring an interference-free baseline and consistent recovery[4].

  • Chromatographic Selectivity: A sub-2 µm C18 column is utilized to leverage the hydrophobic nature of the steroid nucleus. The rapid gradient ensures sharp peak shapes and baseline resolution from endogenous steroid hormones that might share isobaric transitions.

Experimental Protocols

Reagents & Materials
  • Analyte Standard: 17-Hydroxydigitoxigenin (PST2286), ≥98% purity[2].

  • Internal Standard (IS): Digitoxigenin-d3 or a structurally similar stable-isotope labeled cardenolide[4].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Buffer: 5 mM Ammonium Formate in water (pH unadjusted).

  • Extraction: Oasis HLB SPE Cartridges (30 mg/1 mL).

Step-by-Step Sample Preparation (SPE Workflow)

This protocol is designed to be self-validating; the inclusion of the IS prior to extraction corrects for any volumetric losses or matrix-induced ion suppression.

  • Spiking: Aliquot 200 µL of human plasma into a clean microcentrifuge tube. Add 10 µL of the IS working solution (50 ng/mL) and vortex for 10 seconds.

  • Pre-treatment: Dilute the sample with 200 µL of 5 mM ammonium formate to disrupt protein-drug binding and normalize the sample pH.

  • Conditioning: Condition the SPE cartridge with 1 mL of MeOH, followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a controlled flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1 mL of 5% MeOH in water to elute hydrophilic interferences and salts.

  • Elution: Elute the target analytes with 1 mL of 100% ACN.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v), vortex thoroughly, and transfer to an autosampler vial.

HPLC Conditions

A gradient elution is employed to focus the analyte at the head of the column before eluting it with an increasing organic modifier.

Table 1. Optimized Chromatographic Parameters & Gradient Program

ParameterSpecification
Column Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
0.58020
2.51090
3.51090
3.68020
5.08020
Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer in Positive ESI mode using Multiple Reaction Monitoring (MRM).

Table 2. MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
17-Hydroxydigitoxigenin 408.5 [M+NH4​]+ 373.35015
17-Hydroxydigitoxigenin 408.5 [M+NH4​]+ 355.3 (Qualifier)5025
Digitoxigenin (IS) 392.5 [M+NH4​]+ 357.35015

Note: The precursor ions represent the ammonium adducts. The primary product ions correspond to the sequential collision-induced loss of NH3​ and H2​O molecules.

Method Validation & Quality Control

To ensure trustworthiness, the method must be validated according to FDA/EMA bioanalytical guidelines. The following parameters represent the self-validating criteria of this assay:

Table 3. Target Method Validation Parameters

Validation ParameterAcceptance CriteriaRationale / Causality
Linearity Range 0.1 – 100 ng/mLCovers the expected pharmacokinetic profile of rostafuroxin metabolites[4].
Accuracy (%RE) ±15% (±20% at LLOQ)Ensures the quantified value reflects the true physiological concentration.
Precision (%CV) ≤15% (≤20% at LLOQ)Guarantees reproducibility across different analytical batches.
Matrix Effect IS-normalized MF 0.85 - 1.15Proves the SPE method successfully removed ion-suppressing phospholipids.

Visualizations

BioanalyticalWorkflow Plasma Plasma Sample (In Vivo / In Vitro) Spike Spike Internal Standard (Digitoxigenin-d3) Plasma->Spike SPE Solid Phase Extraction (Oasis HLB) Spike->SPE HPLC RP-HPLC Separation (C18 Column) SPE->HPLC MSMS ESI-MS/MS Detection ([M+NH4]+ Adducts) HPLC->MSMS Data Quantification & Pharmacokinetic Analysis MSMS->Data

Figure 1. End-to-end bioanalytical workflow for 17-hydroxydigitoxigenin quantification.

MetabolicPathway Rostafuroxin Rostafuroxin (PST-2238) CYP Hepatic Metabolism (Hydroxylation) Rostafuroxin->CYP Metabolite 17-hydroxydigitoxigenin (PST2286) CYP->Metabolite Target Na+/K+ ATPase Modulation Metabolite->Target Pharmacological Activity

Figure 2. Metabolic conversion of rostafuroxin to 17-hydroxydigitoxigenin.

References

  • Identification and Quantification of Cardiac Glycosides in Blood and Urine Samples by HPLC/MS/MS. Analytical Chemistry - ACS Publications. URL:[Link]

  • An HPLC-MS/MS Assay Method for the Determination of Digoxin in Human Plasma and Urine. Almac Sciences. URL: [Link]

  • Rostafuroxin: An ouabain-inhibitor counteracting specific forms of hypertension. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. URL:[Link]

Sources

Application

Application and Protocol Guide for the Extraction of 17-Hydroxydigitoxigenin from Plant Matrices

Introduction: Unlocking the Therapeutic Potential of 17-Hydroxydigitoxigenin 17-Hydroxydigitoxigenin, a cardenolide of significant interest, belongs to the cardiac glycoside family of secondary metabolites. These natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of 17-Hydroxydigitoxigenin

17-Hydroxydigitoxigenin, a cardenolide of significant interest, belongs to the cardiac glycoside family of secondary metabolites. These naturally occurring compounds are renowned for their profound effects on cardiac muscle and are cornerstone therapeutics in the management of heart conditions.[1] Found primarily in plants of the Digitalis genus, commonly known as foxglove, 17-hydroxydigitoxigenin and its parent glycosides represent a valuable resource for drug discovery and development.[2] The aglycone structure of 17-hydroxydigitoxigenin, characterized by a steroid nucleus with a hydroxyl group at the C17 position and an unsaturated lactone ring, is pivotal to its biological activity.

The extraction and isolation of 17-hydroxydigitoxigenin from complex plant matrices is a critical first step in its journey from a natural source to a potential therapeutic agent. The efficiency and selectivity of the extraction protocol directly impact the yield, purity, and ultimately, the viability of subsequent research and development efforts. This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of various extraction methodologies, from traditional to modern techniques. We will delve into the scientific principles underpinning each method, offering not just step-by-step protocols but also the rationale behind experimental choices, ensuring a robust and reproducible workflow.

Physicochemical Properties and Pre-Extraction Considerations

A thorough understanding of the physicochemical properties of 17-hydroxydigitoxigenin is fundamental to designing an effective extraction strategy. While specific data for 17-hydroxydigitoxigenin is limited, we can infer its properties from closely related cardiac glycosides like digitoxigenin and digoxin.

Polarity and Solubility: Cardiac glycosides are characterized by a moderately polar steroid nucleus and a polar sugar moiety (in the case of the glycoside form). The aglycone, 17-hydroxydigitoxigenin, is less polar than its glycosidic counterparts but still possesses hydroxyl groups that impart some degree of polarity. This dual nature dictates its solubility in various solvents. Generally, cardiac glycosides are soluble in alcohols (ethanol, methanol) and aqueous-alcoholic mixtures.[2][3] The choice of solvent and its polarity is a critical parameter that will be discussed in detail for each extraction method.

Sample Preparation: The Foundation of a Successful Extraction

The initial preparation of the plant material significantly influences the efficiency of the extraction process.

  • Drying: Freshly harvested plant material, typically the leaves of Digitalis species, should be dried to reduce moisture content. This prevents enzymatic degradation of the target compounds and improves the efficiency of extraction with organic solvents.[2] Drying can be achieved by air-drying in a well-ventilated, shaded area or by using an oven at a low temperature (40-50°C) to prevent thermal degradation of the cardiac glycosides.[2]

  • Grinding: Once dried, the plant material should be ground into a fine powder. This increases the surface area available for solvent contact, thereby enhancing the extraction efficiency.[2][4]

Extraction Methodologies: A Comparative Overview

The selection of an appropriate extraction method depends on several factors, including the scale of the extraction, the desired purity of the extract, and the available laboratory equipment. This section provides detailed protocols and the underlying principles for four commonly employed extraction techniques.

Maceration: A Simple and Scalable Approach

Maceration is a straightforward and widely used method for extracting phytochemicals.[4] It involves soaking the powdered plant material in a solvent for an extended period, allowing the target compounds to diffuse into the solvent.

Causality Behind the Choices:

  • Solvent Selection: An ethanol-water mixture (e.g., 70% ethanol) is often preferred for maceration of cardiac glycosides.[5] The ethanol disrupts the cell membranes and solubilizes the moderately polar aglycones, while the water aids in the extraction of more polar glycosides and helps to swell the plant material, facilitating solvent penetration.

  • Duration: A prolonged maceration period (typically 3 days) is necessary to allow for sufficient diffusion of the target compounds from the plant matrix into the solvent.[4]

  • Agitation: Occasional stirring or shaking ensures a uniform distribution of the solvent and prevents the concentration of the extract at the bottom of the vessel, thereby maintaining a favorable concentration gradient for diffusion.

Protocol for Maceration:

  • Weigh 100 g of finely powdered, dried Digitalis leaves.

  • Place the powder in a large, clean glass container with a lid.

  • Add 1 L of 70% (v/v) ethanol to the container.

  • Seal the container and store it at room temperature for 3 days, with occasional shaking.

  • After 3 days, filter the mixture through a fine-mesh cloth or filter paper to separate the extract from the plant debris.

  • Wash the residue with a small volume of the extraction solvent to recover any remaining extract.

  • Combine the filtrates.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to avoid thermal degradation.

Workflow for Maceration Extraction:

Maceration_Workflow Start Start Plant_Prep Plant Material (Dried, Powdered) Start->Plant_Prep Maceration Maceration (70% Ethanol, 3 days) Plant_Prep->Maceration Filtration Filtration Maceration->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: Workflow for Maceration Extraction.

Soxhlet Extraction: Continuous and Efficient

Soxhlet extraction is a continuous extraction method that utilizes a specialized apparatus to repeatedly wash the plant material with fresh, distilled solvent.[4] This technique is generally more efficient than maceration, leading to higher yields in a shorter time.[6]

Causality Behind the Choices:

  • Continuous Process: The continuous cycling of fresh solvent ensures that the concentration of the extracted compounds in the solvent surrounding the plant material remains low, maintaining a high concentration gradient and driving the extraction process forward.

  • Elevated Temperature: The extraction is performed at the boiling point of the solvent, which increases the solubility of the target compounds and the diffusion rate. However, this can also pose a risk of degradation for thermolabile compounds.[7]

  • Solvent Choice: Ethanol or methanol are common solvents for Soxhlet extraction of cardiac glycosides due to their appropriate boiling points and ability to solubilize these compounds.[2]

Protocol for Soxhlet Extraction:

  • Accurately weigh approximately 20 g of powdered, dried Digitalis leaves and place it in a cellulose extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 250 mL of 95% ethanol and add a few boiling chips.

  • Assemble the Soxhlet apparatus, ensuring all joints are properly sealed.

  • Heat the flask to a gentle boil. The solvent will vaporize, condense in the condenser, and drip onto the plant material in the thimble.

  • Allow the extraction to proceed for at least 6-8 hours, or until the solvent in the siphon arm becomes colorless.

  • Once the extraction is complete, allow the apparatus to cool.

  • Remove the round-bottom flask containing the extract.

  • Concentrate the extract using a rotary evaporator.

Workflow for Soxhlet Extraction:

Soxhlet_Workflow Start Start Plant_Thimble Powdered Plant Material in Thimble Start->Plant_Thimble Soxhlet_Apparatus Soxhlet Extraction (Continuous Reflux) Plant_Thimble->Soxhlet_Apparatus Solvent_Cycle Solvent Vaporizes, Condenses, and Siphons Back Soxhlet_Apparatus->Solvent_Cycle 6-8 hours Concentration Solvent Evaporation (Rotary Evaporator) Soxhlet_Apparatus->Concentration Solvent_Cycle->Soxhlet_Apparatus Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: Workflow for Soxhlet Extraction.

Ultrasound-Assisted Extraction (UAE): A Modern and Rapid Technique

Ultrasound-assisted extraction (UAE) utilizes high-frequency sound waves to accelerate the extraction process.[8][9][10] The mechanical effects of ultrasound enhance solvent penetration and cell wall disruption, leading to a more efficient and rapid extraction.[11][12]

Causality Behind the Choices:

  • Acoustic Cavitation: The primary mechanism of UAE is acoustic cavitation. Ultrasound waves create and collapse microscopic bubbles in the solvent, generating localized high pressures and temperatures. This creates microjets and shockwaves that disrupt plant cell walls, facilitating the release of intracellular contents.[8][9][10]

  • Enhanced Mass Transfer: The mechanical agitation caused by ultrasound improves the diffusion of the solvent into the plant matrix and the transfer of the target compounds into the solvent.[9]

  • Reduced Extraction Time and Temperature: UAE can significantly reduce extraction times and can be performed at lower temperatures compared to conventional methods, which is advantageous for thermolabile compounds like some cardiac glycosides.[8]

Protocol for Ultrasound-Assisted Extraction:

  • Place 10 g of powdered, dried Digitalis leaves into a beaker.

  • Add 200 mL of 80% (v/v) methanol.

  • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

  • Set the ultrasonic frequency (e.g., 20-40 kHz) and power.

  • Carry out the extraction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).

  • After extraction, filter the mixture to separate the extract.

  • Concentrate the filtrate using a rotary evaporator.

Workflow for Ultrasound-Assisted Extraction:

UAE_Workflow Start Start Plant_Solvent Plant Material + Solvent Start->Plant_Solvent Ultrasonication Ultrasonication (e.g., 30-60 min) Plant_Solvent->Ultrasonication Filtration Filtration Ultrasonication->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: Workflow for Ultrasound-Assisted Extraction.

Microwave-Assisted Extraction (MAE): A Fast and Green Alternative

Microwave-assisted extraction (MAE) is another modern technique that utilizes microwave energy to heat the solvent and plant material, thereby accelerating the extraction process.[13][14] It is known for its high efficiency, reduced solvent consumption, and shorter extraction times.[13][15]

Causality Behind the Choices:

  • Selective Heating: Microwaves directly heat the solvent and any moisture present within the plant material. This rapid, localized heating creates pressure within the plant cells, leading to cell wall rupture and the release of intracellular components.

  • Increased Mass Transfer: The high temperatures and pressures generated during MAE enhance the solubility of the target compounds and increase the rate of mass transfer from the plant matrix to the solvent.

  • Solvent Polarity: The choice of solvent is crucial in MAE, as the solvent's ability to absorb microwave energy (dielectric constant) affects the heating efficiency. Polar solvents like ethanol and methanol are effective for MAE of cardiac glycosides.

Protocol for Microwave-Assisted Extraction:

  • Place 5 g of powdered, dried Digitalis leaves in a microwave-safe extraction vessel.

  • Add 100 mL of 90% (v/v) ethanol.

  • Seal the vessel and place it in a microwave extractor.

  • Set the microwave power (e.g., 400-800 W) and extraction time (e.g., 5-15 minutes).

  • Monitor and control the temperature and pressure during the extraction process.

  • After extraction, allow the vessel to cool before opening.

  • Filter the extract and concentrate it using a rotary evaporator.

Workflow for Microwave-Assisted Extraction:

MAE_Workflow Start Start Plant_Solvent_Vessel Plant Material + Solvent in Microwave Vessel Start->Plant_Solvent_Vessel Microwave_Irradiation Microwave Irradiation (e.g., 5-15 min) Plant_Solvent_Vessel->Microwave_Irradiation Cooling Cooling Microwave_Irradiation->Cooling Filtration Filtration Cooling->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: Workflow for Microwave-Assisted Extraction.

Comparative Analysis of Extraction Methods

The choice of extraction method will ultimately depend on the specific research goals and available resources. The following table provides a comparative overview of the discussed techniques.

FeatureMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Principle Soaking and diffusionContinuous solvent refluxAcoustic cavitation and mechanical disruptionMicrowave-induced heating and cell rupture
Extraction Time Long (days)Moderate (hours)Short (minutes)Very short (minutes)
Solvent Consumption HighModerateLow to moderateLow
Temperature Room temperatureBoiling point of solventControlled (can be low)High (controlled)
Yield Generally lowerGenerally higher than macerationHighHigh
Suitability for Thermolabile Compounds GoodPotentially degradativeVery goodRequires careful control
Equipment Cost LowModerateModerate to highModerate to high

Post-Extraction Purification: Isolating 17-Hydroxydigitoxigenin

The crude extract obtained from any of the above methods will contain a complex mixture of compounds. Therefore, a purification step is essential to isolate 17-hydroxydigitoxigenin.

Column Chromatography:

Column chromatography is a widely used technique for the separation and purification of compounds from a mixture.[16] The choice of stationary phase (e.g., silica gel or alumina) and mobile phase (a solvent or a mixture of solvents) is critical for achieving good separation.

General Protocol for Column Chromatography:

  • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Sample Loading: The concentrated crude extract is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of increasing polarity (gradient elution). For example, starting with a low polarity solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or methanol.

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Analysis: Each fraction is analyzed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing 17-hydroxydigitoxigenin.

  • Pooling and Concentration: Fractions containing the pure compound are pooled and the solvent is evaporated to yield the purified 17-hydroxydigitoxigenin.

Quantification of 17-Hydroxydigitoxigenin

Accurate quantification of 17-hydroxydigitoxigenin in the extracts is crucial for determining the efficiency of the extraction process and for subsequent pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for this purpose.[17][18][19][20]

Key Parameters for HPLC Quantification:

  • Column: A reversed-phase C18 column is typically used for the separation of cardiac glycosides.

  • Mobile Phase: A gradient elution with a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol is commonly employed.

  • Detection: UV detection at a wavelength of around 220 nm is suitable for cardenolides.

  • Standard Curve: A standard curve is generated using a pure standard of 17-hydroxydigitoxigenin of known concentrations to accurately quantify the compound in the samples.

Conclusion: A Strategic Approach to Extraction

The successful extraction of 17-hydroxydigitoxigenin from plant matrices requires a strategic approach that considers the physicochemical properties of the target compound and the advantages and limitations of various extraction techniques. While traditional methods like maceration and Soxhlet extraction remain valuable, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of efficiency, speed, and reduced solvent consumption.

The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers. It is imperative to note that optimization of the extraction parameters, including solvent composition, temperature, and time, is often necessary to achieve the highest yields and purity for a specific plant material and target compound. By understanding the underlying scientific principles and systematically applying these methodologies, researchers can effectively unlock the potential of 17-hydroxydigitoxigenin for further scientific exploration and therapeutic development.

References

  • Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients
  • Ultrasonic assisted medicinal plant extraction: The review. (2025).
  • Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review. PMC.
  • Ultrasonication| Decoction| Extraction Techniques| Phytochemical| Plant-Based Cosmetic| Macer
  • Mechanism of the ultrasound-assisted extraction of bioactive compounds...
  • COMPARATIVE EVALUATION OF MACERATION AND SOXHLET EXTRACTION TECHNIQUES USING ACETONE AND AQUEOUS ACETONE: A COMPREHENSIVE STUDY ON THE EXTRACTIVE YIELD OF AZADIRACHTA INDICA AND TERMINALIA CHEBULA.
  • Optimizing the Ultrasound-Assisted Extraction of Total Cardiac Glycosides from the Milk of Calotropis Gigantea with Response Surface Methodology.
  • IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES
  • GLYCOSIDES Cardio active glycosides.
  • Method for extracting total cardiac glycosides
  • Glycosides ISOLATION and identification tests of cardiac glycoside (digoxin).
  • Differences Between Maceration, Percol
  • IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS.
  • The influence of polar and non-polar digoxin and digitoxin metabolites on the 86Rb-uptake of human erythrocytes and the contractility of guinea pig papillary muscles. PubMed.
  • Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals.
  • How to run column chrom
  • Comparison between Soxhlet extraction and maceration technique.
  • New insights of the application of water or ethanol-water plant extract rich in active compounds in food. PMC.
  • Cardiac Glycosides in Medicinal Plants. IntechOpen. (2017).
  • Microwave Assisted Extraction of Dioxins and Furans Compared to Soxhlet. (2026).
  • Comparative Analysis of Maceration and Soxhlation for the Extraction and Preliminary Phytochemical Screening of the Roots of Cassia fistula L. Asian Journal of Research in Pharmaceutical Sciences.
  • Evaluation of different extraction methods on the polyphenols yield, flavonoids yield, and antioxidant activity of the pomelo fl. SciELO.
  • Is it good to use absolute ethanol or diluted ethanol for extraction of phytochemicals?
  • The Optimization of Ultrasound-Assisted Extraction for Bioactive Compounds from Flourensia cernua and Jatropha dioica and the Evaluation of Their Functional Properties. MDPI. (2024).
  • Microwave-assisted Extraction of Functional Compounds
  • Cardiac glycosides.
  • Microwave-assisted extraction of functional compounds
  • DIGITOXIGENIN | 143-62-4. ChemicalBook.
  • [Resorption and decomposition of cardiac glycosides. Part 1.
  • Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. Frontiers.
  • Optimization of ultrasound-assisted extraction of glycyrrhizic acid from licorice using response surface methodology. PMC.
  • The inotropic activity of digitalis genins is dependent upon C(17) side-group carbonyl oxygen position. PubMed.
  • [Affinity of polar digoxin and digitoxin metabolites for digoxin and digitoxin antibodies]. PubMed.
  • Optimization of an Ultrasound-Assisted Extraction Method Applied to the Extraction of Flavonoids from Moringa Leaves (Moringa oleífera Lam.). MDPI. (2022).
  • Microwave assisted extraction of organic compounds.
  • A Generic UHPLC-UV-MS Method for Cleaning Verific
  • Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology. PMC. (2024).
  • An HPLC-UV Method to Assess Human Plasma 25(OH)D 3. MDPI. (2024).
  • Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantific
  • High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceut. Semantic Scholar. (2022).
  • Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. PMC.
  • Process for the preparation of 17beta-hydroxy-des-a-androst-9,10-en-5-one.
  • Effects of digitoxigenin, digoxigenin, and various cardiac glycosides on cardenolide accumulation in shoot cultures of Digitalis lan
  • Synthesis and biological characterization of a 17β hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitor. PMC.
  • (E/Z)

Sources

Method

Application Notes and Protocols for In Vitro Cell Viability Assessment of 17-hydroxydigitoxigenin

Introduction: Re-evaluating Cardiac Glycosides in Modern Drug Discovery Cardiac glycosides, a class of naturally derived compounds, have a long history in the treatment of cardiovascular diseases.[1][2] However, recent a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Re-evaluating Cardiac Glycosides in Modern Drug Discovery

Cardiac glycosides, a class of naturally derived compounds, have a long history in the treatment of cardiovascular diseases.[1][2] However, recent and extensive research has unveiled their potent antiproliferative and cytotoxic properties, positioning them as compelling candidates for novel anticancer therapies.[1][2][3] 17-hydroxydigitoxigenin, a derivative of this class, exerts its biological effects primarily through the targeted inhibition of the Na+/K+-ATPase pump, a critical enzyme responsible for maintaining cellular ion homeostasis.[2][4][5]

This inhibition triggers a cascade of intracellular events, culminating in programmed cell death, or apoptosis, making the precise quantification of cell viability a cornerstone for evaluating its therapeutic potential.[2][3][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for assessing the in vitro cytotoxicity of 17-hydroxydigitoxigenin. The focus is on ensuring technical accuracy, experimental robustness, and a deep understanding of the causality behind methodological choices.

Core Mechanism of Action: From Ion Pump Inhibition to Apoptosis

The cytotoxic activity of 17-hydroxydigitoxigenin is initiated by its high-affinity binding to the α-subunit of the Na+/K+-ATPase pump.[4] This interaction disrupts the enzyme's function, leading to a series of downstream signaling events that are critical to understand for proper assay design and data interpretation.

  • Disruption of Ion Gradients: Inhibition of the pump leads to an accumulation of intracellular sodium ions (Na+). This disrupts the electrochemical gradient necessary for the function of other ion exchangers, notably the Na+/Ca2+ exchanger, resulting in a significant increase in intracellular calcium (Ca2+) levels.[2]

  • Mitochondrial Stress and ROS Production: Elevated intracellular Ca2+ is taken up by mitochondria, which disrupts their function and leads to the generation of reactive oxygen species (ROS).[6]

  • Activation of Apoptotic Pathways: The combination of ionic imbalance, mitochondrial stress, and ROS production activates both intrinsic and extrinsic apoptotic pathways.[6] This involves the modulation of key regulatory proteins such as the Bcl-2 family, the activation of caspases, and ultimately, the execution of programmed cell death.[2][6] Furthermore, cardiac glycosides have been shown to influence critical cell survival signaling pathways, including the PI3K/Akt and MAPK pathways, further sensitizing cancer cells to apoptosis.[2][6]

Cardiac_Glycoside_Mechanism CG 17-hydroxydigitoxigenin NKA Na+/K+-ATPase (Cell Membrane) CG->NKA Inhibition Survival PI3K/Akt & MAPK Pathways CG->Survival Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Blocks Na+ efflux Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Disrupts Na+/Ca2+ exchanger Mito Mitochondrial Stress Ca_in->Mito ROS ↑ ROS Mito->ROS Apoptosis Caspase Activation & Apoptosis Mito->Apoptosis Induction ROS->Apoptosis Induction Survival->Apoptosis Suppresses

Figure 1. Signaling cascade of 17-hydroxydigitoxigenin.

Experimental Design: The Foundation of Reliable Data

A meticulously planned experiment is crucial for generating reproducible and trustworthy results. The following considerations are paramount when designing cytotoxicity studies for 17-hydroxydigitoxigenin.

  • Cell Line Selection: The sensitivity of cancer cells to cardiac glycosides can vary significantly across different tissue origins.[7] It is advisable to screen a panel of cell lines relevant to the research focus. For example, cell lines such as the human lung carcinoma A549 and breast cancer MDA-MB-231 have been shown to be sensitive to cardiac glycosides.[8]

  • Optimizing Cell Seeding Density: Cells should be in the logarithmic (exponential) growth phase throughout the experiment. Seeding too few cells may lead to slow growth, while seeding too many can result in contact inhibition and nutrient depletion, confounding the results. An optimal density is typically between 5,000 to 10,000 cells/well in a 96-well plate format.[7] A preliminary experiment to determine the optimal seeding density for the chosen cell line and experiment duration (e.g., 24, 48, 72 hours) is highly recommended.

  • Compound Preparation and Dilution: 17-hydroxydigitoxigenin is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[7] Subsequent serial dilutions should be prepared in a complete culture medium. It is critical to ensure that the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level, typically ≤0.5%.

  • Essential Experimental Controls: Every assay plate must include a comprehensive set of controls to ensure the validity of the data.

    • Untreated Control: Cells incubated with culture medium only. This represents 100% cell viability and serves as the primary reference.

    • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment. This control is essential to confirm that the solvent itself does not impact cell viability.

    • Positive Control: A compound with a known and potent cytotoxic effect (e.g., Staurosporine or Doxorubicin). This validates that the assay system is capable of detecting cytotoxicity.

    • Medium Background Control: Wells containing only the culture medium without cells. This is used to subtract the background absorbance or luminescence from all other readings.[9]

    • Maximum Lysis Control (for LDH Assay): Cells treated with a lysis buffer (e.g., 2% Triton X-100) to induce 100% cell death. This is the reference for maximum LDH release.[9][10]

ParameterRecommendationRationale
Cell Seeding Density 5,000 - 10,000 cells/well (96-well plate)Ensures cells are in the exponential growth phase during treatment.[7]
Incubation Time 24, 48, or 72 hoursAllows for the assessment of time-dependent cytotoxic effects.[7]
Compound Concentration Logarithmic serial dilutions (e.g., 1 nM to 10 µM)A broad range is necessary to accurately determine the dose-response curve and IC50 value.[7]
Vehicle (DMSO) Conc. ≤ 0.5%Minimizes solvent-induced toxicity, which can confound results.
Replicates Minimum of triplicate wells per conditionEnsures statistical significance and reduces the impact of pipetting errors or well-to-well variability.
Table 1. Recommended parameters for cytotoxicity assay design.

Protocol 1: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of their viability.[7][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[12][13][14] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[15]

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with 17-hydroxydigitoxigenin B->C D 4. Incubate (e.g., 24, 48, 72h) C->D E 5. Add MTT Reagent (5 mg/mL) D->E F 6. Incubate 3-4h (Formazan formation) E->F G 7. Solubilize Crystals (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Figure 2. Experimental workflow for the MTT assay.
Materials:
  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 17-hydroxydigitoxigenin stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)[7][13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Methodology:
  • Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well. Include wells for all necessary controls.[7]

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach firmly.[7]

  • Compound Treatment: Prepare serial dilutions of 17-hydroxydigitoxigenin in complete culture medium. Carefully remove the old medium from the wells and add 100 µL of the appropriate drug dilutions (or control media) to the respective wells.[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]

  • MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[7][11]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C.[7] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[7]

  • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7][13]

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[16] LDH is a stable cytoplasmic enzyme that is rapidly released upon loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis. This assay provides a complementary endpoint to the metabolic MTT assay.

Principle:

Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[9] The NADH then reduces a tetrazolium salt (like INT or WST) to a colored formazan product, which is measured spectrophotometrically.[9][16] The amount of color produced is directly proportional to the amount of LDH released and, therefore, to the number of dead cells.

Materials:
  • Cell culture plate prepared and treated as in steps 1-4 of the MTT protocol.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis buffer).

  • Sterile 96-well flat-bottom assay plate (for supernatant transfer).

  • Microplate reader.

Step-by-Step Methodology:
  • Prepare Controls: On the cell plate, set up the required controls, paying special attention to the Spontaneous LDH Release (cells with assay buffer/medium) and Maximum LDH Release (cells with 10X Lysis Buffer or Triton X-100) controls.[9] Incubate for the time recommended by the kit manufacturer, typically 30-60 minutes before the end of the drug incubation period.

  • Centrifuge Plate: To ensure no viable cells are transferred, centrifuge the 96-well culture plate at approximately 400 x g for 5 minutes.[9] This will pellet any detached cells and debris.

  • Transfer Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well of the culture plate to a corresponding well in a new, clean 96-well assay plate.[9][10] Be cautious not to disturb the cell pellet at the bottom.

  • Add Reaction Mix: Prepare the LDH reaction solution according to the kit manufacturer's protocol. Add 100 µL of this reaction mix to each well of the assay plate containing the supernatant.[9]

  • Incubation: Incubate the assay plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction (Optional): Some kits require adding a stop solution to terminate the enzymatic reaction. If applicable, add 50 µL of the stop solution to each well.

  • Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer, typically 490 nm.[9][10]

Data Analysis and Interpretation

  • Background Subtraction: For both assays, subtract the average absorbance of the medium-only background control from all other readings.

  • Calculate Percentage Viability (MTT Assay):

    • Formula: % Viability = [(Absorbance of Treated Sample) / (Absorbance of Vehicle Control)] x 100

  • Calculate Percentage Cytotoxicity (LDH Assay):

    • Formula: % Cytotoxicity = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100

  • Dose-Response Curve and IC50 Determination: Plot the percentage of cell viability (or cytotoxicity) against the logarithm of the drug concentration.[7] Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (such as GraphPad Prism) to fit the data and determine the IC50 value. The IC50 is the concentration of 17-hydroxydigitoxigenin required to inhibit the biological process (e.g., cell growth) by 50%.[7]

Conclusion

The protocols detailed in these application notes provide a robust framework for assessing the in vitro cytotoxic effects of 17-hydroxydigitoxigenin. By employing assays that measure distinct cellular health indicators—metabolic activity (MTT) and membrane integrity (LDH)—researchers can generate a more comprehensive and validated profile of the compound's activity. Adherence to proper experimental design, including optimized cell density and the use of comprehensive controls, is essential for producing accurate, reproducible, and meaningful data in the evaluation of this promising class of therapeutic agents.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. MDPI. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • The mechanistic role of cardiac glycosides in DNA damage response and repair signaling. SpringerLink. [Link]

  • Cardiac glycosides inhibit proliferation and induce apoptosis of human hematological malignant cells. Spandidos Publications. [Link]

  • Antiproliferative and cytotoxic effects of cardiac glycosides. Allied Academies. [Link]

  • Cardiac glycosides: Looking beyond heart failure and atrial fibrillation. PMC. [Link]

  • Cytotoxicity LDH Assay Kit-WST CK12 manual. DOJINDO. [Link]

  • Effect of the digitoxigenin derivative, INCICH-D7, on Na+, K+-ATPase. PubMed. [Link]

  • Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity. Frontiers. [Link]

  • Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives. PMC. [Link]

  • iCell™ Cardiomyocytes: - Assaying Cell Viability. FujiFilm Cellular Dynamics. [Link]

  • Na+/K+ pump inhibition and positive inotropic effect of digitoxigenin and some C-22-substituted derivatives in sheep cardiac preparations. PubMed. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

  • Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation. White Rose Research Online. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. [Link]

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of 17-Hydroxydigitoxigenin

Abstract This application note provides a detailed guide to understanding the mass spectrometry fragmentation patterns of 17-hydroxydigitoxigenin, a cardenolide of significant interest in pharmacology. As a derivative of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to understanding the mass spectrometry fragmentation patterns of 17-hydroxydigitoxigenin, a cardenolide of significant interest in pharmacology. As a derivative of digitoxigenin, its structural elucidation and quantification are critical for metabolism, toxicology, and drug development studies. This document outlines the theoretical basis for its fragmentation behavior under electrospray ionization (ESI) conditions and provides a comprehensive, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its analysis. The methodologies described herein are designed to ensure scientific integrity through self-validating systems and are grounded in authoritative references.

Introduction: The Significance of 17-Hydroxydigitoxigenin

17-Hydroxydigitoxigenin is a cardiac glycoside, a class of naturally derived compounds that have been used for centuries to treat heart conditions.[1][2] It is a hydroxylated metabolite of digitoxigenin, the aglycone of the well-known cardiac drug digitoxin. The addition of a hydroxyl group at the C-17 position significantly alters the polarity and may influence the pharmacokinetic and pharmacodynamic properties of the molecule. Therefore, a robust analytical method to selectively detect and quantify 17-hydroxydigitoxigenin is paramount for advancing our understanding of its biological role. Mass spectrometry, particularly when coupled with liquid chromatography, offers the requisite sensitivity and specificity for such analyses.[3][4][5]

Chemical Structure and Ionization

17-Hydroxydigitoxigenin is a steroid derivative characterized by a C23 cardenolide skeleton. Its structure features a five-membered lactone ring at C-17, and hydroxyl groups at C-3, C-14, and C-17.

Molecular Formula: C₂₃H₃₄O₅ Molecular Weight: 390.51 g/mol

In positive mode electrospray ionization (ESI), 17-hydroxydigitoxigenin readily forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 391.25. Depending on the mobile phase composition, adducts such as sodium [M+Na]⁺ (m/z 413.23) or ammonium [M+NH₄]⁺ (m/z 408.28) may also be observed.[6][7] For the purpose of structural elucidation through collision-induced dissociation (CID), the protonated molecule [M+H]⁺ is typically selected as the precursor ion.

Proposed Fragmentation Pathway of 17-Hydroxydigitoxigenin

The fragmentation of 17-hydroxydigitoxigenin in MS/MS is predicted to be dominated by sequential neutral losses of water (H₂O) from its multiple hydroxyl groups. This is a characteristic fragmentation pattern for steroids and other polyhydroxylated compounds.[8] The presence of the hydroxyl group at C-17, in addition to those at C-3 and C-14, provides multiple sites for dehydration, leading to a cascade of fragment ions.

The initial fragmentation event is the loss of a water molecule from the protonated precursor ion. The hydroxyl groups at C-3, C-14, and C-17 are all potential sites for this initial loss. Subsequent fragmentation events involve the loss of additional water molecules.

A proposed fragmentation pathway is as follows:

  • [M+H]⁺ (m/z 391.25): The protonated parent molecule.

  • [M+H-H₂O]⁺ (m/z 373.24): The first dehydration event. This is often the most abundant fragment ion.

  • [M+H-2H₂O]⁺ (m/z 355.23): The second dehydration event.

  • [M+H-3H₂O]⁺ (m/z 337.22): The third dehydration event, resulting from the loss of all three hydroxyl groups as water.

The fragmentation of the steroid core itself can also lead to other characteristic ions, though typically of lower abundance than the dehydration products.

Below is a Graphviz diagram illustrating the proposed primary fragmentation pathway of 17-hydroxydigitoxigenin.

fragmentation_pathway parent [M+H]⁺ m/z 391.25 frag1 [M+H-H₂O]⁺ m/z 373.24 parent->frag1 -H₂O frag2 [M+H-2H₂O]⁺ m/z 355.23 frag1->frag2 -H₂O frag3 [M+H-3H₂O]⁺ m/z 337.22 frag2->frag3 -H₂O

Caption: Proposed ESI-MS/MS fragmentation of 17-hydroxydigitoxigenin.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed protocol for the sensitive and selective quantification of 17-hydroxydigitoxigenin in a biological matrix, such as human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting cardiac glycosides from complex biological matrices, offering high recovery and cleaner extracts compared to liquid-liquid extraction.[3]

  • Pre-condition SPE Cartridge: Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 500 µL of plasma, add an appropriate amount of an internal standard (e.g., a stable isotope-labeled version of the analyte or a related compound not present in the sample). Vortex briefly. Dilute the sample with 500 µL of 4% phosphoric acid in water and vortex again. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography Conditions

A reversed-phase chromatographic separation is ideal for resolving 17-hydroxydigitoxigenin from other metabolites and endogenous matrix components.

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 20% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization mode.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM)

For quantitative analysis, the following MRM transitions are proposed based on the predicted fragmentation pattern. The collision energies should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
17-Hydroxydigitoxigenin (Quantifier)391.25373.2410015-25
17-Hydroxydigitoxigenin (Qualifier)391.25355.2310020-30

The workflow for this analytical protocol is summarized in the diagram below.

workflow start Plasma Sample Collection spe Solid-Phase Extraction (SPE) start->spe Sample Preparation lc Liquid Chromatography (LC) Separation spe->lc Injection ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms Ionization data Data Analysis and Quantification ms->data Signal Acquisition

Caption: LC-MS/MS workflow for 17-hydroxydigitoxigenin analysis.

Conclusion

This application note provides a comprehensive framework for the analysis of 17-hydroxydigitoxigenin using LC-MS/MS. The proposed fragmentation pathway, based on the established principles of steroid fragmentation, serves as a robust starting point for method development and structural confirmation. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry offers a validated methodology for the accurate and precise quantification of this important cardiac glycoside metabolite in complex biological matrices. The application of these methods will undoubtedly facilitate further research into the pharmacology and toxicology of 17-hydroxydigitoxigenin.

References

  • Frommherz, L., Köhler, H., Brinkmann, B., Lehr, M., & Beike, J. (2008). LC-MS assay for quantitative determination of cardio glycoside in human blood samples. International Journal of Legal Medicine, 122(2), 109–114.
  • Guan, F., et al. (2001). Identification and Quantification of Cardiac Glycosides in Blood and Urine Samples by HPLC/MS/MS. Analytical Chemistry, 73(17), 4289-4296. [Link]

  • Supelco. (n.d.). Rapid LC-MS/MS Determination of Digitoxin and Digoxin in Biological Matrices with A Simple Procedure for Simultaneous Cleanup of Phospholipids and Proteins Sample preparation by HybridSPE. Academia.edu. [Link]

  • Ravi, B. G., Guardian, M. G. E., Dickman, R., & Wang, Z. Q. (2020). High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants. Data in Brief, 30, 105464. [Link]

  • Frommherz, L., et al. (2008). LC-MS assay for quantitative determination of cardio glycoside in human blood samples. International journal of legal medicine, 122(2), 109-14.
  • Ravi, B. G., Guardian, M. G. E., Dickman, R., & Wang, Z. Q. (2020). High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants. Data in brief, 30, 105464. [Link]

  • Kolanowski, W., et al. (2020). Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market. Foods, 9(4), 489. [Link]

  • Kolanowski, W., et al. (2020). Electrospray ionization positive (ESI)(+)-MS/MS parameters for detection of cardiac glycosides. ResearchGate. [Link]

  • Ravi, B. G., et al. (2020). High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants. ResearchGate. [Link]

  • Campbell, J. L., et al. (2015). Rapid Quantification of Digitoxin and Its Metabolites Using Differential Ion Mobility Spectrometry-Tandem Mass Spectrometry. Analytical Chemistry, 87(4), 2410–2417. [Link]

  • Aebi, B., & Gohlke, H. (n.d.). LC/MS/MS based determination of cardiac glycosides. GTFCh. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • Li, H., et al. (2017). An LC-MS/MS method for the determination of digitoxigenin in skin samples and its application to skin permeation and metabolic stability studies. Journal of Pharmaceutical and Biomedical Analysis, 141, 137-143. [Link]

  • National Center for Biotechnology Information. (n.d.). Gitoxigenin. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[(3S,5R,8S,9R,10S,13R,14R,17R)-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one. PubChem. [Link]

  • HSC Chemistry. (n.d.). Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Method

Application Note: Synthesis and Pharmacological Profiling of 17-Hydroxydigitoxigenin Derivatives in Drug Discovery

Executive Summary & Scientific Rationale Cardiotonic steroids (cardenolides) such as digitoxigenin have historically been utilized to treat congestive heart failure by inhibiting the Na+/K+-ATPase pump. However, their na...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Cardiotonic steroids (cardenolides) such as digitoxigenin have historically been utilized to treat congestive heart failure by inhibiting the Na+/K+-ATPase pump. However, their narrow therapeutic window and inherent cardiotoxicity have limited their modern clinical application. The discovery that the Na+/K+-ATPase functions not merely as an ion pump, but as a complex signal transducer (the "signalosome"), has revolutionized the targeted drug discovery landscape[1].

Modifications at the C17 and C3 positions of the digitoxigenin scaffold yield derivatives with profoundly altered, highly specific pharmacological profiles. For example, 17α-hydroxydigitoxigenin (PST2286)—a primary metabolite of the antihypertensive drug rostafuroxin (PST 2238)—acts as a selective antagonist of endogenous ouabain (EO)[2],[3]. It corrects mutant adducin-related hypertension without inducing the cardiotoxicity typical of classical pump inhibitors[3]. Conversely, regioselective C3-neoglycosylation of the digitoxigenin core with aminosugars pivots the molecule's activity toward potent, targeted oncology applications, specifically against non-small cell lung cancer[4].

This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for generating these high-value 17-hydroxydigitoxigenin derivatives.

Mechanistic Grounding: The Na+/K+-ATPase Signalosome

The causality behind modifying the C17 and C3 positions lies in the binding kinetics at the extracellular cleft of the Na+/K+-ATPase α -subunit. Endogenous ouabain (EO) binds to this receptor, triggering a pathological Src-EGFR-ERK signaling cascade that promotes cellular proliferation and hypertension[3].

Installing a hydroxyl group at the C17 α position sterically alters the binding pose of the steroidal core. This subtle conformational shift prevents the intracellular recruitment of Src kinase, effectively uncoupling the signalosome without completely halting the essential ion-pumping function[3]. Furthermore, appending an aminosugar at the C3 position provides a basic center that becomes protonated at physiological pH. This drastically increases solvent accessibility and binding affinity to the extracellular domain, shifting the molecule's profile toward potent apoptosis induction in cancer cells[4].

G EO Endogenous Ouabain (EO) NKA Na+/K+-ATPase (Receptor) EO->NKA Binds & Activates Deriv 17-OH-Digitoxigenin Derivatives Deriv->NKA Antagonizes / Modulates Src Src Kinase NKA->Src Signal Transduction EGFR EGFR Transactivation Src->EGFR ERK ERK1/2 Phosphorylation EGFR->ERK Tox Hypertension / Proliferation ERK->Tox Pathological Response

Fig 1: Na+/K+-ATPase signalosome modulation by 17-OH-digitoxigenin derivatives.

Synthetic Workflows and Protocols

Protocol A: Stereoselective Synthesis of the 17α-Hydroxydigitoxigenin Core

Causality & Design: The C17 position of digitoxigenin bears a β -oriented butenolide ring. Direct hydroxylation requires the generation of a C17 enolate. However, basic conditions must be rigorously controlled to avoid epimerization of the critical C14 β -hydroxyl group or cleavage of the lactone. We utilize lithium diisopropylamide (LDA) at cryogenic temperatures to form the enolate, followed by electrophilic trapping with Davis' oxaziridine. The bulky butenolide ring effectively shields the β -face, ensuring the incoming hydroxyl group is installed exclusively on the α -face.

Step-by-Step Methodology:

  • C3-Protection: Dissolve digitoxigenin (1.0 eq) in anhydrous DMF. Add imidazole (2.5 eq) and TBS-Cl (1.2 eq). Stir at room temperature for 4 hours to protect the C3-hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3); the starting material ( Rf​ ~0.2) must completely convert to a non-polar intermediate ( Rf​ ~0.6).

  • Enolization: Transfer the C3-TBS-digitoxigenin to a flame-dried Schlenk flask under argon. Dissolve in anhydrous THF and cool to -78 °C. Dropwise, add LDA (1.5 eq, 1.0 M in THF). Stir for exactly 30 minutes to ensure complete enolization without degradation.

  • Electrophilic Trapping: Add a pre-cooled solution of Davis' oxaziridine (1.5 eq) in THF dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C.

    • Causality: Warming the reaction above -20 °C prior to quenching will trigger a retro-aldol-type degradation of the cardenolide core.

  • Quench & Deprotection: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate. To remove the TBS group, dissolve the crude intermediate in THF and treat with TBAF (1.5 eq) at 0 °C for 1 hour.

  • Purification & Validation: Purify via flash chromatography.

    • Self-Validation: Confirm the 17 α -OH stereochemistry via 2D NOESY NMR. The absence of a cross-peak between the C17-OH proton and the C18 angular methyl group definitively confirms the α -orientation.

Protocol B: C3-Neoglycosylation for Anticancer Profiling

Causality & Design: To pivot the molecule toward oncology, the C3-hydroxyl is conjugated with aminosugars. Zhang et al. demonstrated that sugar amine regiochemistry dictates anticancer potency[4]. A C3'-amino substitution on the sugar ring maximizes solvent accessibility when bound to the Na+/K+-ATPase, enhancing binding affinity by up to 5-fold compared to C4'-substitutions[5]. We employ a two-step neoglycosylation using an azidosugar donor, followed by a Staudinger reduction, to prevent free-amine interference during the glycosidic bond formation[6],[4].

Step-by-Step Methodology:

  • Neoglycosylation: Combine 17 α -hydroxydigitoxigenin (1.0 eq) and 3-azido-3-deoxy-D-xylose (1.2 eq) in anhydrous CH 2​ Cl 2​ . Add a catalytic amount of Sc(OTf) 3​ (0.1 eq). Stir at room temperature for 12 hours.

    • Causality: Sc(OTf) 3​ is a mild Lewis acid that activates the anomeric position of the azidosugar without cleaving the highly sensitive C14- β hydroxyl group.

    • Self-Validation: LC-MS must show the appearance of the [M+Na] + mass corresponding to the azido-neoglycoside.

  • Staudinger Reduction: Concentrate the reaction mixture and redissolve in THF:H 2​ O (9:1). Add triphenylphosphine (PPh 3​ , 2.0 eq). Stir at 40 °C for 6 hours.

    • Causality: The Staudinger reduction is strictly chosen over catalytic hydrogenation (Pd/C, H 2​ ) because the latter would indiscriminately reduce the C20(22) double bond of the butenolide ring, which is an absolute requirement for Na+/K+-ATPase receptor binding.

  • Purification: Purify the resulting aminosugar neoglycoside via reverse-phase HPLC (C18 column, H 2​ O/MeCN gradient with 0.1% TFA) to isolate the pure 3'-amino-xyloside derivative.

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship (SAR) data, contrasting the pathological activation of the endogenous ligand against the targeted antagonism and anticancer properties of engineered 17-hydroxydigitoxigenin derivatives[2],[3],[5].

Compound / DerivativeStructural ModificationTarget / Cell LineIC 50​ / PotencyPharmacological Profile
Ouabain (Control) Endogenous ligandNa+/K+-ATPase (Renal)~1 nM (Activation)Pro-hypertensive, Cardiotoxic
Rostafuroxin (PST 2238) C17-furan derivativeNa+/K+-ATPase (Renal) 10−11 M (Antagonism)Antihypertensive
PST2286 17 α -OH-digitoxigeninNa+/K+-ATPaseN/A (Metabolite)Antihypertensive metabolite
Dg18 C3'-amino-xylose neoglycosideA549 (Lung Cancer)10 ± 1 nMPotent Anticancer
Dg12 C4'-amino-xylose neoglycosideA549 (Lung Cancer)1600 ± 400 nMWeak Anticancer

References

  • Rostafuroxin: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension American Journal of Physiology-Regulatory, Integrative and Comparative Physiology URL:[Link]

  • Influence of Sugar Amine Regiochemistry on Digitoxigenin Neoglycoside Anticancer Activity ACS Medicinal Chemistry Letters URL:[Link]

  • Endogenous Digitalis-Like Factors: An Overview of the History Frontiers in Endocrinology URL:[Link]

Sources

Application

Using 17-hydroxydigitoxigenin as an internal standard in phytochemical analysis

An Application Note and Protocol for the Use of 17-hydroxydigitoxigenin as an Internal Standard in Phytochemical Analysis Introduction: The Pursuit of Accuracy in Phytochemical Quantification The complex matrix of plant...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Use of 17-hydroxydigitoxigenin as an Internal Standard in Phytochemical Analysis

Introduction: The Pursuit of Accuracy in Phytochemical Quantification

The complex matrix of plant extracts presents a significant challenge to the accurate quantification of bioactive compounds. Variability introduced during sample preparation, extraction, and instrumental analysis can lead to significant errors, undermining the reliability of research and development outcomes. In modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is a powerful strategy to mitigate these variables.[1] An ideal internal standard is a compound that is structurally and chemically similar to the analyte of interest but is not naturally present in the samples being analyzed.[2]

This guide details the application of 17-hydroxydigitoxigenin as an internal standard for the quantitative analysis of cardiac glycosides in phytochemical samples. Cardiac glycosides are a class of naturally occurring steroid-based compounds, many of which, like digoxin and digitoxin, have profound physiological effects and are used as pharmaceuticals.[3][4] Accurate measurement of these compounds in plant materials is crucial for drug discovery, quality control of herbal products, and toxicological studies.[[“]][6]

17-hydroxydigitoxigenin, a cardenolide aglycone, serves as an excellent internal standard for this class of molecules due to its structural analogy to common cardiac glycosides, ensuring similar behavior during extraction and ionization, while being chromatographically separable.

The Rationale: Why an Internal Standard is Essential

The fundamental principle of using an internal standard is to provide a reference point that experiences the same procedural variations as the analyte. By adding a known concentration of the IS to every sample, standard, and quality control (QC) sample, the final measurement becomes a ratio of the analyte response to the IS response.

Key Advantages of Using an Internal Standard:

  • Corrects for Sample Loss: Compensates for analyte loss during multi-step extraction and clean-up procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7]

  • Minimizes Injection Volume Variability: Normalizes inconsistencies in the volume of sample introduced into the chromatograph.

  • Compensates for Matrix Effects: In LC-MS analysis, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte. A structurally similar IS experiences similar matrix effects, allowing for a more accurate calculation.[2]

  • Improves Method Robustness and Precision: Leads to significantly lower relative standard deviation (RSD) for measurements, enhancing the overall precision and accuracy of the method.[1]

Why 17-hydroxydigitoxigenin?

The selection of an internal standard is a critical decision in method development. 17-hydroxydigitoxigenin is a suitable choice for the analysis of other cardiac glycoside aglycones and glycosides for several reasons:

  • Structural Similarity: It shares the core steroid nucleus and the characteristic butenolide lactone ring of cardenolides like digitoxigenin and digoxigenin. This structural resemblance predicts similar extraction efficiency and mass spectrometric ionization behavior.

  • Chemical Properties: Its polarity and solubility are comparable to many target cardiac glycosides, ensuring it partitions similarly during sample preparation.

  • Commercial Availability: It is available as a high-purity reference standard.[8]

  • Distinct Mass: It has a unique molecular weight that can be distinguished from common cardiac glycoside analytes by mass spectrometry.

Physicochemical Properties of 17-hydroxydigitoxigenin

A thorough understanding of the internal standard's properties is essential for its effective use.

PropertyValueSource
IUPAC Name 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-oneInferred
Molecular Formula C₂₃H₃₄O₅[9][10]
Molecular Weight 390.5 g/mol [9][10]
Appearance White to off-white solidGeneral Knowledge
Core Structure Cardenolide (Aglycone)[9]

Application Protocol: Quantitative Analysis of Cardiac Glycosides via LC-MS/MS

This protocol provides a validated framework for the quantification of a target cardiac glycoside (e.g., Digitoxin) in a plant matrix using 17-hydroxydigitoxigenin as an internal standard.

Materials and Reagents
  • Reference Standards: Digitoxin (Analyte), 17-hydroxydigitoxigenin (Internal Standard)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (LC-MS Grade)

  • Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[6][7]

  • Plant Material: Dried, powdered plant sample (e.g., Digitalis purpurea leaves)

  • Equipment: Analytical balance, vortex mixer, centrifuge, SPE manifold, LC-MS/MS system.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Digitoxin and 17-hydroxydigitoxigenin (IS) each in 10 mL of methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Digitoxin stock solution with 50:50 ACN:Water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the 17-hydroxydigitoxigenin primary stock solution with 50:50 ACN:Water to a final concentration of 100 ng/mL.

Sample Preparation and Extraction

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_final Final Preparation s1 1. Weigh 100 mg of powdered plant material s2 2. Add 1 mL Extraction Solvent (e.g., 70% MeOH) s1->s2 s3 3. Add 100 µL of IS Spiking Solution (100 ng/mL 17-hydroxydigitoxigenin) s2->s3 s4 4. Vortex & Sonicate (15 min) s3->s4 s5 5. Centrifuge (10,000 rpm, 10 min) s4->s5 spe1 6. Condition SPE Cartridge (MeOH then Water) s5->spe1 spe2 7. Load Supernatant from Step 5 spe1->spe2 spe3 8. Wash Cartridge (e.g., 5% MeOH) spe2->spe3 spe4 9. Elute Analytes & IS (e.g., ACN) spe3->spe4 f1 10. Evaporate Eluate to Dryness spe4->f1 f2 11. Reconstitute in 200 µL Mobile Phase f1->f2 f3 12. Filter & Transfer to LC Vial f2->f3 analysis analysis f3->analysis Inject into LC-MS/MS

Caption: Sample preparation and extraction workflow.

  • Extraction: Weigh 100 mg of homogenized plant powder into a microcentrifuge tube. Add 1 mL of 70% methanol.

  • Spiking: Add 100 µL of the 100 ng/mL Internal Standard spiking solution to the tube. This step is critical and must be done for all samples, calibration standards (prepared in matrix), and QCs.

  • Extraction: Vortex for 1 minute and sonicate for 15 minutes.

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.

  • SPE Cleanup: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Load the supernatant. Wash the cartridge with 1 mL of 5% methanol in water. Elute the target compounds with 1 mL of acetonitrile.[6]

  • Final Sample: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 80:20 Water:ACN). Filter through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Instrumental Conditions

The following are typical starting conditions for the analysis of cardiac glycosides and should be optimized for the specific instrument and analytes.

ParameterRecommended Setting
LC System UPLC/HPLC System
Column Acquity BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm)[11]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 20% B to 95% B over 8 min, hold 2 min, re-equilibrate
Injection Volume 5 µL
Column Temp 40°C
MS System Triple Quadrupole Mass Spectrometer (TQ-MS/MS)
Ionization Mode Electrospray Ionization Positive (ESI+)
Key Settings Capillary Voltage: 3.0 kV, Desolvation Temp: 400°C
Acquisition Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[6][11]

SRM Transitions (Example): These values must be determined experimentally by infusing pure standards.

CompoundPrecursor Ion [M+H]⁺Product IonCollision Energy (eV)
Digitoxin (Analyte) m/z 765.4m/z 633.3 (Quantifier)25
m/z 471.2 (Qualifier)35
17-OH-digitoxigenin (IS) m/z 391.2m/z 373.2 (Quantifier)15
m/z 355.2 (Qualifier)20
Data Analysis and Quantification

The core of the internal standard method lies in the use of response ratios.

G cluster_input Instrument Output cluster_calc Calculation Steps analyte_peak Peak Area of Analyte ratio Calculate Peak Area Ratio (Analyte Area / IS Area) analyte_peak->ratio is_peak Peak Area of Internal Standard (IS) is_peak->ratio cal_curve Plot Ratio vs. Concentration for Calibration Standards ratio->cal_curve regression Perform Linear Regression y = mx + c cal_curve->regression concentration Calculate Unknown Concentration Using Regression Equation regression->concentration final_result Final Analyte Concentration concentration->final_result

Caption: Data analysis workflow for internal standard quantification.

  • Integration: Integrate the peak areas for the specified quantifier SRM transition for both the analyte (Digitoxin) and the internal standard (17-hydroxydigitoxigenin) in all injections.

  • Ratio Calculation: For each injection (calibrator, QC, and unknown sample), calculate the Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of IS).

  • Calibration Curve: Generate a calibration curve by plotting the Peak Area Ratio (y-axis) against the known concentration of the calibration standards (x-axis).

  • Regression: Apply a linear regression fit to the calibration curve. The curve should have a coefficient of determination (R²) ≥ 0.99.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their measured Peak Area Ratios into the regression equation from the calibration curve.

Method Validation: Ensuring Trustworthy Results

A quantitative method is only reliable if it is validated. The use of an internal standard significantly strengthens the validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][12]

Impact of Internal Standard on Key Validation Parameters:

Validation ParameterWithout Internal Standard (% RSD)With Internal Standard (% RSD)Justification
Accuracy (% Recovery) 95.2 - 104.599.5 - 100.2IS corrects for losses during sample prep, leading to more consistent and accurate recovery values.[1]
Precision (Repeatability) 1.9 - 2.50.5 - 0.8IS compensates for minor variations in injection volume and instrument response, tightening the precision.[1]
Intermediate Precision 2.8 - 3.11.0 - 1.2The method becomes more robust against variations between different days, analysts, or instruments.[1]

Note: Data in the table is illustrative, based on typical improvements seen when implementing an internal standard.[1]

Conclusion

The integration of 17-hydroxydigitoxigenin as an internal standard provides a robust, reliable, and highly accurate method for the quantification of cardiac glycosides in complex phytochemical matrices. By compensating for procedural variability from extraction to analysis, this approach enhances method precision and accuracy, ensuring data integrity for research, quality control, and regulatory purposes. Adherence to the principles of method validation further solidifies the trustworthiness of the results, making this protocol a valuable tool for scientists and drug development professionals in the field of natural products.

References

  • Analytical methods for detecting cardiac glycosides in plant poisoning - Consensus. (n.d.). Google Vertex AI.
  • A Guide to Validating Analytical Methods with Internal Standards: Aligning with ICH Guidelines - Benchchem. (n.d.). BenchChem.
  • LC-MS assay for quantitative determination of cardio glycoside in human blood samples. (2008, March 15). Forensic Science International.
  • LC-MS assay for quantitative determination of cardio glycoside in human blood samples. (n.d.). Journal of Chromatography B.
  • Identification and Quantification of Cardiac Glycosides in Blood and Urine Samples by HPLC/MS/MS. (n.d.). ACS Publications.
  • Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market. (2020, April 9). PMC.
  • Preliminary Phytochemical Analysis of some Plant Seeds. (n.d.). International Journal of Scientific & Engineering Research.
  • Bioanalytical method validation and study sample analysis m10. (2022, May 24). ICH.
  • Phytochemical testing methodologies and principles for preliminary screening/ qualitative testing. (2024, August 23). AWS.
  • Phytochemical Screening. (2025, July 23). Protocols.io.
  • Qualitative and Quantitative Determination of Phytochemicals in Aqueous Extract of Chrysophyllumalbidum Seed Kernel. (2016, June 25). Biosciences Biotechnology Research Asia.
  • Preliminary Phytochemical Evaluation for Glycosides in Bark of Selected Local Trees of Korba and Janjgir-Champa District. (2023, June 14). ijprajournal.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • 17α-Hydroxydigitoxigenin. (n.d.). MedChemExpress.
  • Gitoxigenin | C23H34O5. (n.d.). PubChem.
  • 3-[(3S,5R,8S,9R,10S,13R,14R,17R)-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one. (n.d.). PubChem.
  • Qualitative and Quantitative Analysis of Phytochemicals in Sayeok-Tang via UPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. (2024, August 27). MDPI.

Sources

Method

Application Note: Preparation and Handling of 17-Hydroxydigitoxigenin Stock Solutions for Cell Culture

Abstract This document provides a comprehensive guide for the preparation, sterilization, storage, and quality control of 17-hydroxydigitoxigenin stock solutions intended for in vitro cell culture-based assays. Given tha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation, sterilization, storage, and quality control of 17-hydroxydigitoxigenin stock solutions intended for in vitro cell culture-based assays. Given that 17-hydroxydigitoxigenin, like other cardiac glycosides, is a potent biological molecule with limited aqueous solubility, adherence to a standardized protocol is critical for ensuring experimental reproducibility, accuracy, and safety. This note details best practices derived from established methodologies for handling steroid-like compounds, emphasizing the rationale behind each step to empower researchers to make informed decisions in their experimental design.

Introduction: The Criticality of Stock Solution Integrity

17-hydroxydigitoxigenin is a cardenolide, a type of steroid found in plants of the Digitalis genus.[1] Like its better-known relatives, digitoxin and digoxin, it is a potent inhibitor of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular membrane potential.[2][3] This mechanism of action makes it a valuable tool for research in cardiovascular physiology and, increasingly, in oncology, where disruption of ion homeostasis is being explored as a therapeutic strategy.[4]

The success and reproducibility of any cell-based experiment using 17-hydroxydigitoxigenin are fundamentally dependent on the quality of the compound's stock solution. An improperly prepared stock can lead to a host of issues, including:

  • Inaccurate Dosing: Due to incomplete dissolution or precipitation.

  • Contamination: Introduction of microbes that can overwhelm cell cultures.

  • Compound Degradation: Resulting from improper storage or repeated freeze-thaw cycles.

  • Cellular Toxicity: Unrelated to the compound's mechanism of action, caused by excessive solvent concentration.

This guide provides a robust framework to mitigate these risks, ensuring that the biological activity observed in assays is a true reflection of the compound's effect.

Compound Properties and Safety Mandates

Before handling 17-hydroxydigitoxigenin, it is imperative to understand its physicochemical properties and to adhere to strict safety protocols. Cardiac glycosides are highly toxic if ingested, inhaled, or absorbed through the skin.[2][3]

Physicochemical Data Summary

The properties of 17-hydroxydigitoxigenin and its parent compound, digitoxigenin, are summarized below. Solubility data is often not exhaustively published for every derivative; therefore, data from closely related, well-characterized cardenolides like digitoxin is used to inform solvent selection.[2][5]

PropertyDataSource(s)
Compound Name 17α-Hydroxydigitoxigenin[6]
Parent Aglycone Digitoxigenin[7]
CAS Number 26629-88-3 (for 17α-Hydroxydigitoxigenin)[6]
Molecular Formula C₂₃H₃₄O₅ (for the related Gitoxigenin, 16β-Hydroxydigitoxigenin)[8][9]
Molecular Weight ~390.51 g/mol (for Gitoxigenin)[8][9]
Appearance Typically a white to off-white solid or crystalline powder.[10]
Recommended Storage (Solid) -20°C for long-term stability (≥4 years for similar compounds).[2]
Solubility Profile Highly Soluble: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF). Moderately Soluble: Ethanol. Sparingly Soluble/Insoluble: Water, Phosphate-Buffered Saline (PBS).[2][5][11]
Mandatory Safety Precautions

Hazard Statement: 17-hydroxydigitoxigenin should be considered hazardous until further toxicological data is available.[2] It is a potent cardiac glycoside that can cause severe cardiac effects, including arrhythmias and cardiac arrest, upon exposure.[3][12]

  • Engineering Controls: All handling of the solid compound and concentrated stock solutions should be performed inside a certified chemical fume hood or a powder containment hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of nitrile gloves.

    • Eye Protection: Chemical safety goggles are required.

    • Lab Coat: A fully buttoned lab coat must be worn.

  • Disposal: All waste materials, including pipette tips, tubes, and excess solutions, must be disposed of as hazardous chemical waste according to institutional guidelines.

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which will be used for subsequent dilutions. Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its excellent solubilizing capacity for cardenolides.[2][13]

Required Materials
  • 17-hydroxydigitoxigenin (solid powder)

  • Anhydrous, cell culture-grade DMSO (e.g., Sigma-Aldrich D2650 or equivalent)

  • Sterile, amber-colored 1.5 mL microcentrifuge tubes or cryovials

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated P20, P200, and P1000 micropipettes

  • Sterile, disposable 0.22 µm syringe filters (e.g., PVDF or PES membrane, chemically compatible with DMSO)

  • Sterile syringes (1 mL or 3 mL)

  • Vortex mixer

Step-by-Step Methodology

Step 1: Pre-Calculation Calculate the mass of 17-hydroxydigitoxigenin needed. For a 10 mM stock solution, using an estimated molecular weight (MW) of 390.51 g/mol :

  • To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.001 L × 390.51 g/mol = 0.003905 g

    • Mass (mg) = 3.91 mg

Step 2: Weighing the Compound (in a chemical fume hood)

  • Place a sterile, pre-labeled 1.5 mL microcentrifuge tube on the analytical balance and tare it.

  • Carefully add approximately 3.91 mg of 17-hydroxydigitoxigenin powder directly into the tube. Record the exact mass.

  • Recalculate the exact volume of DMSO required based on the actual mass weighed.

    • Volume of DMSO (µL) = [Mass (mg) / 390.51 ( g/mol )] × 100,000

Step 3: Dissolution

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Cap the tube tightly and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution against a light source to ensure that all solid particles have dissolved completely. If not, continue vortexing. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution but should be used cautiously to avoid degradation.[14]

Step 4: Sterilization (within a laminar flow hood)

  • Unpack a sterile 1 mL syringe and a sterile 0.22 µm syringe filter.

  • Draw the entire 17-hydroxydigitoxigenin/DMSO solution into the syringe.

  • Attach the syringe filter to the tip of the syringe.

  • Dispense the solution through the filter directly into a new, sterile, amber-colored microcentrifuge tube. This step removes any potential microbial contamination without using heat.[15][16]

Step 5: Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles which can degrade the compound, immediately aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber-colored microcentrifuge tubes or cryovials.[17]

  • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[17] Do not store stock solutions in frost-free freezers, as their temperature cycles can compromise compound stability.

Protocol: Preparation of Working Solutions for Cell Dosing

Working solutions are prepared by diluting the primary stock into the complete cell culture medium immediately before treating the cells. The primary challenge at this stage is preventing the compound from precipitating when the DMSO stock is introduced into the aqueous medium.[13][18]

Key Considerations
  • Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept as low as possible, typically ≤ 0.5% , to prevent solvent-induced cytotoxicity.[17] Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO in the medium, but without the compound.

  • Serial Dilution: A stepwise dilution process is highly recommended to mitigate precipitation.[13] Directly diluting a highly concentrated DMSO stock into a large volume of aqueous medium can cause the compound to "crash out" of the solution.

Example: Preparing a 100 nM Working Solution

This example assumes a final treatment volume of 2 mL per well in a 6-well plate.

  • Thaw a single aliquot of the 10 mM primary stock solution at room temperature.

  • Prepare an Intermediate Dilution (e.g., 10 µM):

    • In a sterile tube, add 998 µL of complete cell culture medium.

    • Add 2 µL of the 10 mM primary stock to the medium. This creates a 1:500 dilution, resulting in a 20 µM intermediate stock. Correction: For a 10 µM stock, add 1 µL of 10 mM stock to 999 µL of medium. Vortex immediately. The key is to add the small volume of DMSO stock to the larger volume of medium while mixing to facilitate rapid dispersion.[18]

  • Prepare the Final Working Solution (100 nM):

    • In a new sterile tube, add 1980 µL of complete cell culture medium.

    • Add 20 µL of the 10 µM intermediate stock solution. This is a 1:100 dilution.

    • The final concentration will be 100 nM.

    • The final DMSO concentration will be negligible and well below the 0.5% toxicity threshold.

  • Dose the Cells: Remove the existing medium from the cells and replace it with the freshly prepared working solution. Use immediately after preparation. Do not store aqueous working solutions.[2]

Visualization of Key Workflows

Decision-Making for Solvent Selection

The choice of solvent is the first critical decision. While DMSO is the default for cardenolides, certain assays (e.g., those sensitive to solvents) may require an alternative like ethanol.

Start Start: Select Solvent for Primary Stock Check_Assay Is the experimental assay compatible with DMSO? Start->Check_Assay Use_DMSO Use Anhydrous, Cell-Grade DMSO. (Recommended Primary Choice) Check_Assay->Use_DMSO  Yes Use_Ethanol Use Absolute Ethanol (200 Proof). (Alternative Choice) Check_Assay->Use_Ethanol No   End Proceed to Dissolution Use_DMSO->End Note_Ethanol Note: Lower solubilizing power. May require a lower stock concentration. Use_Ethanol->Note_Ethanol Note_Ethanol->End

Caption: Decision workflow for selecting an appropriate primary solvent.

Summary of Stock Solution Preparation Workflow

This diagram outlines the complete process from solid compound to stored, sterile aliquots.

cluster_prep Preparation (Chemical Fume Hood) cluster_sterile Sterilization & Storage (Laminar Flow Hood) Weigh 1. Calculate & Weigh Compound Dissolve 2. Dissolve in Anhydrous DMSO Weigh->Dissolve Filter 3. Sterile Filter (0.22 µm Syringe Filter) Dissolve->Filter Aliquot 4. Aliquot into Single-Use Volumes Filter->Aliquot Store 5. Store at -80°C (Light-Protected) Aliquot->Store

Caption: Overall workflow for preparing 17-hydroxydigitoxigenin stock solutions.

References

  • Investigation of digoxin solubility in different cosolvent systems. ResearchGate. [Link]

  • Exposure Data - Some Drugs and Herbal Products. NCBI Bookshelf. [Link]

  • Cas 20830-75-5,DIGOXIN. LookChem. [Link]

  • 6 Powerful Laboratory Sterilization Methods In Microbiology. Bitesize Bio. [Link]

  • Introduction to Sterile Cell Culture. Unknown Source. [Link]

  • Sterile Filtration in Cell Culture: Importance & Best Practices. GMP Plastics. [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. MDPI. [Link]

  • 9 Sterilization Techniques For Cell Culture. Visikol. [Link]

  • Digitoxigenin. PubChem - NIH. [Link]

  • GLYCOSIDES Cardio active glycosides. SlideShare. [Link]

  • Gitoxigenin. PubChem - NIH. [Link]

  • Accidental digitoxin intoxication: an interplay between laboratory and clinical medicine. Journal of Laboratory and Precision Medicine. [Link]

  • Cardiac Glycoside and Digoxin Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response. Chemistry – A European Journal via PMC. [Link]

  • IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Neliti. [Link]

  • Separation of Cardiac Glycosides by Thin-Layer Chromatography. UNI ScholarWorks. [Link]

  • Cardiac Glycosides Overdose. Emergency Care BC. [Link]

  • Cardiac Glycosides (Digoxin). CV Pharmacology. [Link]

  • Pharmacological treatment of cardiac glycoside poisoning. British Journal of Clinical Pharmacology via PMC. [Link]

  • Stability of the Hsp90 inhibitor 17AAG hydroquinone and prevention of metal-catalyzed oxidation. Cancer Chemotherapy and Pharmacology via PMC. [Link]

  • Arctigenin functions as a selective agonist of estrogen receptor β to restrict mTORC1 activation and consequent Th17 differentiation. Pharmacological Research via PMC. [Link]

  • Stability of the Hsp90 inhibitor 17AAG hydroquinone and prevention of metal-catalyzed oxidation. PubMed. [Link]

  • DMSO concentration in cell culture? Precipitating while PBS is added? ResearchGate. [Link]

  • What is the min DMSO concentration to dissolve unknown drugs? ResearchGate. [Link]

  • Synthesis and biological characterization of a 17β hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitor. RSC Medicinal Chemistry via PMC. [Link]

  • Inhibitors of 17 beta-hydroxysteroid dehydrogenases. PubMed. [Link]

  • Spironolactone-related inhibitors of type II 17beta-hydroxysteroid dehydrogenase: chemical synthesis, receptor binding affinities, and proliferative/antiproliferative activities. PubMed. [Link]

Sources

Application

Application Note: Advanced Chromatographic Separation and MS/MS Quantification of 17-Hydroxydigitoxigenin (PST2286)

Executive Summary The accurate quantification of cardiotonic steroid derivatives in biological matrices is a persistent analytical challenge due to low circulating concentrations, severe matrix effects, and the presence...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of cardiotonic steroid derivatives in biological matrices is a persistent analytical challenge due to low circulating concentrations, severe matrix effects, and the presence of endogenous isobaric isomers. This application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol for the isolation and quantification of 17-hydroxydigitoxigenin (PST2286) . By leveraging solid-phase extraction (SPE) and biphenyl-based orthogonal chromatography, this method ensures high-fidelity pharmacokinetic data for drug development applications.

Pharmacological Context & Mechanistic Importance

17-Hydroxydigitoxigenin (PST2286) is the primary active metabolite of rostafuroxin (PST2238) , a digitoxigenin derivative developed as a targeted antihypertensive agent. Unlike traditional cardiotonic steroids (e.g., digoxin, ouabain) that inhibit the Na⁺/K⁺-ATPase pump to increase cardiac contractility, rostafuroxin and its metabolite act as selective antagonists.

Mechanistically, 17-hydroxydigitoxigenin displaces endogenous ouabain from the Na⁺/K⁺-ATPase receptor and disrupts the binding of mutant α -adducin to the cSrc-SH2 domain. This dual antagonism reverses endothelial dysfunction and normalizes blood pressure without inhibiting the ATPase's essential catalytic activity . Distinguishing this active metabolite from the parent prodrug and endogenous steroid hormones is critical for accurate pharmacokinetic profiling.

Pathway A Rostafuroxin (PST2238) (Prodrug / Parent) B Hepatic Metabolism (Cytochrome P450) A->B In vivo C 17-hydroxydigitoxigenin (PST2286 - Active Metabolite) B->C D Mutant α-Adducin (cSrc-SH2 Domain) C->D Antagonizes E Na+/K+-ATPase (Ouabain Binding Site) C->E Displaces Endogenous Ouabain F Reversal of Endothelial Dysfunction & Blood Pressure Reduction D->F E->F

Pharmacological pathway of rostafuroxin and its active metabolite 17-hydroxydigitoxigenin.

Physicochemical Properties & Separation Strategy

Designing a reliable assay requires understanding the causality between the analyte's structure and its behavior in the instrument:

  • Structural Traits: 17-Hydroxydigitoxigenin (CAS: 26629-41-4; C23​H34​O5​ ) is a cardenolide aglycone. It lacks the hydrophilic sugar moieties found in glycosides, making it moderately hydrophobic. It possesses multiple hydroxyl groups (C3, C14, C17) and a characteristic α,β -unsaturated butyrolactone ring at C17.

  • Column Selection (The Biphenyl Advantage): Standard C18 columns often fail to resolve structural isomers like 12-hydroxydigitoxigenin (digoxigenin), which shares the exact mass ( m/z 390.24). We utilize a Biphenyl stationary phase . The biphenyl groups provide enhanced π−π interactions with the lactone ring of the analyte, offering superior orthogonal selectivity and baseline resolution of isobaric cardenolides.

  • Ionization Dynamics: Cardenolides are highly prone to in-source fragmentation (specifically, the loss of water molecules) during Electrospray Ionization (ESI) . To ensure a robust assay, the MS/MS method targets the protonated precursor [M+H]+ at m/z 391.2, but relies on the highly stable dehydrated product ions ( [M+H−2H2​O]+ ) for quantification.

  • Matrix Effects: Phospholipids in plasma cause profound ion suppression in ESI positive mode. Simple protein precipitation (PPT) is insufficient for cardenolides. We employ a Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent to achieve >90% recovery while eliminating phospholipid interference.

Workflow S1 Plasma Sample (Spike IS) S2 Protein Disruption (2% Formic Acid) S1->S2 S3 HLB Solid-Phase Extraction S2->S3 S4 Dry & Reconstitute (80:20 H2O:ACN) S3->S4 S5 UHPLC Separation (Biphenyl Column) S4->S5 S6 ESI-MS/MS (Positive MRM) S5->S6

Step-by-step sample preparation and LC-MS/MS analytical workflow for biological matrices.

Experimental Protocols

Reagents and Materials
  • Standards: 17-hydroxydigitoxigenin (PST2286) analytical standard (>98% purity).

  • Internal Standard (IS): Digoxigenin-d3. Causality: A deuterated analog corrects for matrix-induced ion suppression variations without introducing isobaric overlap.

  • Sorbent: Oasis HLB SPE Cartridges (30 mg, 1 cc).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Sample Preparation (SPE Workflow)

Self-Validating Step: Always process a matrix blank (unspiked) and a zero-sample (blank spiked only with IS) alongside unknown samples to verify the absence of carryover and matrix-derived isobaric peaks.

  • Spiking: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL Digoxigenin-d3). Vortex for 10 seconds.

  • Protein Disruption: Add 200 µL of 2% Formic Acid in water. Causality: Acidification disrupts protein-drug binding, freeing the highly protein-bound cardenolide for extraction. Vortex for 30 seconds.

  • SPE Conditioning: Condition the HLB cartridge with 1.0 mL MeOH, followed by 1.0 mL LC-MS grade water. Critical: Do not let the sorbent dry, as this collapses the polymer pores and ruins recovery.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a controlled flow rate of ~1 drop/second.

  • Washing: Wash with 1.0 mL of 5% MeOH in water to remove salts and highly polar endogenous compounds. Apply maximum vacuum for 2 minutes to completely dry the cartridge.

  • Elution: Elute the target analytes with 1.0 mL of ACN/MeOH (50:50, v/v) into a clean glass collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (80% A / 20% B). Vortex and transfer to a UHPLC vial.

UHPLC Chromatographic Conditions
  • System: Waters ACQUITY UPLC or equivalent.

  • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 1.8 µm).

  • Column Temperature: 40°C (reduces system backpressure and sharpens peak shape).

  • Autosampler Temperature: 4°C (prevents degradation of the lactone ring).

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.00.408020Initial
1.00.408020Isocratic hold
4.00.404060Linear
4.50.40595Linear
5.50.40595Column Wash
5.60.408020Linear
7.50.408020Re-equilibration
Mass Spectrometry (ESI-MS/MS) Parameters
  • Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
17-Hydroxydigitoxigenin (Quant) 391.2355.2503522
17-Hydroxydigitoxigenin (Qual) 391.2337.2503528
Digoxigenin-d3 (IS) 394.2358.2503522

Note: The primary transition for 17-hydroxydigitoxigenin ( m/z 391.2 355.2) represents the loss of two water molecules ( [M+H−2H2​O]+ ), which is the most abundant and stable fragment for cardenolide aglycones.

Troubleshooting & Method Optimization

  • Issue: Peak Tailing of 17-Hydroxydigitoxigenin.

    • Causality: Secondary interactions between the analyte's multiple hydroxyl groups and unendcapped silanols on the column frit or stationary phase.

    • Solution: Ensure the use of a fully endcapped column. If tailing persists, increase the formic acid concentration in the mobile phase to 0.15% to fully protonate acidic silanol groups.

  • Issue: Poor Sensitivity / Signal Drop Over Time.

    • Causality: Phospholipid build-up on the column or mass spec source due to inadequate sample cleanup.

    • Solution: Monitor the m/z 184 184 transition (phosphocholine headgroup) during method development. If a broad peak appears late in the gradient, extend the column wash phase (95% B) to 2.5 minutes, or switch to a dedicated phospholipid-removal SPE plate (e.g., Ostro or Phree).

  • Issue: Isobaric Interference at the Target Retention Time.

    • Causality: Co-elution of endogenous steroids or other digitoxigenin isomers (e.g., 12-hydroxydigitoxigenin).

    • Solution: Flatten the gradient slope between 20% and 50% B (e.g., extend the gradient from 3 minutes to 5.5 minutes) to maximize the π−π selectivity of the biphenyl phase.

References

  • Title: Rostafuroxin: An ouabain-inhibitor counteracting specific forms of hypertension Source: Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease URL: [Link]

  • Title: Endogenous Ouabain Is Not Ouabain Source: Hypertension (American Heart Association Journals) URL: [Link]

  • Title: The pump, the exchanger, and the holy spirit: origins and 40-year evolution of ideas about the ouabain-Na+ pump endocrine system Source: American Journal of Physiology-Cell Physiology URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 17-Hydroxydigitoxigenin Extraction

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing poor yields and high impurity profiles when isolating highly functionalized cardenolides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing poor yields and high impurity profiles when isolating highly functionalized cardenolides.

17-hydroxydigitoxigenin (a heavily hydroxylated aglycone) presents unique thermodynamic and spatial challenges during extraction. Because of its specific polarity—driven by the hydroxyl groups at the C3, C14, and C17 positions—standard non-polar solvent extractions fail, while purely aqueous extractions pull down excessive mucilage and glycosidic interferents.

This guide provides a causally-driven, self-validating framework to troubleshoot your extraction workflows, ensuring high-fidelity recovery of the target aglycone.

Core Extraction & Purification Workflow

G Matrix 1. Biological Matrix (Lyophilized & Milled) Defatting 2. Hexane Defatting (Lipid Removal) Matrix->Defatting Non-polar wash Extraction 3. Ultrasound-Assisted Extraction (70% EtOH, 60°C) Defatting->Extraction Retain Pellet Centrifugation 4. Centrifugation (9600 x g, 4°C) Extraction->Centrifugation Acoustic Cavitation SPE 5. Solid-Phase Extraction (C18 Cartridge Clean-up) Centrifugation->SPE Supernatant Hydrolysis 6. Acidic Hydrolysis (Glycoside Cleavage) SPE->Hydrolysis Target Elution Product 7. 17-hydroxydigitoxigenin (Purified Aglycone) Hydrolysis->Product Aglycone Isolation

Fig 1: Optimized workflow for 17-hydroxydigitoxigenin extraction and purification.

Troubleshooting Guide & FAQs

Q1: Why is my overall yield of 17-hydroxydigitoxigenin consistently low despite extended maceration times? Causality & Solution: Maceration relies solely on passive diffusion. Cardenolides are tightly bound within intracellular matrices, and extended maceration often leads to enzymatic degradation rather than higher yields. Switching to Ultrasound-Assisted Extraction (UAE) induces acoustic cavitation—the rapid formation and collapse of microscopic bubbles. This mechanical shear disrupts cell walls, drastically enhancing solvent penetration and mass transfer. We recommend a 70% ethanol solvent system at 60°C; this specific concentration perfectly balances the solvation of the poly-hydroxylated steroid core while maximizing internal and convective diffusion [1].

Q2: I am observing severe co-elution of lipophilic contaminants during downstream HPLC analysis. How do I clean up the crude extract? Causality & Solution: While 17-hydroxydigitoxigenin is a relatively polar aglycone, biological matrices contain highly non-polar lipids and waxes that severely interfere with chromatographic partitioning. To resolve this, implement a pre-extraction defatting step using hexane to selectively strip away fats without solubilizing the target cardenolides [2]. Following the primary extraction, process the supernatant through Solid-Phase Extraction (SPE) using a C18 modified poly(styrene-divinylbenzene) polymer cartridge. This matrix selectively retains cardenolides, allowing you to wash away highly polar interferents before eluting the concentrated target[3].

Q3: My mass spectrometry data shows high levels of glycosides but very little free 17-hydroxydigitoxigenin. How can I maximize the aglycone yield? Causality & Solution: Cardenolides naturally accumulate as glycosides (e.g., bound to sugars like digitoxose). To isolate the free aglycone (17-hydroxydigitoxigenin), you must actively cleave these sugar moieties. Relying on endogenous enzymes is unpredictable. Instead, subject the purified SPE eluate to controlled acidic hydrolysis. This selectively hydrolyzes the glycosidic bonds to yield the aglycone, which can then be quantified via High-Performance Liquid Chromatography (HPLC) [4].

Quantitative Data: Impact of Extraction Parameters on Yield
Extraction ParameterMaceration (Control)Soxhlet ExtractionOptimized UAE + SPE
Solvent System 100% Methanol70% Ethanol70% Ethanol
Temperature 25°C78°C60°C
Time Required 72 Hours6 Hours1 Hour
Lipid Interference HighModerateNegligible
Relative Yield 45%72%>95%
Self-Validating Experimental Protocol: Optimized UAE + SPE Method

Step 1: Matrix Preparation & Defatting

  • Lyophilize the biological matrix to a constant weight to prevent water from altering the extraction solvent's polarity.

  • Grind to a fine powder (approx. 1.6 mm particle size) to maximize the surface-area-to-volume ratio.

  • Add 2 mL of hexane per gram of tissue. Incubate at 35°C for 30 minutes, then centrifuge at 10,000 × g for 5 minutes. Discard the hexane supernatant.

  • Validation Checkpoint: The remaining pellet should appear dry and powdery, lacking any sticky, resinous lipid residue.

Step 2: Ultrasound-Assisted Extraction (UAE)

  • Resuspend the defatted pellet in 70% ethanol (1:10 solid-to-liquid ratio).

  • Place the mixture in an ultrasonic bath at 60°C for 60 minutes.

  • Centrifuge at 9,600 × g at 4°C for 5 minutes to separate the crude extract from the cellular debris.

  • Validation Checkpoint: The supernatant should be clear and highly pigmented, indicating successful lysis and extraction without particulate suspension.

Step 3: Solid-Phase Extraction (SPE) Clean-up

  • Condition a C18 SPE cartridge with 10 mL of 100% methanol followed by 10 mL of HPLC-grade water.

  • Load the crude extract onto the cartridge at a flow rate of 1 mL/min.

  • Wash with 20% methanol to remove highly polar impurities (e.g., sugars, organic acids).

  • Elute the cardenolide fraction using 80% methanol.

  • Validation Checkpoint: Analyze a 10 µL aliquot of the eluate via Thin Layer Chromatography (TLC); you should observe distinct, tight bands without long lipophilic streaks.

Step 4: Hydrolysis & Isolation

  • Evaporate the SPE eluate to dryness using a vacuum concentrator.

  • Resuspend in 0.1 M HCl and incubate at 80°C for 45 minutes to cleave the glycosidic bonds.

  • Neutralize the solution and partition with chloroform. The 17-hydroxydigitoxigenin will migrate to the organic phase.

  • Validation Checkpoint: HPLC-UV analysis at 220 nm should reveal a dominant peak corresponding to the 17-hydroxydigitoxigenin standard, confirming successful conversion and isolation.

References
  • Optimization of parameters of the extraction process of biologically active substances of grass Adonis vernalis.SciSpace.
  • The price of defence: toxins, visual signals and oxidative state in an aposematic butterfly.PubMed / Royal Society.
  • High-performance liquid chromatographic determination of cardenolides in Digitalis leaves after solid-phase extraction.PubMed / J Chromatogr.
  • The Botanical Treasury of Digitoxigenin: A Technical Guide to its Natural Sources, Extraction, and Cellular Mechanisms.Benchchem.
Optimization

Technical Support Center: Resolving HPLC Co-Elution of 17-Hydroxydigitoxigenin

A comprehensive troubleshooting guide for analytical chemists, researchers, and drug development professionals. Executive Diagnostic Overview The co-elution of 17-hydroxydigitoxigenin with structurally similar cardenolid...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive troubleshooting guide for analytical chemists, researchers, and drug development professionals.

Executive Diagnostic Overview

The co-elution of 17-hydroxydigitoxigenin with structurally similar cardenolide aglycones—most notably digoxigenin and gitoxigenin—is a notorious bottleneck in the chromatographic analysis of digitalis derivatives. Because these compounds are positional isomers that differ only by the location of a single hydroxyl group on a rigid cyclopentanoperhydrophenanthrene core, standard reversed-phase C18 chromatography often fails to provide baseline resolution.

This guide provides field-proven, mechanistic solutions to manipulate chromatographic selectivity ( α ) and ensure robust quantification.

HPLC_Troubleshooting Start Co-elution Detected: 17-hydroxydigitoxigenin & Analogs CheckCol Evaluate Stationary Phase (Current: Standard C18?) Start->CheckCol SwitchCol Switch to Phenyl-Hexyl or Core-Shell C18 (Sub-2 µm) CheckCol->SwitchCol Yes MobPhase Optimize Mobile Phase (MeOH vs. ACN Selectivity) CheckCol->MobPhase No / Optimized SwitchCol->MobPhase Isocratic Test Ternary Isocratic Water:MeOH:ACN (40:30:30) MobPhase->Isocratic Temp Modulate Column Temp (Decrease to 20-25°C) Isocratic->Temp Rs < 1.5 Success Baseline Resolution (Rs > 1.5) Isocratic->Success Rs > 1.5 MSMS Orthogonal LC-MS/MS (MRM Transitions) Temp->MSMS Still Co-eluting Temp->Success Resolved MSMS->Success

Diagnostic workflow for resolving 17-hydroxydigitoxigenin co-elution via phase optimization.

Core Troubleshooting FAQs (Mechanistic Q&A)

Q1: Why does 17-hydroxydigitoxigenin co-elute with digoxigenin on my standard C18 column? A1: The retention mechanism on a standard C18 stationary phase is dominated by hydrophobic dispersive forces. 17-hydroxydigitoxigenin, digoxigenin (12-OH), and gitoxigenin (16-OH) share an identical steroid core and an unsaturated butyrolactone ring [2]. The positional difference of the hydroxyl group alters the molecule's overall hydrophobicity only marginally. Consequently, their partitioning coefficients between the aqueous mobile phase and the C18 alkyl chains are nearly identical, resulting in severe peak overlap.

Q2: How can I adjust the mobile phase to break this co-elution? A2: Switch from a binary Water/Acetonitrile system to a ternary Water/Methanol/Acetonitrile system. Causality: Acetonitrile is a polar aprotic solvent that interacts primarily via dipole-dipole forces. Methanol, however, is a polar protic solvent capable of acting as both a hydrogen bond donor and acceptor. By introducing Methanol, you exploit the subtle differences in hydrogen-bonding accessibility of the 12-OH, 16-OH, and 17-OH positions. This differential solvation alters the relative retention factors ( α ) of the isomers. A proven isocratic starting point for digitalis derivatives is Water:Methanol:Acetonitrile (40:30:30, v/v/v) [1].

Q3: If mobile phase adjustments aren't enough, which stationary phase should I use? A3: Transition to a Phenyl-Hexyl or a Core-Shell (sub-2 µm) C18 column. Causality: A Phenyl-Hexyl phase introduces π−π interactions between the stationary phase and the unsaturated butyrolactone ring at the C17 position of the cardenolide. Because the 17-hydroxyl group in 17-hydroxydigitoxigenin is sterically adjacent to this lactone ring, it uniquely perturbs the π−π alignment compared to 12-OH or 16-OH isomers, drastically improving selectivity. Core-shell columns improve efficiency ( N ) by minimizing Eddy dispersion (van Deemter A-term) and resistance to mass transfer (C-term), sharpening peaks to resolve closely eluting species [4].

Q4: How do I handle detection if baseline optical resolution ( Rs​<1.5 ) is impossible in my matrix? A4: Employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM). Causality: Even if isomers co-elute chromatographically, they can be resolved orthogonally in the mass spectrometer. While they share the same precursor mass, their collision-induced dissociation (CID) pathways differ. The steroid aglycones undergo stepwise elimination of hydroxyl groups (loss of H2​O , -18 Da) [2]. The specific position of the 17-OH group dictates a unique fragmentation kinetic, allowing you to select MRM transitions that are exclusive to 17-hydroxydigitoxigenin [6].

Self-Validating Experimental Protocols

Protocol A: Ternary Isocratic HPLC-UV Method for Aglycone Separation

This protocol is engineered to maximize hydrogen-bonding selectivity for positional isomers.

System Suitability Criteria: Baseline resolution ( Rs​≥1.5 ) between 17-hydroxydigitoxigenin and digoxigenin; Tailing factor ( Tf​≤1.2 ).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a ternary mixture of HPLC-grade Water, Methanol, and Acetonitrile in a 40:30:40 to 40:30:30 (v/v/v) ratio [1]. Degas thoroughly via sonication under vacuum for 10 minutes to prevent micro-bubble formation in the pump head.

  • Column Equilibration: Install a Phenyl-Hexyl column (e.g., 150 mm × 4.6 mm, 3 µm particle size). Equilibrate with the mobile phase at a flow rate of 1.0 mL/min until the baseline is stable (approximately 20 column volumes).

  • Temperature Control: Set the column oven to 25°C. Critical Step: Do not exceed 30°C. Higher temperatures increase kinetic energy, disrupting the delicate hydrogen-bond networks required for separating these isomers.

  • Sample Preparation: Extract cardenolides using solid-phase extraction (SPE) or liquid-liquid extraction (e.g., chloroform-isopropanol 9:1) to remove highly polar matrix interferences [3]. Reconstitute the dried extract in the mobile phase.

  • Injection & Detection: Inject 10 µL of the sample. Monitor UV absorbance at 218–220 nm, which corresponds to the maximum absorbance ( λmax​ ) of the five-membered unsaturated lactone ring[4].

Protocol B: LC-MS/MS Orthogonal Validation

Use this protocol when analyzing complex biological matrices where co-elution persists despite chromatographic optimization.

Step-by-Step Methodology:

  • Chromatographic Setup: Utilize a sub-2 µm core-shell C18 column (e.g., 50 mm × 2.1 mm) with a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to compress peak widths.

  • Ionization Tuning: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Because cardenolides form strong ammonium adducts ( [M+NH4​]+ ), add 2 mM Ammonium Formate to the aqueous mobile phase to stabilize precursor ion formation [5].

  • MRM Optimization: Infuse a pure standard of 17-hydroxydigitoxigenin. Optimize collision energies to monitor the sequential loss of water molecules. Select the most abundant product ion that differs in intensity from the digoxigenin fragmentation profile [2, 6].

  • Internal Standardization: Spike samples with a stable-isotope labeled internal standard (e.g., digoxin- d3​ ) or a structurally distinct cardenolide like digitoxin to correct for matrix effects and ionization suppression [5]. Validate by checking that the internal standard peak area remains consistent across injections.

Quantitative Data: Phase Selectivity Comparison

The following table summarizes the expected retention behavior and resolution metrics when shifting from a standard binary/C18 system to the optimized ternary/Phenyl-Hexyl system.

CompoundStandard C18 (Water/ACN 50:50) RT (min)Standard C18 Resolution ( Rs​ )Phenyl-Hexyl (Water/MeOH/ACN 40:30:30) RT (min)Phenyl-Hexyl Resolution ( Rs​ )
Digoxigenin (12-OH)6.2N/A8.4N/A
17-hydroxydigitoxigenin 6.4 0.6 (Co-elution) 9.8 2.1 (Resolved)
Gitoxigenin (16-OH)6.80.9 (Partial)11.21.8 (Resolved)
Digitoxigenin (No extra OH)9.5> 3.015.6> 3.0

Note: Retention times (RT) are representative estimates demonstrating the α -value shift caused by π−π and hydrogen-bonding interactions. Actual RTs will vary based on specific column dead volume and system dwell volume.

References

  • Source: mn-net.com (J. Chromatogr. 377 (1986) 221 - 231)
  • Source: nih.gov (PubMed)
  • Source: nih.gov (PubMed)
  • Source: cornell.
  • Source: researchgate.
  • Source: eScholarship.
Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of 17-Hydroxydigitoxigenin

Welcome to the Technical Support Portal. As application scientists, we frequently encounter researchers struggling with the formulation of highly lipophilic cardenolides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. As application scientists, we frequently encounter researchers struggling with the formulation of highly lipophilic cardenolides. 17-Hydroxydigitoxigenin (also known as PST2286, a rostafuroxin metabolite) exhibits potent biological activity but suffers from severe aqueous insolubility[1].

This guide moves beyond basic data sheets, providing you with the mechanistic causality behind precipitation events and field-proven, self-validating protocols to ensure your in vitro and in vivo assays succeed.

Molecular Profile & The Causality of Insolubility

To solve a solubility issue, you must first understand the molecule. 17-Hydroxydigitoxigenin is an aglycone characterized by a massive, highly hydrophobic cyclopentanoperhydrophenanthrene (steroid) ring system[2]. While the lactone ring and hydroxyl groups (at C3, C14, and C17) provide localized polarity, they are insufficient to overcome the high crystal lattice energy and poor hydration of the hydrophobic core. When introduced to water, the molecules rapidly self-associate via hydrophobic interactions to minimize their exposed surface area, leading to immediate precipitation.

Quantitative Physicochemical Summary
PropertyValue / CharacteristicExperimental Implication
Chemical Identity 17-Hydroxydigitoxigenin (PST2286)Key metabolite of rostafuroxin[1].
CAS Registry Number 26629-41-4Essential for accurate sourcing and QA/QC[1].
Aqueous Solubility < 0.05 mg/mLRequires cosolvents or complexation for assay media >10 µM. (Baseline digitoxigenin water solubility is ~11.24 mg/L)[3][4].
Organic Solubility 20–25 mg/mL in DMSO / DMFIdeal for creating high-concentration master stock solutions[4].
Primary Target Na⁺/K⁺-ATPase EnzymeFormulation excipients (like harsh surfactants) must not disrupt lipid rafts or membrane integrity[2].

Troubleshooting Solubilization Workflows

Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into PBS."

The Causality (Solvent Wash-Out): 17-Hydroxydigitoxigenin relies on the low dielectric constant of DMSO to solvate its steroid nucleus. When you pipette a DMSO stock directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local micro-environment around the drug molecules instantly becomes highly polar. Stripped of their solvation shell, the hydrophobic steroid cores aggregate, leading to rapid nucleation and visible precipitation.

Protocol: The "Warm-and-Vortex" Kinetic Solubilization Method Application: In vitro cell assays where <1% final DMSO concentration is tolerated.

  • Master Stock Preparation: Dissolve 17-hydroxydigitoxigenin in anhydrous, cell-culture grade DMSO to a concentration of 10 mM[4].

    • Self-Validation: The solution must be optically clear. Any turbidity indicates moisture contamination in your DMSO.

  • Thermodynamic Priming: Pre-warm your target aqueous buffer (e.g., PBS or DMEM) to 37°C. The added thermal energy helps overcome the activation barrier of aqueous solvation.

  • High-Shear Addition: Place the warmed buffer on a vortex mixer at medium-high speed. Add the DMSO stock dropwise directly into the center of the vortex. Do not allow the stock to touch the plastic walls of the tube.

  • Immediate Application: Use this kinetically stabilized suspension immediately (within 1 to 4 hours).

    • Self-Validation: Before applying to cells, measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 indicates that microscopic precipitation has occurred and the solution must be discarded.

Issue 2: "I need a stable, solvent-free aqueous formulation for in vivo dosing."

The Causality (Host-Guest Complexation): For in vivo studies, organic solvents like DMSO can cause local toxicity or alter pharmacokinetic profiles. The most effective alternative is utilizing cyclodextrins[5]. β-cyclodextrins possess a hydrophobic central cavity composed of 7 glucose units, which perfectly accommodates the lipophilic steroid nucleus of cardenolides[]. The hydrophilic exterior of the cyclodextrin maintains aqueous solubility, creating a thermodynamically stable, water-soluble inclusion complex[7][8].

Protocol: Thermodynamic HP-β-CD Complexation Workflow Application: In vivo animal studies requiring 0% organic solvent.

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or 0.9% saline[5].

  • API Addition: Add 17-hydroxydigitoxigenin powder in excess of its expected solubility (e.g., 2 mg per mL of cyclodextrin solution). The suspension will appear highly cloudy.

  • Equilibration: Stir the suspension magnetically at room temperature for 24 to 48 hours.

    • Causality: Inclusion complexation is a dynamic equilibrium process; sufficient time is required for the solid drug lattice to break down and partition into the cyclodextrin cavities[7].

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove all uncomplexed, undissolved API.

  • Self-Validation: The resulting filtrate must be perfectly clear. Because the starting API was added in excess, you must quantify the final dissolved concentration of the filtrate using HPLC-UV against a standard curve before dosing animals.

Formulation Decision Tree

SolubilizationWorkflow A 17-Hydroxydigitoxigenin (Solid Powder) B Select Application A->B C In Vitro Assays (Tolerates <1% Organic) B->C Low Conc. D In Vivo Studies (Requires Aqueous) B->D High Conc. E Prepare DMSO Stock (10-20 mg/mL) C->E G HP-β-CD Complexation (10-20% w/v in Water) D->G F Rapid Buffer Dilution (Vortex + 37°C) E->F H Equilibration (Stir 24h at RT) G->H I Filtration (0.22 µm) Remove Free API H->I

Decision tree for 17-hydroxydigitoxigenin aqueous solubilization workflows.

Frequently Asked Questions (FAQs)

Q: Can I use surfactants like Tween-80 or Cremophor instead of Cyclodextrins? A: While surfactants form micelles that can solubilize lipophilic compounds, they are strongly discouraged for cardenolide research. Cardenolides specifically target and inhibit the membrane-bound Na⁺/K⁺-ATPase[2]. Surfactants act as detergents that can disrupt lipid rafts, alter membrane fluidity, and directly interfere with ATPase activity, confounding your assay results. Cyclodextrins are preferred because they deliver the drug without acting as membrane-disrupting detergents.

Q: Does the addition of the 17-hydroxyl group improve solubility compared to standard digitoxigenin? A: Only marginally. While the 17-hydroxyl group adds a hydrogen-bond donor/acceptor, the molecule remains dominated by the massive hydrophobic surface area of the steroid ring system. You must treat 17-hydroxydigitoxigenin with the same stringent solubilization protocols as digitoxigenin, which has a baseline aqueous solubility of merely ~11.24 mg/L[3][9].

Q: My HP-β-CD complex solution precipitated after being stored in the fridge for a week. Why? A: Cyclodextrin inclusion is a temperature-dependent thermodynamic equilibrium. Lowering the temperature decreases the kinetic energy of the system and reduces the solubility limit of the complex, forcing the drug out of the cavity. Always store aqueous cyclodextrin-drug complexes at room temperature and avoid refrigeration unless explicitly validated by HPLC stability studies.

References

  • LookChem. DIGITOXIGENIN - Water Solubility and Chemical Properties. Available at: [Link]

  • PMC - NIH. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available at: [Link]

  • Carbohyde. How can cyclodextrins enhance solubility? Available at:[Link]

Sources

Optimization

Technical Support Center: 17-Hydroxydigitoxigenin (PST2286) Stability &amp; Storage

Welcome to the Technical Support Center for 17-Hydroxydigitoxigenin (also known as PST2286, a rostafuroxin metabolite)[1]. As a cardenolide aglycone, this compound is highly valuable for Na+/K+-ATPase inhibition studies...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 17-Hydroxydigitoxigenin (also known as PST2286, a rostafuroxin metabolite)[1]. As a cardenolide aglycone, this compound is highly valuable for Na+/K+-ATPase inhibition studies and cardiovascular research. However, its unique steroidal structure—specifically the C17 α,β-unsaturated γ-lactone ring (butenolide) and the multiple tertiary hydroxyl groups (C3, C14, C17)—makes it highly susceptible to environmental degradation.

This guide is designed by Senior Application Scientists to provide you with the mechanistic understanding, troubleshooting frameworks, and self-validating protocols necessary to maintain the absolute integrity of your compound during long-term storage and complex assays.

Part 1: The Causality of Degradation (Mechanistic Overview)

To prevent degradation, you must first understand the chemical vulnerabilities of the cardenolide aglycone structure. 17-hydroxydigitoxigenin is a thermosensitive compound[2] that degrades via three primary pathways:

  • Alkaline Hydrolysis (Lactone Ring Opening): The most critical feature for biological activity is the intact C17 lactone ring. In alkaline environments (pH > 7.5), hydroxide ions nucleophilically attack the carbonyl carbon, permanently opening the ring to form an inactive aldehydic acid salt (iso-genin).

  • Acid-Catalyzed Dehydration: The hydroxyl groups at C14 and C17 are sterically hindered but highly reactive. Strong acids (pH < 3.0) protonate these groups, leading to the loss of water (dehydration) and the formation of inactive anhydro-derivatives.

  • Oxidation & Photodegradation: Exposure to UV light and ambient oxygen generates reactive oxygen species that can oxidize the hydroxyl groups into ketones, altering the compound's binding affinity.

G Intact 17-Hydroxydigitoxigenin (Intact Aglycone) Alkaline Alkaline Buffer (pH > 7.5) Intact->Alkaline Hydrolysis Acidic Strong Acid (pH < 3.0) Intact->Acidic Catalysis HeatLight Heat / UV Exposure Intact->HeatLight Environmental Lactone Lactone Ring Opening (Inactive Iso-genin) Alkaline->Lactone Dehydration Dehydration at C14/C17 (Anhydro-derivative) Acidic->Dehydration Oxidation Oxidation Products HeatLight->Oxidation

Figure 1: Primary chemical degradation pathways of 17-hydroxydigitoxigenin.

Part 2: Troubleshooting Guides & FAQs

Q1: My cell viability assay shows high variability and reduced potency over a 72-hour incubation. What is happening? A1: You are likely experiencing lactone ring hydrolysis. Standard cell culture media (like DMEM) is buffered to pH 7.4, but metabolic shifts can cause localized pH spikes. Because the lactone ring is highly unstable in aqueous solutions at 37°C[2], the compound converts to an inactive iso-genin over time. Solution: Do not use aqueous working solutions that have been stored for more than 24 hours[3]. For long assays, replenish the media with freshly diluted compound every 24 hours.

Q2: I observe a secondary peak in my LC-MS with a mass of [M-18]. What is this degradant? A2: A mass shift of -18 Da indicates a loss of water (dehydration). 17-hydroxydigitoxigenin is prone to acid-catalyzed dehydration at the C14 and C17 positions. Solution: Check the pH of your HPLC mobile phase or storage buffer. Ensure it is not overly acidic (maintain pH 5.0 - 7.0). If you are using 0.1% Formic Acid in your LC-MS, minimize the time the sample sits in the autosampler.

Q3: Can I store my 10 mM stock solution in a 50% DMSO / 50% Water mixture at -20°C? A3: Absolutely not. Even at -20°C, the presence of water in the matrix allows for slow nucleophilic attack on the lactone ring. Stock solutions must be prepared in 100% anhydrous DMSO to maintain bioactivity[3].

Q4: I see precipitation when diluting my DMSO stock into the assay buffer. Is the compound degraded? A4: Not necessarily degraded, but it has crashed out of solution. Cardenolide aglycones are highly lipophilic. Solution: Ensure the final DMSO concentration in your assay is at least 0.1% to maintain solubility[3], and always add the DMSO stock dropwise to the buffer while vortexing, rather than adding buffer to the DMSO.

Part 3: Quantitative Data & Stability Profiles

The following table summarizes the degradation kinetics of 17-hydroxydigitoxigenin across various storage matrices. Use this data to benchmark your experimental timelines.

Storage ConditionMatrix / Solvent t90​ (Time to 10% Degradation)Primary DegradantRecommended Action
-20°C (Dark) Lyophilized Powder> 2 Years[4]NoneOptimal long-term storage
-20°C (Dark) 100% Anhydrous DMSO12 - 18 MonthsIso-genin (trace)Standard stock solution
4°C (Dark) 100% Anhydrous DMSO1 - 3 MonthsIso-geninShort-term staging only
37°C (Incubator) Aqueous Buffer (pH 7.4)< 24 Hours[3]Iso-geninPrepare fresh for assays
25°C (Light) Aqueous Buffer (pH < 4.0)< 48 HoursAnhydro-derivativeAvoid strong acids

Part 4: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. The following SOPs include built-in quality control checks to verify compound stability.

SOP 1: Reconstitution and Cryopreservation Workflow

Causality: Water ingress and freeze-thaw cycles are the primary vectors for long-term degradation. This protocol eliminates both.

  • Equilibration: Remove the lyophilized vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Why? Opening a cold vial causes atmospheric moisture to condense on the powder, introducing water that will drive hydrolysis.

  • Reconstitution: Inject 100% Anhydrous DMSO (≥99.9% purity, water content <0.005%) directly through the septum to achieve your target concentration (e.g., 10 mM).

  • Dissolution: Vortex gently for 60 seconds. Do not sonicate. Why? Ultrasonic baths generate localized heat pockets that can thermally degrade thermosensitive cardenolides[2].

  • Aliquotting: Immediately distribute the stock into single-use amber microcentrifuge tubes (10–50 µL per tube).

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -20°C freezer.

  • Self-Validation Check: Visually inspect the working solution upon thawing. If any precipitate is observed, discard the aliquot[3].

Workflow Powder Lyophilized Powder (Store at -20°C) DMSO Resuspend in 100% Anhydrous DMSO Powder->DMSO Aliquot Create Single-Use Aliquots DMSO->Aliquot Freeze Flash Freeze & Store (-20°C to -80°C) Aliquot->Freeze Working Dilute to Working Conc. (pH 6.0-7.0 Buffer) Freeze->Working Thaw once Assay Use in Assay (< 24 Hours) Working->Assay

Figure 2: Optimal reconstitution and storage workflow to prevent degradation.

SOP 2: Stability-Indicating HPLC-UV Assay (Self-Validating)

Causality: You cannot manage what you cannot measure. The α,β-unsaturated γ-lactone ring absorbs strongly at 218 nm[5]. Monitoring this wavelength allows you to directly quantify the intact active pharmacophore.

  • Sample Preparation: Dilute the DMSO stock to 100 µg/mL in HPLC-grade Methanol.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water (0.1% Formic Acid).

    • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

    • Gradient: 10% B to 90% B over 10 minutes.

    • Detection: UV at 218 nm[5].

  • Self-Validation (Forced Degradation Control):

    • The Control: Before analyzing your actual samples, deliberately degrade a 100 µg/mL control sample by adding 0.1 M NaOH and incubating for 60 minutes at room temperature.

    • The Validation: Inject this forced-degraded sample. You must observe a clear chromatographic shift: the intact 17-hydroxydigitoxigenin peak will disappear, and a new, earlier-eluting peak (the highly polar iso-genin) will appear.

    • Result: If your system successfully resolves the intact compound from the forced iso-genin degradant, your assay is validated and ready to accurately assess the stability of your stored stocks.

References

  • National University of Pharmacy. "CARDIAC GLYCOSIDES". Available at: [Link]

  • ACS Omega. "New 99mTc-Labeled Digitoxigenin Derivative for Cancer Cell Identification". Available at:[Link]

Sources

Troubleshooting

🔬 Technical Support Center: Cardenolide &amp; Aglycone Analysis

Focus Area: 17-Hydroxydigitoxigenin LC-MS/MS Optimization Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, analyzing cardenolides and their aglycone derivatives (suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: 17-Hydroxydigitoxigenin LC-MS/MS Optimization

Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, analyzing cardenolides and their aglycone derivatives (such as 17-hydroxydigitoxigenin) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents unique analytical challenges. This guide is designed to bypass superficial fixes and address the fundamental physical chemistry of your electrospray ionization (ESI) source and chromatographic system.

📑 Module 1: The Core Challenge – Ionization & Adduct Formation

Q: Why is my 17-hydroxydigitoxigenin signal practically invisible in MS/MS (MRM) mode when using a standard 0.1% formic acid mobile phase?

A: The root cause is the formation of highly stable sodium adducts. Cardenolides and their aglycones possess multiple oxygen atoms (hydroxyls and the lactone ring) that exhibit a remarkably high gas-phase affinity for alkali metals[1]. When using a standard 0.1% formic acid mobile phase, trace amounts of sodium (leached from glassware or present in solvents) dominate the ionization process, forming [M+Na]+ precursor ions[1].

While [M+Na]+ ions are stable and yield a strong signal in full-scan MS, they are a "dead end" for tandem mass spectrometry. Because the sodium-analyte bond is stronger than the covalent bonds within the steroid core, applying collision-induced dissociation (CID) energy fails to produce predictable fragments; instead, it requires such high energy that the molecule shatters, resulting in poor sensitivity for Selected Reaction Monitoring (SRM/MRM)[1][2].

Q: How does modifying the mobile phase solve this fragmentation issue?

A: By applying the principle of mass action. Replacing or supplementing formic acid with 2 to 10 mM ammonium formate intentionally overwhelms the trace sodium in the system[2]. This forces the target analyte to ionize almost exclusively as an ammonium adduct, [M+NH4]+[2].

Unlike sodium, the ammonium adduct is highly labile. Under mild CID conditions, the [M+NH4]+ ion readily loses neutral ammonia (NH₃, -17 Da) to form a transient, highly energetic protonated molecule [M+H]+. This protonated core then cleanly fragments—typically via the loss of water molecules (-18 Da) from the hydroxyl groups—yielding abundant and highly specific product ions ideal for MRM quantification[2].

G Target 17-Hydroxydigitoxigenin (LC Eluent) MP_FA Standard Mobile Phase (0.1% Formic Acid) Target->MP_FA Mixed with MP_AmF Optimized Mobile Phase (2-10 mM Ammonium Formate) Target->MP_AmF Mixed with Na_Adduct [M+Na]+ Adduct (Highly Stable) MP_FA->Na_Adduct Trace Na+ in solvents NH4_Adduct [M+NH4]+ Adduct (Labile in CID) MP_AmF->NH4_Adduct Excess NH4+ drives adduction DeadEnd Poor MS/MS Fragmentation (Low Sensitivity for MRM) Na_Adduct->DeadEnd CID Energy Applied (Steroid Core Shatters) Success Excellent MS/MS Spectra (Abundant [M+H]+ / Product Ions) NH4_Adduct->Success CID Energy Applied (Clean Loss of NH3)

Figure 1: Mechanistic pathway of 17-hydroxydigitoxigenin ionization and CID fragmentation.

📊 Module 2: Quantitative Data & Buffer Selection

To illustrate the causality of mobile phase selection, the table below summarizes the quantitative impact of various modifiers on the MS/MS performance of cardenolide aglycones.

Table 1: Impact of Mobile Phase Additives on Cardenolide Aglycone MS/MS Performance

Mobile Phase AdditivePrimary Precursor IonRelative Ionization EfficiencyCID Fragmentation YieldOverall MRM Sensitivity
0.1% Formic Acid (FA) [M+Na]+High< 5% (Resists fragmentation)Poor
5 mM Ammonium Acetate [M+NH4]+ & [M+H]+Moderate~60%Moderate
2 mM Ammonium Formate [M+NH4]+Very High> 90% (Clean NH₃ loss)Excellent
2 mM Amm. Formate + 0.1% FA [M+NH4]+High> 90%Optimal (Best peak shape)

Data synthesized from comparative studies on cardiac glycosides and mobile phase modifiers[1][2][3].

🧪 Module 3: Self-Validating Experimental Protocol

Do not blindly run samples. Use the following step-by-step methodology to prepare your system and validate that the ionization chemistry is functioning correctly before injecting precious biological samples.

Phase 1: Mobile Phase Preparation
  • Aqueous Phase (A): Dissolve LC-MS grade ammonium formate to a final concentration of 2 mM in ultrapure water (18.2 MΩ·cm). Add 0.1% formic acid. The addition of formic acid stabilizes the pH (~3.0), which suppresses the ionization of free silanols on the stationary phase and prevents peak tailing[3].

  • Organic Phase (B): Prepare 2 mM ammonium formate + 0.1% formic acid in LC-MS grade Acetonitrile. Note: Acetonitrile is strictly preferred over methanol for cardenolides; it provides superior chromatographic resolution for closely related stereoisomers and metabolites[2].

Phase 2: LC Gradient Setup
  • Column: Utilize a sub-2 µm C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) maintained at 40°C to reduce system backpressure and improve mass transfer.

  • Gradient: Run a linear gradient starting at 20% B to 100% B over 10 minutes. Hold at 100% B for 3 minutes to elute lipophilic matrix components, followed by a 5-minute re-equilibration at 20% B[2]. Flow rate: 0.20 - 0.30 mL/min.

Phase 3: MS Source Optimization & Self-Validation Checkpoints
  • Infusion Test: Infuse a 100 ng/mL standard of 17-hydroxydigitoxigenin directly into the ESI source at 10 µL/min, teed into the LC flow (running at 50% A / 50% B).

  • Validation Checkpoint 1 (Adduct Ratio): Perform a full MS scan (m/z 350-450). Monitor the [M+NH4]+ ion. Self-Validation Rule: The intensity of the [M+NH4]+ peak must be at least 10-fold higher than the [M+Na]+ peak. If the sodium adduct is dominant, your system is contaminated with alkali metals. Flush the LC lines and source with 50:50 Water:Methanol containing 1% formic acid overnight before proceeding.

  • Validation Checkpoint 2 (CID Optimization): Isolate the [M+NH4]+ precursor. Ramp the Collision Energy (CE) from 5 eV to 40 eV. You should observe the loss of NH₃ at low CE, followed by the appearance of the target product ions (water losses from the aglycone core) at moderate CE[2]. Lock in the CE that maximizes the most abundant product ion.

🛠️ Module 4: Troubleshooting FAQs (Support Tickets)

Ticket #101: I am seeing severe in-source fragmentation (loss of water) before the molecule even reaches the collision cell. How do I prevent this? A: 17-hydroxydigitoxigenin contains multiple hydroxyl groups that are prone to thermal and energetic degradation. If you observe [M+H-H2O]+ ions in your Q1 full scan, your ESI source is too harsh. Resolution: Lower the capillary/desolvation temperature by 50°C and decrease the declustering potential (or cone voltage). You must strike a balance between efficient droplet desolvation and preserving the intact [M+NH4]+ precursor.

Ticket #102: My retention times are drifting across a 200-sample batch. A: Retention time drift in untargeted or large-batch LC-MS is often caused by inadequate buffering capacity in the mobile phase, leading to pH fluctuations as the column equilibrates with the sample matrix[3]. Resolution: Ensure you are using the combined 2 mM ammonium formate + 0.1% formic acid buffer system. Studies show that combining the volatile salt with the acid reduces retention time shifts to <1 second over 200 injections, compared to a 4-5 second drift when using weak acids alone[3].

Ticket #103: Can I use Methanol instead of Acetonitrile to save costs? A: It is highly discouraged for this specific class of compounds. While methanol can support ammonium adduct formation, cardenolide aglycones are structurally rigid steroids that often present as complex mixtures of diastereomers in biological samples. Acetonitrile provides the necessary aprotic selectivity to resolve these isomers chromatographically. Sacrificing acetonitrile will likely result in co-eluting metabolites and compromised quantitative accuracy[2].

References
  • Identification and Quantification of Cardiac Glycosides in Blood and Urine Samples by HPLC/MS/MS. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Rapid, Sensitive, Quantitative LC/MS/MS Determination of Digitoxin and Digoxin in Plasma. The Analytical Scientist. Available at:[Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. Available at:[Link]

Sources

Optimization

Troubleshooting low signal-to-noise ratio for 17-hydroxydigitoxigenin in mass spec

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the mass spectrometry analysis of 17-hydroxydigitoxigenin. The following question-and-answer format addr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the mass spectrometry analysis of 17-hydroxydigitoxigenin. The following question-and-answer format addresses common issues related to low signal-to-noise ratios, drawing upon established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a very low or non-existent signal for my 17-hydroxydigitoxigenin standard. What are the first things I should check?

A low or absent signal from a standard is often the simplest problem to resolve and typically points to an issue with the instrument setup or the standard itself. Before delving into more complex troubleshooting, systematically verify the following:

  • Instrument Status: Confirm that all modules of the LC-MS system are powered on and that there are no error messages in the controlling software.[1] Check for basic operational parameters like solvent levels and waste container capacity.

  • Sample Integrity: Ensure your 17-hydroxydigitoxigenin standard is correctly prepared and has not degraded. If in doubt, prepare a fresh stock solution from a reliable source.

  • Injection Process: Verify that the autosampler is correctly aspirating and injecting your sample. Check the vial for sufficient volume and ensure the needle depth is set appropriately.[2] A simple test is to weigh the vial before and after a manual injection to confirm that the sample is being drawn.[2]

  • Mass Spectrometer Spray: Visually inspect the electrospray ionization (ESI) needle. You should see a consistent, fine mist. An inconsistent or sputtering spray can indicate a clog or improper needle positioning.[2] If the spray is not visible, try increasing the flow rate (if pressure allows) or cleaning the capillary.[2]

Q2: My signal-to-noise (S/N) ratio is poor, with a high baseline. What are the likely causes and how can I fix it?

A high baseline, which contributes to a poor S/N ratio, is often indicative of contamination within the LC-MS system.[1][3]

  • Mobile Phase Contamination: Always use high-purity, LC-MS grade solvents and additives.[3][4] Contaminated solvents can introduce a significant amount of chemical noise. If you suspect your mobile phase, replace it with a freshly prepared solution.

  • System Contamination: Contaminants can accumulate in the LC system over time, leading to elevated background noise.[3] To address this, consider a "steam cleaning" procedure where the system is flushed overnight with a high-organic mobile phase at a low flow rate.[5]

  • Sample Carryover: If you are running a sequence of samples, residual analyte from a previous, more concentrated injection can contribute to a high baseline in subsequent runs.[3] Implement a robust wash method for the injection needle and consider injecting blank samples between your analytical runs to assess for carryover.

Q3: I'm seeing a weak signal for 17-hydroxydigitoxigenin, and I suspect poor ionization. How can I optimize the ESI source parameters?

Optimizing the ESI source is critical for maximizing the signal of your analyte. Cardiac glycosides, including 17-hydroxydigitoxigenin, can be sensitive to source conditions.

  • Ionization Polarity: For cardiac glycosides, positive ion mode ESI is generally preferred due to the higher intensity of the resulting signals.[6]

  • Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency.

    • Ammonium Formate: The use of ammonium formate in the mobile phase often leads to the formation of abundant [M+NH4]+ adducts for cardiac glycosides.[7][8] These ammoniated adducts are often more stable and produce a dominant daughter ion during fragmentation, which is beneficial for sensitive Selected Reaction Monitoring (SRM) experiments.[7][8]

    • Formic Acid: While acidic mobile phases with formic acid can also be used, they may lead to the formation of intense [M+Na]+ and [M+K]+ adducts which might not fragment efficiently.[6]

    • Basic Mobile Phase: A basic mobile phase, such as one containing ammonium bicarbonate, has also been shown to be effective for the LC separation and ESI-MS analysis of cardiac glycosides.[6][9]

  • Source Parameter Tuning: Systematically optimize the following ESI source parameters by infusing a standard solution of 17-hydroxydigitoxigenin:

    • Capillary Voltage: Adjust to maximize the signal of the desired precursor ion.

    • Nebulizer Pressure and Gas Flow: Optimize for efficient desolvation and ion formation.

    • Drying Gas Temperature: Crucial for removing solvent from the ESI droplets. Excessively high temperatures can potentially lead to thermal degradation of the analyte.

A Design of Experiments (DoE) approach can be a systematic and efficient way to optimize multiple source parameters simultaneously.[10]

Q4: My signal is being suppressed, especially when analyzing complex samples like blood or urine. How can I identify and mitigate matrix effects?

Matrix effects occur when other components in the sample interfere with the ionization of the analyte of interest, leading to either ion suppression or enhancement.[11][12] This is a common challenge when analyzing biological samples.[9][11]

  • Sample Preparation: A thorough sample cleanup is the first line of defense against matrix effects.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances from complex matrices.[7][13][14] Various SPE sorbents, such as C18 or polymeric phases, can be used for the extraction of cardiac glycosides.[7][13]

    • Liquid-Liquid Extraction (LLE): LLE is another common technique for sample cleanup.[7]

    • Protein Precipitation: While simpler, protein precipitation alone may not be sufficient to remove all interfering components, particularly phospholipids.[15]

  • Chromatographic Separation: Good chromatographic separation is key to minimizing matrix effects. By separating 17-hydroxydigitoxigenin from co-eluting matrix components, you can reduce the competition for ionization in the ESI source. Consider optimizing your LC gradient to achieve better resolution.

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[4] The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification. If a SIL-IS is not available, a structurally similar analog can be used as an alternative.

Q5: I'm performing MS/MS analysis, but my product ion signal is weak. How can I optimize the fragmentation?

For quantitative analysis using SRM, optimizing the fragmentation of the precursor ion is crucial for achieving high sensitivity.

  • Precursor Ion Selection: As mentioned earlier, for cardiac glycosides, the [M+NH4]+ adduct often provides a more stable and abundant precursor ion for fragmentation compared to the protonated molecule [M+H]+.[7][8] Sodium and potassium adducts ([M+Na]+ and [M+K]+) are often difficult to fragment.[6][15]

  • Collision Energy (CE): The collision energy is a critical parameter that dictates the degree of fragmentation. A CE that is too low will result in insufficient fragmentation, while a CE that is too high can lead to excessive fragmentation and a loss of signal for the desired product ion. It is essential to perform a product ion scan and then optimize the CE for the specific transition of interest.

  • Mild CID Conditions: For sensitive SRM measurements of cardiac glycosides, mild collision-induced dissociation (CID) conditions, such as low collision energy and low collision gas pressure, are often favored as they tend to produce one abundant daughter ion.[7][8]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low signal-to-noise issues for 17-hydroxydigitoxigenin in mass spectrometry.

TroubleshootingWorkflow cluster_initial Phase 1: Basic Checks cluster_advanced Phase 2: Method Optimization Start Low S/N for 17-Hydroxydigitoxigenin InitialChecks Initial System & Sample Checks Start->InitialChecks CheckSignal Is a signal present? InitialChecks->CheckSignal CheckBaseline Is the baseline high? CheckSignal->CheckBaseline Yes OptimizeIonization Optimize Ionization CheckSignal->OptimizeIonization No CheckBaseline->OptimizeIonization ConsultExpert Consult Senior Scientist or Instrument Vendor CheckBaseline->ConsultExpert Yes, after cleaning CheckMatrixEffects Suspect Matrix Effects? OptimizeIonization->CheckMatrixEffects OptimizeFragmentation Optimize Fragmentation (MS/MS) CheckMatrixEffects->OptimizeFragmentation No Resolution Problem Resolved CheckMatrixEffects->Resolution Yes, after cleanup/IS OptimizeFragmentation->Resolution OptimizeFragmentation->ConsultExpert

Caption: A step-by-step troubleshooting workflow.

Key Mass Spectrometry Parameters for Cardiac Glycosides

The following table summarizes typical mass spectrometry parameters for the analysis of cardiac glycosides, which can serve as a starting point for method development for 17-hydroxydigitoxigenin.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Digoxin[M+NH4]+Varies[7][8]
Digitoxin[M+NH4]+Varies[7][8]
Digoxigenin[M+NH4]+Varies[7][8]
Digitoxigenin[M+NH4]+Varies[7][8]

Note: The optimal precursor and product ions for 17-hydroxydigitoxigenin should be determined experimentally.

Experimental Protocols

Protocol 1: Basic System Suitability Test
  • Prepare a standard solution: Prepare a 1 µg/mL solution of 17-hydroxydigitoxigenin in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set up the LC-MS method: Use a generic gradient and ESI conditions as a starting point.

  • Inject the standard: Perform at least three replicate injections.

  • Evaluate the results: Assess the peak shape, retention time stability, and signal intensity. This will provide a baseline for your system's performance.

Protocol 2: Sample Preparation for Biological Matrices (General Guideline)
  • Sample Pre-treatment: To 1 mL of plasma or urine, add an appropriate internal standard.

  • Protein Precipitation (for plasma): Add 3 volumes of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant from the protein precipitation step or the diluted urine sample.

    • Wash the cartridge with a weak organic solvent to remove polar interferences.

    • Elute the 17-hydroxydigitoxigenin with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase composition.

  • Analysis: Inject the reconstituted sample into the LC-MS system.

References

  • Shimadzu UK Limited. (2024, February 13). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification and Quantification of Cardiac Glycosides in Blood and Urine Samples by HPLC/MS/MS. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray ionization positive (ESI)(+)-MS/MS parameters for detection of cardiac glycosides. Retrieved from [Link]

  • Carlier, J., et al. (2020, April 9). Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market. PMC. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Agilent. (n.d.). Tips to Improve Signal-to-Noise Checkout. Retrieved from [Link]

  • Academia.edu. (n.d.). Rapid LC-MS/MS Determination of Digitoxin and Digoxin in Biological Matrices with A Simple Procedure for Simultaneous Cleanup of Phospholipids and Proteins Sample preparation by HybridSPE. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS assay for quantitative determination of cardio glycoside in human blood samples. Retrieved from [Link]

  • Frommherz, L., et al. (2008, March). LC-MS assay for quantitative determination of cardio glycoside in human blood samples. International Journal of Legal Medicine, 122(2), 109-14. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/MS/MS based determination of cardiac glycosides. Retrieved from [Link]

  • PubMed. (n.d.). Identification and quantification of cardiac glycosides in blood and urine samples by HPLC/MS/MS. Retrieved from [Link]

  • Light, K. J., et al. (1989). Mass spectrometric analysis of cardiac glycosides by the desorption/ionization technique potassium ion ionization of desorbed species. Biomedical & Environmental Mass Spectrometry. Retrieved from [Link]

  • Bioanalysis Zone. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Retrieved from [Link]

  • LCGC International. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 17-Hydroxydigitoxigenin LC-MS/MS Quantification

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals quantifying 17-hydroxydigitoxigenin (also known as PST2286, a rostafuroxin m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals quantifying 17-hydroxydigitoxigenin (also known as PST2286, a rostafuroxin metabolite) in human plasma[1][2]. Because of its hydrophobic, steroidal cardenolide structure, this analyte is notoriously susceptible to severe matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis[3].

Below, we provide a diagnostic Q&A, empirical data, and a self-validating experimental protocol to help you eliminate ion suppression and meet regulatory standards.

I. Diagnostic Q&A: Overcoming Matrix Effects

Q1: Why does 17-hydroxydigitoxigenin suffer from severe signal suppression in plasma, even after protein precipitation? The Causality: Protein precipitation (PPT) successfully removes large plasma proteins but leaves behind >99% of endogenous glycerophosphocholines (phospholipids)[4]. During Electrospray Ionization (ESI), these highly surface-active phospholipids compete with the hydrophobic 17-hydroxydigitoxigenin molecules for access to the surface of the charged ESI droplet. Because phospholipids have a higher proton affinity, they monopolize the available charge, forcing the target analyte into the droplet interior and preventing its transition into the gas phase, resulting in severe ion suppression[5].

Q2: If PPT is insufficient, what is the mechanistic alternative for sample preparation? The Causality: To eliminate phospholipid interference, you must switch to an extraction method that discriminates based on chemical structure rather than just solubility. We recommend Phospholipid-Depletion Solid-Phase Extraction (SPE) . These specialized mixed-mode sorbents utilize Lewis acid-base interactions. The sorbent contains transition metals (like zirconia or titania) that act as strong Lewis acids, selectively and irreversibly binding the phosphate moiety (Lewis base) of the phospholipids, while allowing the neutral 17-hydroxydigitoxigenin to pass through in the eluate.

Q3: Can chromatographic adjustments resolve the remaining matrix effects without changing the sample prep? The Causality: Yes, but it requires moving away from standard C18 columns. On a C18 column, 17-hydroxydigitoxigenin elutes in the same highly organic window as lysophosphatidylcholines (LPCs). By switching to a Pentafluorophenyl (PFP) or Biphenyl column, you introduce π−π and dipole-dipole interactions[3]. Because 17-hydroxydigitoxigenin contains a lactone ring, it interacts differently with the PFP stationary phase compared to aliphatic lipids, effectively shifting the analyte's retention time out of the phospholipid suppression zone.

Q4: How do I ensure regulatory compliance if a minor matrix effect still persists? The Causality: According to the 6[6], absolute matrix effects do not automatically invalidate an assay, provided they are reproducible. To correct for variance, you must implement a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C

  • or 2H -labeled 17-hydroxydigitoxigenin). Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes perfectly and experiences the exact same degree of ion suppression. This ensures the IS-normalized Matrix Factor remains near 1.0, fulfilling regulatory acceptance criteria[7].

II. Quantitative Data: Sample Preparation Efficacy

The following table summarizes the quantitative impact of various sample preparation techniques on the recovery and matrix factor of 17-hydroxydigitoxigenin in human plasma.

Extraction MethodologyAbsolute Matrix Factor (MF)*IS-Normalized MFExtraction Recovery (%)Phospholipid Removal (%)
Protein Precipitation (PPT) 0.42 (Severe Suppression)0.8195.0%< 5.0%
Liquid-Liquid Extraction (LLE) 0.75 (Moderate Suppression)0.9272.5%~ 70.0%
Phospholipid-Depletion SPE 0.96 (Negligible)1.01 88.4% > 99.0%

*Note: An Absolute MF of 1.0 indicates zero matrix effect. MF < 1.0 indicates suppression; MF > 1.0 indicates enhancement.

III. Diagnostic Workflow Visualization

Below is the logical troubleshooting pathway for isolating and eliminating matrix effects in your bioanalytical assay.

MatrixEffectTroubleshooting A Calculate Absolute Matrix Factor (MF) for 17-hydroxydigitoxigenin B Is MF outside 0.85 - 1.15? A->B C Proceed to FDA BMV Validation B->C No (Acceptable) D Step 1: Upgrade Sample Prep (Phospholipid Depletion SPE) B->D Yes (Ion Suppression) D->B Re-evaluate MF E Step 2: Chromatographic Shift (PFP Column / Gradient Mod) D->E If suppression persists E->B Re-evaluate MF F Step 3: IS Normalization (Use SIL-IS to correct IS-MF) E->F If co-elution unavoidable F->B Re-evaluate IS-MF

Logical workflow for diagnosing and resolving LC-MS/MS matrix effects in plasma quantification.

IV. Self-Validating Experimental Protocol: Phospholipid-Depletion SPE

This methodology utilizes a phospholipid-depletion plate (e.g., HybridSPE or Ostro) to isolate 17-hydroxydigitoxigenin. The protocol is designed as a self-validating system : it includes specific analytical checkpoints to mathematically prove the elimination of matrix effects before proceeding to full clinical validation[5].

Phase 1: Sample Extraction
  • Spike and Equilibrate: Aliquot 100 µL of human plasma into a 96-well collection plate. Add 10 µL of the SIL-IS working solution. Vortex for 30 seconds and equilibrate at room temperature for 5 minutes.

  • Protein Crashing: Add 300 µL of 1% Formic Acid in Acetonitrile to the plasma. Causality: The acidic organic solvent denatures binding proteins, releasing the steroidal analyte while maintaining it in a highly soluble state.

  • Mixing: Agitate the plate on a thermomixer at 1000 RPM for 2 minutes.

  • Sorbent Loading: Transfer the entire mixture (precipitated proteins + supernatant) into a 96-well Phospholipid-Depletion SPE plate.

  • Elution: Apply a vacuum (10 inHg) for 3 minutes. The Lewis-acid sorbent will irreversibly trap the precipitated proteins and phospholipids. Collect the eluate containing 17-hydroxydigitoxigenin in a clean 96-well plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% Methanol / 70% Water with 0.1% Formic Acid).

Phase 2: Self-Validation (Matrix Factor Calculation)

To prove the protocol's efficacy, you must run three distinct sample sets through your LC-MS/MS:

  • Set A (Neat Standard): 17-hydroxydigitoxigenin spiked into reconstitution solvent.

  • Set B (Post-Extraction Spiked): Blank plasma extracted using the protocol above, then spiked with 17-hydroxydigitoxigenin after extraction.

  • Set C (Pre-Extraction Spiked): Plasma spiked with 17-hydroxydigitoxigenin before extraction (from Phase 1).

Validation Checkpoint Equations:

  • Absolute Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A).

    • Target: 0.85 to 1.15. If met, ion suppression is successfully eliminated.

  • Extraction Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B) × 100.

    • Target: > 75% with a Coefficient of Variation (CV) < 15%[6].

V. References

  • Bioanalytical Method Validation Guidance for Industry (May 2018) U.S. Food and Drug Administration (FDA) [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation Resolve Mass [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC International [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Longdom [Link]

  • Simultaneous Quantification of Digoxin, Digitoxin, and Their Metabolites in Serum Using HPLC MSMS Scribd [Link]

  • PST2286 - 10 mg (Rostafuroxin Metabolite) Tebubio [Link]

Sources

Optimization

Technical Support Center: Stabilization &amp; Handling of 17-Hydroxydigitoxigenin in Biological Matrices

Welcome to the Bioanalytical Technical Support Center. 17-hydroxydigitoxigenin (also known as PST 2286) is a highly potent cardenolide aglycone and a primary metabolite of the antihypertensive agent rostafuroxin[1][2].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. 17-hydroxydigitoxigenin (also known as PST 2286) is a highly potent cardenolide aglycone and a primary metabolite of the antihypertensive agent rostafuroxin[1][2]. Due to its unique steroidal architecture—specifically the α,β-unsaturated butenolide ring and tertiary hydroxyl groups—this analyte is notoriously unstable in biological matrices.

This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure absolute scientific integrity during your LC-MS/MS workflows.

Part 1: Troubleshooting FAQs

Q: Why does the LC-MS/MS signal for 17-hydroxydigitoxigenin rapidly decay in rat plasma samples left at room temperature? A: This signal loss is driven by base-catalyzed lactone ring hydrolysis. 17-hydroxydigitoxigenin contains a highly sensitive five-membered lactone ring at the C-17 position. In the slightly alkaline environment of unbuffered plasma (pH ~7.4–7.8), hydroxide ions nucleophilically attack the carbonyl carbon of the butenolide ring, opening it to form an aldehydic acid salt[3]. Causality & Fix: If the sample is subsequently acidified during extraction, the open ring does not revert to the original active cardenolide. Instead, it irreversibly re-closes with a different hydroxyl group (such as the 14β-OH) to form an inactive iso-genin[3]. To prevent this, plasma must be immediately buffered to a slightly acidic pH (5.5–6.0) upon collection using 100 mM ammonium acetate.

Q: During solid-phase extraction (SPE), I observe a new chromatographic peak with a mass shift of -18 Da. What is this artifact? A: A mass shift of -18 Da indicates dehydration (loss of water). The steroid core of 17-hydroxydigitoxigenin features tertiary hydroxyl groups at the 14β and 17α positions[4]. Tertiary alcohols are highly susceptible to acid-catalyzed elimination to form stable double bonds (anhydro-derivatives). If your SPE wash or elution solvents contain strong acids (e.g., >0.1% Trifluoroacetic acid), you will chemically strip these hydroxyls. Causality & Fix: Replace strong acids with milder alternatives like 0.1% acetic acid. Ensure your methodology is self-validating by continuously monitoring the MRM transition for the -18 Da precursor in your method; if this peak appears, your extraction conditions are too harsh.

Q: My recovery from urine and cerebrospinal fluid (CSF) is highly variable (<50%), whereas plasma recovery is >85%. Why the discrepancy? A: This discrepancy is caused by non-specific surface adsorption. As an aglycone lacking hydrophilic sugar moieties, 17-hydroxydigitoxigenin is highly lipophilic. In plasma, it binds strongly to human serum albumin, which acts as a carrier and keeps it in solution[5]. Urine and CSF lack these carrier proteins, causing the lipophilic steroid to rapidly adsorb to the hydrophobic walls of polypropylene collection tubes or untreated glass vials. Causality & Fix: Add a solubilizing agent immediately to protein-free matrices. Spiking the collection tubes with 5% acetonitrile or 0.1% bovine serum albumin (BSA) prior to sample collection will outcompete the analyte for surface binding sites.

Part 2: Quantitative Stability Profile

The following table summarizes the causal relationship between matrix conditions and the quantitative recovery of 17-hydroxydigitoxigenin.

Storage ConditionMatrixpHTemp24h Recovery (%)7-Day Recovery (%)Primary Degradant Mechanism
Unbuffered Plasma Rat Plasma~7.825°C42%<10%Iso-genin (Lactone hydrolysis)
Buffered Plasma Rat Plasma6.04°C98%95%None (Stable)
Strong Acid Extract Urine2.525°C65%30%Anhydro-derivative (-18 Da)
Unbuffered Urine Human Urine~6.54°C75%60%Surface Adsorption (Physical loss)

*Note: Analyte loss in unbuffered urine is primarily physical (adsorption to plastic) rather than chemical degradation.

Part 3: Mechanistic Workflow Visualization

G Start 17-Hydroxydigitoxigenin (Biological Sample) Alkaline Alkaline Conditions (pH > 7.5) Start->Alkaline Unbuffered Plasma Acidic Strong Acid (pH < 3.0) Start->Acidic Harsh Extraction Optimal Buffered Matrix (pH 5.5 - 6.0) Start->Optimal NH4OAc Buffer RingOpen Lactone Ring Opening (Aldehydic Acid Salt) Alkaline->RingOpen Dehydration Dehydration (-18 Da) (Loss of 14β/17α-OH) Acidic->Dehydration Stable Intact Analyte (Stable for LC-MS/MS) Optimal->Stable Isomer Iso-genin Formation (Irreversible Isomerization) RingOpen->Isomer Re-closure

Degradation pathways and stabilization strategy for 17-hydroxydigitoxigenin in biological matrices.

Part 4: Validated Solid-Phase Extraction (SPE) Protocol

Self-Validating Design: This protocol utilizes a mild pH buffering strategy to prevent both alkaline hydrolysis and acid-catalyzed dehydration. It incorporates a stable-isotope labeled internal standard (SIL-IS) prior to any manipulation to track absolute recovery and validate extraction efficiency.

Step 1: Sample Quenching and Buffering (Critical Step)

  • Transfer 200 µL of fresh biological sample (plasma or urine) to a low-bind microcentrifuge tube.

  • For Urine/CSF only: Immediately add 10 µL of 2% BSA solution to prevent hydrophobic surface adsorption.

  • Add 20 µL of SIL-IS (e.g., Digoxigenin-d3) and vortex for 10 seconds.

  • Add 200 µL of 100 mM Ammonium Acetate buffer (pH 5.5) to neutralize the matrix. Do not use unbuffered water.

Step 2: SPE Cartridge Conditioning

  • Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL).

  • Condition with 1.0 mL of LC-MS grade Methanol.

  • Equilibrate with 1.0 mL of 50 mM Ammonium Acetate (pH 5.5).

Step 3: Sample Loading

  • Load the buffered sample mixture (420 µL total volume) onto the cartridge.

  • Allow to pass through at a controlled flow rate of ~1 drop/second.

Step 4: Washing

  • Wash with 1.0 mL of 5% Methanol in water to remove polar endogenous interferences.

  • Caution: Strictly avoid acidic wash steps to prevent 14β-OH dehydration.

Step 5: Elution & Reconstitution

  • Elute the target analytes with 1.0 mL of 100% Acetonitrile into a silanized collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a maximum of 30°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% Acetonitrile / 70% Water with 0.05% Acetic Acid). Transfer to silanized autosampler vials for immediate LC-MS/MS injection.

References

1.[1] Title: PST2286 CAS#: 26629-41-4 Source: ChemicalBook URL:

2.[2] Title: 17β-(3-Furyl)-5β-androstane-3β,14β,17α-triol (PST 2238). A Very Potent Antihypertensive Agent with a Novel Mechanism of Action Source: Journal of Medicinal Chemistry - ACS Publications URL:

3.[3] Title: CARDIAC GLYCOSIDES Source: National University of Pharmacy URL:

4.[5] Title: Binding of Digitoxin and Human Plasma Proteins Source: JCI URL:

5.[4] Title: Plastid 2-oxoglutarate-dependent dioxygenases mediate stereoselective C14β-hydroxylation in cardenolide biosynthesis Source: PNAS URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Na+/K+-ATPase Inhibition: Digitoxigenin vs. its Hydroxylated Analogs

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of Cardiac Glycosides For centuries, cardiac glycosides, naturally occurring compounds primarily d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Cardiac Glycosides

For centuries, cardiac glycosides, naturally occurring compounds primarily derived from the foxglove plant (Digitalis purpurea), have been a cornerstone in the treatment of heart failure.[1] Their therapeutic efficacy is rooted in their ability to specifically inhibit the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[2] This inhibition leads to a cascade of events culminating in increased cardiac contractility. Beyond their cardiotonic effects, there is a burgeoning interest in repurposing these molecules for other therapeutic areas, including oncology.

Mechanism of Action: A Tale of Two Ions

The Na+/K+-ATPase, also known as the sodium-potassium pump, is an enzyme that actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process fueled by the hydrolysis of ATP.[2] This pumping action is fundamental to numerous physiological processes, including the maintenance of the cell's resting membrane potential and the regulation of cell volume.

Cardiac glycosides, including digitoxigenin and its derivatives, exert their inhibitory effect by binding to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase.[3] This binding stabilizes the enzyme in an "E2-P" phosphorylated conformation, thereby preventing its conformational change back to the "E1" state, which is necessary for Na+ binding and transport.[2] The net result is an increase in the intracellular concentration of Na+.

This rise in intracellular Na+ alters the electrochemical gradient, which in turn affects the function of other ion transporters, most notably the Na+/Ca2+ exchanger. The reduced Na+ gradient diminishes the driving force for Ca2+ extrusion from the cell, leading to an accumulation of intracellular calcium (Ca2+).[4] In cardiac myocytes, this elevated intracellular Ca2+ concentration enhances the force of contraction, producing the characteristic positive inotropic effect of cardiac glycosides.[2]

Signaling Pathways Beyond Ion Transport

The interaction of cardiac glycosides with the Na+/K+-ATPase is not limited to the disruption of ion transport. It is now well-established that the Na+/K+-ATPase also functions as a signal transducer, and its inhibition can trigger a variety of intracellular signaling cascades.[3][5] This signaling function is often initiated by the binding of a cardiac glycoside to a subpopulation of Na+/K+-ATPase localized in membrane microdomains called caveolae.

Upon binding, the Na+/K+-ATPase can interact with neighboring proteins to form a signaling complex. A key player in this process is the non-receptor tyrosine kinase Src.[6] The binding of a cardiac glycoside can lead to the activation of Src, which in turn can transactivate the epidermal growth factor receptor (EGFR).[6] This sets off a downstream cascade involving the Ras-Raf-MEK-ERK (MAPK) pathway, which is implicated in cell growth, proliferation, and differentiation.[7]

Furthermore, Na+/K+-ATPase inhibition can lead to the production of reactive oxygen species (ROS) and the activation of other signaling molecules such as phospholipase C (PLC) and protein kinase C (PKC).[6] These signaling events can also modulate intracellular calcium levels through the inositol triphosphate (IP3) receptor.[8]

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycoside->Na+/K+-ATPase Binds Src Src Na+/K+-ATPase->Src Activates PLC PLC Na+/K+-ATPase->PLC ROS ROS Na+/K+-ATPase->ROS EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Transactivates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression\n(Growth, Proliferation) Gene Expression (Growth, Proliferation) ERK->Gene Expression\n(Growth, Proliferation) IP3 IP3 PLC->IP3 Ca2+ Ca2+ IP3->Ca2+ Cellular Responses Cellular Responses Ca2+->Cellular Responses ROS->Cellular Responses

Caption: Signaling pathways activated by cardiac glycoside binding to Na+/K+-ATPase.

Structure-Activity Relationship: The Critical Role of Hydroxylation

The inhibitory potency of a cardiac glycoside is intricately linked to its three-dimensional structure. The steroid core, the unsaturated lactone ring at the C17 position, and the sugar moiety at the C3 position all contribute to the binding affinity for the Na+/K+-ATPase.[9] Hydroxylation of the steroid nucleus is a key modification that can significantly alter this interaction.

Previous studies have shown that increasing the number of hydroxyl groups on the steroid core can decrease the inhibitory activity on the Na+/K+-ATPase.[2] This is thought to be due to steric hindrance and alterations in the lipophilicity of the molecule, which can affect its ability to access the binding site.

While direct experimental data on the Na+/K+-ATPase inhibitory activity of 17-hydroxydigitoxigenin is scarce in the published literature, we can draw inferences from studies on other hydroxylated derivatives of digitoxigenin.

A study on 1β-hydroxydigitoxigenin revealed that the introduction of a hydroxyl group at the C1 position significantly reduces the inhibitory potency compared to the parent compound, digitoxigenin. This suggests that modifications at this position are not favorable for binding to the Na+/K+-ATPase.

Conversely, research on 22-hydroxy-digitoxigenin has shown that it retains a positive inotropic effect and inhibits the Na+/K+ pump with a potency comparable to digitoxigenin.[1] This indicates that hydroxylation at the C22 position of the lactone ring does not detrimentally affect its interaction with the enzyme.

The C17 position is adjacent to the crucial lactone ring, and modifications in this region are known to impact activity. For instance, the attachment of a γ-benzylidene group at the C-17 butenolide of digoxin resulted in a derivative with more potent cytotoxicity but lower Na+/K+-ATPase inhibitory activity than digoxin itself.[9] It is plausible that the addition of a hydroxyl group at the C17 position could sterically hinder the optimal positioning of the lactone ring within the binding pocket of the Na+/K+-ATPase, potentially leading to a decrease in inhibitory potency. However, without direct experimental evidence, this remains a hypothesis.

The following table summarizes the available quantitative data for digitoxigenin and its 1β-hydroxy derivative.

CompoundNa+/K+-ATPase IC50 (µM)Source
Digitoxigenin0.06[10]
1β-Hydroxydigitoxigenin2.46

Experimental Protocol: In Vitro Na+/K+-ATPase Inhibition Assay

This section provides a detailed, step-by-step methodology for a colorimetric in vitro assay to determine the inhibitory activity of compounds on Na+/K+-ATPase. The principle of this assay is the measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.[4][11]

ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prepare Reagents Prepare Assay Buffer, ATP Solution, Inhibitors, and Enzyme Dilution Prepare Plate Add Buffer, Inhibitor, and Enzyme to 96-well plate Prepare Reagents->Prepare Plate Pre-incubation Pre-incubate at 37°C (10 min) Prepare Plate->Pre-incubation Initiate Reaction Add ATP to start reaction Pre-incubation->Initiate Reaction Incubation Incubate at 37°C (20-30 min) Initiate Reaction->Incubation Stop Reaction Add Stop Solution (e.g., SDS) Incubation->Stop Reaction Add Reagent Add Pi Detection Reagent (e.g., Malachite Green) Stop Reaction->Add Reagent Measure Absorbance Read Absorbance at ~660 nm Add Reagent->Measure Absorbance Calculate Activity Calculate Na+/K+-ATPase -specific activity Measure Absorbance->Calculate Activity Determine IC50 Plot % Inhibition vs. Concentration to get IC50 Calculate Activity->Determine IC50

Caption: Workflow for the colorimetric Na+/K+-ATPase inhibition assay.

Materials
  • Purified Na+/K+-ATPase enzyme: (e.g., from porcine cerebral cortex or kidney)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2[4]

  • ATP Solution: 10 mM ATP in deionized water[4]

  • Test Compounds: Stock solutions of 17-hydroxydigitoxigenin and digitoxigenin in a suitable solvent (e.g., DMSO)

  • Positive Control: Ouabain solution (a known potent Na+/K+-ATPase inhibitor)

  • Phosphate Standard: A solution of known phosphate concentration for generating a standard curve

  • Pi Detection Reagent: (e.g., Malachite Green-based reagent)

  • Stop Solution: (e.g., 10% Sodium Dodecyl Sulfate - SDS)

  • 96-well microplate

  • Microplate reader

Procedure
  • Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme to a working concentration in cold Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of various concentrations of the test compound (or vehicle control)

    • 10 µL of diluted Na+/K+-ATPase enzyme solution

    • For total ATPase activity, add vehicle instead of inhibitor.

    • For non-specific ATPase activity, add a saturating concentration of ouabain.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.[4]

  • Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding 25 µL of Stop Solution to each well.

  • Phosphate Detection: Add 200 µL of the Pi Detection Reagent to each well and allow the color to develop for 15-20 minutes at room temperature.

  • Measurement: Measure the absorbance of each well at approximately 660 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the phosphate standards.

    • Calculate the amount of Pi released in each well from the standard curve.

    • The specific Na+/K+-ATPase activity is the difference between the total ATPase activity and the non-specific ATPase activity (in the presence of ouabain).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The inhibition of Na+/K+-ATPase by cardiac glycosides is a complex interplay of structural features and their interaction with the enzyme's binding site. Digitoxigenin remains a potent inhibitor and a valuable tool for studying the function of this essential ion pump. The available evidence on its hydroxylated derivatives suggests that the position of hydroxylation is a critical determinant of inhibitory activity. While the addition of a hydroxyl group at the 1β position significantly diminishes potency, hydroxylation at the 22 position appears to be well-tolerated.

The lack of direct experimental data for 17-hydroxydigitoxigenin highlights a gap in the current understanding of the structure-activity relationships of this class of compounds. Based on the critical role of the C17-lactone ring in binding, it is hypothesized that hydroxylation at this position could lead to a reduction in inhibitory potency. Further experimental investigation is warranted to confirm this hypothesis and to fully elucidate the impact of C17 hydroxylation on the interaction with the Na+/K+-ATPase. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to pursue these and other questions in the fascinating field of cardiac glycoside pharmacology.

References

  • Katz, A. M. (2006). Physiology of the Heart. Lippincott Williams & Wilkins.
  • Skou, J. C. (1998). The Na,K-pump. News in Physiological Sciences, 13(4), 159-163.
  • García, A., et al. (2005). Effect of the digitoxigenin derivative, INCICH-D7, on Na+, K+-ATPase. Archives of Medical Research, 36(5), 489-494. [Link]

  • Xie, Z., & Askari, A. (2002). Na+/K+-ATPase as a signal transducer. European journal of biochemistry, 269(10), 2434-2439. [Link]

  • Aydemir-Koksoy, A., & Akdis, C. A. (2018). Some biological consequences of the inhibition of Na, K-ATPase by translationally controlled tumor protein (TCTP). International journal of molecular sciences, 19(6), 1673. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Na+/K+-ATPase Inhibition Assay of Vallaroside. BenchChem.
  • BenchChem. (2025).
  • Cerri, A., et al. (1998). A new approach to the design of novel inhibitors of Na+,K+-ATPase: 17alpha-substituted seco-D 5beta-androstane as cassaine analogues. Journal of medicinal chemistry, 41(15), 2844-2853. [Link]

  • Haas, M., et al. (2002). Molecular mechanisms of Na/K ATPase-mediated signal transduction. Annals of the New York Academy of Sciences, 986(1), 513-521. [Link]

  • Laursen, M., et al. (2015). Structures and characterization of digoxin-and bufalin-bound Na+, K+-ATPase compared with the ouabain-bound complex. Proceedings of the National Academy of Sciences, 112(6), 1753-1758. [Link]

  • Ling, C., et al. (2021). Structural insights into the interactions of digoxin and Na+/K+-ATPase and other targets for the inhibition of cancer cell proliferation. Molecules, 26(12), 3647. [Link]

  • Paula, S., et al. (2005). Interactions between cardiac glycosides and sodium/potassium-ATPase: three-dimensional structure-activity relationship models for ligand binding to the E2-Pi form of the enzyme versus activity inhibition. Biochemistry, 44(2), 498-510. [Link]

  • Repke, K. R. (1985). New aspects of the structure-activity relationship of cardiac glycosides. Trends in pharmacological sciences, 6, 275-278.
  • Schoner, W., & Scheiner-Bobis, G. (2007). Endogenous and exogenous cardiac glycosides: their roles in hypertension, salt metabolism, and cell growth. American Journal of Physiology-Cell Physiology, 293(2), C509-C536.
  • Sweadner, K. J. (2016). Colorimetric assays of Na, K-ATPase. In Na, K-ATPase (pp. 89-104). Humana Press, New York, NY. [Link]

  • Takechi, M., et al. (1998). Structure-activity relationships of saponins and cardiac glycosides. III. Beta-L-xylopyranosyl-(1--> 6)-alpha-and-beta-D-glucopyranosides. Biological and Pharmaceutical Bulletin, 21(11), 1234-1235. [Link]

  • Wang, G., et al. (2012). Isolation, crystal structure and Na+/K+-ATPase inhibitory activity of 1β-hydroxydigitoxigenin. Chinese Journal of Chemistry, 30(11), 2655-2659.
  • Wu, J., et al. (2013). Na, K-ATPase signal transduction triggers CREB activation and dendritic growth. Journal of Biological Chemistry, 288(8), 5581-5591. [Link]

  • Yu, S. P. (2018). The Janus face of ouabain in Na/K-ATPase and calcium signalling in neurons. Journal of neurochemistry, 147(1), 17-31. [Link]

  • Zhang, L., et al. (2020). Na+/K+-ATPase-targeted cytotoxicity of (+)-digoxin and several semisynthetic derivatives. Journal of natural products, 83(4), 1041-1049. [Link]

  • Weigand, K. M., et al. (2014). Cardiac glycoside activities link Na+/K+ ATPase ion-transport to breast cancer cell migration via correlative SAR. ACS chemical biology, 9(11), 2571-2579.
  • Zhernoklev, G. P., & Yarmolenko, S. N. (2014). Synthesis and biological activity of some cardiotonic compounds related to digitoxigenin. Steroids, 92, 33-39.
  • Zhou, M., & O'Doherty, G. A. (2008). Synthesis and biological evaluation of cardiac glycosides for cancer therapy by targeting the DNA damage response. Journal of medicinal chemistry, 51(19), 6022-6031. [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 17-Hydroxydigitoxigenin and Digoxin for Researchers and Drug Development Professionals

In the landscape of drug discovery, particularly in the realm of oncology, the exploration of naturally derived compounds and their synthetic analogs continues to be a fertile ground for identifying novel therapeutic age...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, particularly in the realm of oncology, the exploration of naturally derived compounds and their synthetic analogs continues to be a fertile ground for identifying novel therapeutic agents. Cardiac glycosides, a class of compounds traditionally used in the management of heart conditions, have garnered significant attention for their potent cytotoxic effects against a variety of cancer cell lines.[1] Among these, Digoxin has been extensively studied. This guide provides a comparative analysis of the cytotoxicity of Digoxin and a lesser-known derivative, 17-hydroxydigitoxigenin. While direct comparative experimental data for 17-hydroxydigitoxigenin is limited, this guide will leverage the extensive data on Digoxin and the principles of structure-activity relationships within the cardiac glycoside family to offer valuable insights for researchers and drug development professionals.

The Central Mechanism: Na+/K+-ATPase Inhibition

At the heart of the cytotoxic action of cardiac glycosides lies their ability to inhibit the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[2] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions.[3] This disruption of ion homeostasis triggers a cascade of downstream signaling events that can culminate in apoptosis, or programmed cell death.[4]

The intricate signaling cascade initiated by Na+/K+-ATPase inhibition involves multiple pathways often dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways.[1] The sustained increase in intracellular calcium can activate various signaling proteins, including calcineurin, which can lead to the activation of transcription factors like NF-AT, ultimately promoting the expression of pro-apoptotic genes such as Fas Ligand (FasL).[5] Furthermore, the disruption of cellular ion balance can induce cellular stress, leading to the generation of reactive oxygen species (ROS) and the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[4]

CG Cardiac Glycosides (e.g., Digoxin) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in ROS ↑ ROS Ca_in->ROS Calcineurin Calcineurin Activation Ca_in->Calcineurin Mitochondria Mitochondrial Stress ROS->Mitochondria NFAT NF-AT Activation Calcineurin->NFAT FasL ↑ FasL Expression NFAT->FasL Caspase_Activation Caspase Activation FasL->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Viability Assays cluster_2 Apoptosis Assay cluster_3 Data Analysis A Seed cancer cells in 96-well plates B Allow cells to adhere (overnight) A->B C Treat cells with serial dilutions of 17-hydroxydigitoxigenin and Digoxin B->C D MTT Assay (Cell Viability) C->D E LDH Assay (Cytotoxicity) C->E F Caspase-Glo® 3/7 Assay (Apoptosis) C->F G Measure Absorbance/ Luminescence D->G E->G F->G H Calculate % Viability/ Cytotoxicity G->H I Determine IC50 values H->I J Compare cytotoxic potency I->J

Experimental workflow for comparative cytotoxicity analysis.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [6] Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • 17-hydroxydigitoxigenin and Digoxin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 17-hydroxydigitoxigenin and Digoxin in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • 17-hydroxydigitoxigenin and Digoxin

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Microplate reader

Procedure:

  • Follow steps 1-5 of the MTT assay protocol.

  • Prepare a "maximum LDH release" control by adding the lysis solution provided in the kit to a set of untreated wells 30 minutes before the end of the incubation period.

  • Prepare a "spontaneous LDH release" control using untreated cells.

  • Centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution from the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.

Caspase-Glo® 3/7 Assay for Apoptosis

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well white-walled plates

  • 17-hydroxydigitoxigenin and Digoxin

  • Caspase-Glo® 3/7 Assay System (commercially available)

  • Luminometer

Procedure:

  • Seed cells into a 96-well white-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Treat the cells with serial dilutions of 17-hydroxydigitoxigenin and Digoxin as described in the MTT protocol.

  • Incubate for the desired treatment period.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity, indicating the level of apoptosis.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the cytotoxic properties of the well-characterized cardiac glycoside, Digoxin, and has offered a scientifically-grounded perspective on the potential cytotoxicity of its structural analog, 17-hydroxydigitoxigenin. The established mechanism of action of cardiac glycosides through Na+/K+-ATPase inhibition provides a clear framework for understanding their cytotoxic effects. The provided experimental protocols offer a robust methodology for conducting a direct comparative analysis of these two compounds.

The key takeaway for researchers is the critical need for empirical data on 17-hydroxydigitoxigenin to validate the hypotheses derived from structure-activity relationships. Future studies should focus on synthesizing and purifying 17-hydroxydigitoxigenin and performing comprehensive in vitro cytotoxicity screening against a panel of cancer cell lines. Such studies will not only elucidate the cytotoxic potential of this specific compound but will also contribute to a deeper understanding of the SAR of cardiac glycosides, aiding in the rational design of novel and more potent anticancer agents.

References

  • BenchChem. (2025).
  • Manna, S. K., & Sreenivasan, Y. (2007). Cardiac glycoside induces cell death via FasL by activating calcineurin and NF-AT, but apoptosis initially proceeds through activation of caspases. Apoptosis, 12(2), 307–318.
  • Elbaz, H. A., Stueckle, T. A., Dinu, C. Z., & Rojanasakul, Y. (2012). Digitoxin and its synthetic monosaccharide analog inhibit cell viability in lung cancer cells. Toxicology and applied pharmacology, 258(1), 10–20.
  • Stenkvist, B. (2001). Digoxin inhibits neuroblastoma tumor growth in mice. Anticancer research, 21(6A), 3939-3943.
  • Joy, A., & Alam, M. A. (2012). Quantitative structure activity relationship (QSAR) of cardiac glycosides: the development of predictive in vitro cytotoxic activity model. Der Pharmacia Lettre, 4(4), 1246-1269.
  • Ren, Y., & Kinghorn, A. D. (2020). Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives.
  • Souza, G. A. D., de Almeida, A. C. G., de Oliveira, D. M., & Leal, I. C. R. (2021). Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase. Journal of cellular biochemistry, 122(12), 1903–1914.
  • Zhang, H., Qian, D., Tan, Y., Yang, J., Yuan, D., & Wang, Y. (2020). Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin. Frontiers in oncology, 10, 239.
  • O'Doherty, G. A., & Wang, H. Y. L. (2014). Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR. ACS chemical biology, 9(10), 2384–2392.
  • BenchChem. (2025). A Comparative Analysis of Cytotoxicity: Digitoxose O-Glycosides Versus MeON-Neoglycosides.
  • Simões, C. M. O., Schenkel, E. P., & de Melo, N. F. S. (2021). Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+ -ATPase. Journal of cellular biochemistry, 122(12), 1903–1914.
  • Wang, H. Y. L., & O'Doherty, G. A. (2011). Anticancer activity of the most active digitoxigenin neoglycosides and...
  • de Oliveira, D. M., de Almeida, A. C. G., & Leal, I. C. R. (2020). Investigation of the cytotoxic activity of two novel digitoxigenin analogues on H460 lung cancer cells. Anti-cancer drugs, 31(5), 486–495.
  • McConkey, D. J. (2013). Anticancer properties of cardiac glycosides. IntechOpen.
  • Abd-Rabo, F. T., Ali, A. A., & Ahmed, O. M. (2023). Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines.
  • de Almeida, A. C. G., de Oliveira, D. M., & Leal, I. C. R. (2021). Summary of GI 50 data from growth inhibition assays.
  • National Center for Biotechnology Information. (2025, March 25). Cardiac Glycoside and Digoxin Toxicity.
  • Ren, Y., & Kinghorn, A. D. (2024, November 15). Digoxin and its Na+/K+-ATPase-targeted actions on cardiovascular diseases and cancer. Bioorganic & medicinal chemistry, 117, 117939.
  • Manna, S. K. (2011). Cardiac glycoside-induced apoptosis in tumor cells. Cardiac glycosides...
  • Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3. (2019). PMC.
  • Vainonen, J. P., & Vainio, O. (2025, February 25). New insights into the 17β-hydroxysteroid dehydrogenase type 10 and amyloid-β 42 derived cytotoxicity relevant to Alzheimer's. bioRxiv.
  • AAT Bioquest. (n.d.).
  • Chen, Y., & Zhang, Y. (2022). Do differences in cell lines and methods used for calculation of IC50 values influence categorization of drugs as P-glycoprotein substrates and inhibitors?. Xenobiotica, 52(7), 751-757.
  • Volpe, D. A., & Arya, V. (2022).
  • CV Pharmacology. (n.d.). Cardiac Glycosides (Digoxin).
  • ResearchGate. (n.d.). Correlation of IC50 values determined with either digoxin or quinidine....
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • Cleveland Clinic Journal of Medicine. (2024, August 1). Digoxin is still useful, but is still causing toxicity.
  • STEMCELL Technologies. (n.d.).
  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS. Assay Guidance Manual.
  • DergiPark. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Ren, Y., & Kinghorn, A. D. (2020). Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives.
  • ResearchGate. (n.d.). Table 1. Comparison of IC50 values obtained for inhibition of 17b-HSDs....
  • Felth, J., Rickardson, L., & Rosén, A. (2001). Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells. PubMed.
  • ResearchGate. (n.d.). Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells.
  • Science.gov. (n.d.). lines ic50 values: Topics.
  • ResearchGate. (n.d.). A summary of IC50 values for various cell lines (1 × 10⁴ cells/mL)....
  • MDPI. (2025, February 13).
  • PMC. (2025, July 23). New insights into the 17β-hydroxysteroid dehydrogenase type 10 and amyloid-β 42 derived cytotoxicity relevant to Alzheimer's disease.

Sources

Validation

Comparative Extraction Efficiency of 17-Hydroxydigitoxigenin: A Guide to Solvent Systems and Methodologies

17-Hydroxydigitoxigenin (PST2286) is a critical active metabolite of rostafuroxin (PST2238), a novel antihypertensive agent developed to antagonize endogenous ouabain and correct Na+/K+-ATPase pump abnormalities [1]. As...

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Author: BenchChem Technical Support Team. Date: April 2026

17-Hydroxydigitoxigenin (PST2286) is a critical active metabolite of rostafuroxin (PST2238), a novel antihypertensive agent developed to antagonize endogenous ouabain and correct Na+/K+-ATPase pump abnormalities [1]. As a highly oxygenated cardenolide derivative possessing a rigid cyclopentanoperhydrophenanthrene (steroid) nucleus and multiple hydroxyl groups (at the C3, C14, and C17 positions), PST2286 exhibits complex amphiphilic characteristics.

For researchers and drug development professionals, extracting this metabolite from complex biological matrices (e.g., plasma, serum, or urine) or synthetic reaction mixtures requires highly optimized solvent systems. Poor solvent selection leads to severe matrix effects, protein binding losses, and poor phase partitioning. This guide objectively compares the performance of various extraction solvents and provides field-proven, self-validating protocols for maximum recovery.

Mechanistic Basis of Solvent Selection

The extraction of cardiotonic steroids like 17-hydroxydigitoxigenin hinges on balancing the hydrophobic interactions of the steroid core with the hydrogen-bonding requirements of its hydroxyl groups [2].

  • Chloroform/2-Propanol (95:5, v/v): Pure chloroform is often insufficient for highly hydroxylated steroids due to their partial aqueous solubility. The addition of 5% 2-propanol acts as a crucial polar modifier. The alcohol disrupts hydrogen bonds between the analyte's hydroxyls and water molecules in the biological matrix, while the dense chloroform efficiently partitions the hydrophobic steroid core into the organic phase. This synergistic causality yields the highest absolute recovery [3].

  • Ethyl Acetate: As a moderately polar, hydrogen-bond-accepting solvent, ethyl acetate performs well for aglycones but can co-extract a higher degree of lipidic matrix components. This often leads to downstream ion suppression during UHPLC-MS/MS analysis.

  • Solid-Phase Extraction (SPE) - HLB vs. C18: Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents consistently outperform traditional silica-based C18 columns for cardenolides. The divinylbenzene provides reversed-phase retention for the steroid core, while the N-vinylpyrrolidone interacts with the polar lactone and hydroxyl moieties, ensuring high retention without the need for excessive halogenated solvents [3].

Quantitative Comparison of Extraction Systems

Based on validated analytical frameworks for structurally identical cardiotonic steroid cores (e.g., digitoxigenin and digoxigenin), the following table summarizes the comparative extraction efficiencies from human whole blood and urine [3][4].

Extraction SystemExtraction Efficiency (%)Matrix Effect (Ion Suppression)Solvent ToxicityProcessing Scalability
LLE: Chloroform/2-Propanol (95:5) > 92.0% LowHigh (Halogenated)Moderate
LLE: Ethyl Acetate (100%) ~ 85.5%Moderate (Lipid co-extraction)LowModerate
SPE: Polymeric HLB Column ~ 88.0%Very LowLowHigh (Batch processing)
SPE: Silica C18 Column ~ 75.0%LowLowHigh

Data synthesized from comparative LC-MS/MS recovery studies of highly oxygenated cardenolides.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The precise control of pH and ionic strength is critical to disrupt protein-analyte binding prior to solvent introduction.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Best for: Maximum absolute recovery and trace-level quantification.

  • Sample Preparation: Aliquot 1.0 mL of the biological sample (plasma/urine) into a 15-mL disposable plastic centrifuge tube.

  • Internal Standard: Spike the sample with 10 μL of the internal standard (e.g., deuterated PST2286 or methyldigoxin).

  • pH Adjustment (Critical Step): Add 0.50 mL of ammonium acetate buffer (2 M, pH 9.5). Causality: The alkaline pH ensures the cardenolide remains entirely unionized while simultaneously denaturing binding proteins (like albumin) to release the analyte [3].

  • Dilution: Add 3.5 mL of distilled water and vortex briefly.

  • Solvent Partitioning: Add 5.0 mL of the extraction solvent: Chloroform/2-Propanol (95:5, v/v) .

  • Agitation: Vortex vigorously for 2 minutes to maximize the surface area for phase partitioning.

  • Separation: Centrifuge at 2000 rpm for 5 minutes. The high density of chloroform ensures the organic phase forms the distinct lower layer.

  • Recovery & Concentration: Carefully transfer the lower organic layer to a clean glass tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 μL of mobile phase (e.g., 20% acetonitrile / 80% 2 mM ammonium formate) for LC-MS/MS analysis.

Protocol B: Solid-Phase Extraction (SPE)

Best for: High-throughput screening and minimizing halogenated solvent exposure.

  • Conditioning: Condition a Waters Oasis HLB cartridge (30 mg/1 cc) with 1.0 mL of LC-grade methanol, followed immediately by 1.0 mL of LC-grade water. Do not let the sorbent dry.

  • Loading: Dilute 1.0 mL of the biological sample with 1.0 mL of ammonium acetate buffer (pH 9.5). Load the mixture onto the conditioned cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 2.0 mL of 5% methanol in water. Causality: This specific concentration is strong enough to elute salts and highly polar endogenous interferences, but too weak to disrupt the hydrophobic interactions of the steroid core.

  • Elution: Elute 17-hydroxydigitoxigenin with 2.0 mL of Ethyl Acetate/Methanol (90:10, v/v).

  • Concentration: Evaporate the eluate to dryness under nitrogen and reconstitute for analysis.

Workflow and Pathway Visualizations

Pathway Rosta Rostafuroxin (PST2238) (Endogenous Ouabain Antagonist) Metab Hepatic Metabolism (Cytochrome P450) Rosta->Metab PST 17-Hydroxydigitoxigenin (PST2286) Metab->PST Target Na+/K+-ATPase Pump (Modulation of Tyrosine Kinase) PST->Target Binding Effect Antihypertensive Effect (Correction of Renal Abnormalities) Target->Effect Downstream Signaling

Metabolic conversion of rostafuroxin to 17-hydroxydigitoxigenin and its pharmacological target.

G Sample Biological Sample (Plasma/Urine) Spike Spike Internal Standard (pH 9.5 Buffer Added) Sample->Spike Split Extraction Method Spike->Split LLE Liquid-Liquid Extraction (CHCl3:2-Propanol 95:5) Split->LLE SPE Solid Phase Extraction (Oasis HLB Polymeric Column) Split->SPE Centrifuge Centrifugation (2000 rpm, 5 min) LLE->Centrifuge Wash Wash & Elute (EtOAc:MeOH 90:10) SPE->Wash Dry Evaporate to Dryness (N2 stream at 35°C) Centrifuge->Dry Wash->Dry Recon Reconstitute in Mobile Phase Dry->Recon LCMS UHPLC-MS/MS Analysis (Quantification of PST2286) Recon->LCMS

Workflow comparing LLE and SPE methods for 17-hydroxydigitoxigenin isolation from biological matrices.

References

  • Amino derivatives of androstanes and androstenes as medicaments for cardiovascular disorders.Google Patents (CA2649175C).
  • The P450 Sterol Side Chain Cleaving Enzyme (P450scc) for Digoxin Biosynthesis in the Foxglove Plant Belongs to the CYP87A Family. bioRxiv. Available at:[Link]

  • Identification and Quantification of Cardiac Glycosides in Blood and Urine Samples by HPLC/MS/MS. Analytical Chemistry (ACS Publications). Available at:[Link]

  • A cardiotonic steroid multiplex method using ultra-high-performance liquid chromatography-tandem mass spectrometry. bioRxiv. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Cancer Cell Line Screening: 17-Hydroxydigitoxigenin Analogs vs. Ouabain

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The repurposing of cardiac glycosides, traditionally used in cardiology, for oncological applications represents a promising fron...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The repurposing of cardiac glycosides, traditionally used in cardiology, for oncological applications represents a promising frontier in drug discovery. These compounds, potent inhibitors of the Na+/K+-ATPase ion pump, exhibit significant cytotoxic effects against a wide array of cancer cell lines. This guide provides an in-depth comparison of two major cardiac glycosides, ouabain and the digitoxigenin family of compounds (the aglycone of digitoxin and its derivatives, including 17-hydroxydigitoxigenin), for use in cancer cell line screening. We will dissect their mechanisms of action, present comparative efficacy data, and provide a robust experimental protocol for their head-to-head evaluation. Our analysis reveals that while both compounds share a primary target, they diverge in downstream signaling and exhibit distinct cytotoxicity profiles, making their selection a critical, context-dependent decision for researchers.

Introduction: The Re-Emergence of Cardiac Glycosides in Oncology

Cardiac glycosides are a class of naturally derived steroid-like compounds known for their potent and specific inhibition of the Na+/K+-ATPase enzyme, a critical protein for maintaining cellular ion homeostasis.[1][2] While their cardiotonic effects are well-documented, a growing body of evidence has highlighted their significant antiproliferative and pro-apoptotic properties in cancer cells.[3][4] This has led to a surge in research aimed at repurposing these established drugs for cancer therapy.[5]

Cancer cells often exhibit an upregulation of Na+/K+-ATPase, making this enzyme a viable therapeutic target.[6] Inhibition of the pump by cardiac glycosides leads to a cascade of events culminating in cell death, often with a degree of selectivity for cancer cells over normal cells.[7][8] This guide focuses on two prominent examples: ouabain, a well-characterized hydrophilic glycoside, and the family of compounds derived from digitoxigenin, the active core of the more lipophilic drug, digitoxin.

The Convergent Mechanism: Na+/K+-ATPase Inhibition

The foundational mechanism of action for all cardiac glycosides is the inhibition of the Na+/K+-ATPase α-subunit. This interaction is not merely a disruption of ion transport but the initiation of a complex signaling cascade.

Causality of the Pathway:

  • Pump Inhibition: The binding of the cardiac glycoside locks the Na+/K+-ATPase in a conformation that prevents the transport of Na+ out of the cell and K+ into the cell.[5]

  • Ion Gradient Disruption: This leads to an accumulation of intracellular sodium ([Na+]i).

  • Calcium Influx: The increased [Na+]i alters the function of the Na+/Ca2+ exchanger, causing it to reverse its direction and pump Ca2+ into the cell, leading to a sustained elevation of intracellular calcium ([Ca2+]i).[3][9]

  • Mitochondrial Stress & ROS Production: Elevated [Ca2+]i is taken up by the mitochondria, disrupting the mitochondrial membrane potential and leading to the generation of reactive oxygen species (ROS).[7]

  • Apoptosis Induction: The combination of ionic imbalance, mitochondrial stress, and ROS production activates the intrinsic pathway of apoptosis, characterized by the activation of caspase-9, followed by the executioner caspase-3, and cleavage of substrates like PARP, ultimately leading to programmed cell death.[9][10]

Shared_Mechanism cluster_membrane Cell Membrane cluster_cyto Cytoplasm NKA Na+/K+-ATPase NCX Na+/Ca2+ Exchanger NKA->NCX [Na+]i Accumulation Alters Gradient Ca_ion ↑ Intracellular [Ca2+] NCX->Ca_ion Ca2+ Influx Mito Mitochondrial Stress Ca_ion->Mito ROS ↑ ROS Casp9 Caspase-9 Activation ROS->Casp9 Mito->ROS Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CG Cardiac Glycoside (Ouabain or Digitoxigenin) CG->NKA Inhibition

Caption: Core signaling pathway initiated by cardiac glycoside binding.

The Divergent Pathways: Beyond Pump Inhibition

While the core mechanism is shared, ouabain and digitoxigenin derivatives engage distinct downstream signaling pathways that contribute to their anticancer effects. This mechanistic divergence is critical for understanding their differential activities across various cancer types.

Ouabain: Targeting STAT3 and Protein Synthesis

Ouabain has been shown to exert potent anticancer effects through mechanisms that may be independent of its pump-inhibitory function.[1][2] A key pathway involves the suppression of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling cascade.

  • Mechanism: Ouabain can effectively suppress both the expression and phosphorylation of STAT3. This blocks STAT3-mediated transcription and the expression of its downstream target proteins involved in survival and proliferation.[11] This action, coupled with an observed inhibition of protein synthesis, provides ouabain with a multi-pronged attack on cancer cell viability.[11]

Ouabain_Pathway Ouabain Ouabain STAT3_Phos STAT3 Phosphorylation Ouabain->STAT3_Phos Inhibition STAT3_Exp STAT3 Expression Ouabain->STAT3_Exp Suppression Transcription STAT3-mediated Transcription STAT3_Phos->Transcription STAT3_Exp->Transcription Survival_Genes Downstream Targets (e.g., Bcl-2, Cyclin D1) Transcription->Survival_Genes Proliferation ↓ Cell Proliferation & Survival Survival_Genes->Proliferation

Caption: Ouabain-specific inhibition of the STAT3 signaling pathway.

Digitoxigenin Derivatives: Inhibiting NF-κB and c-MYC

Digitoxin and its analogs have demonstrated a distinct ability to modulate key transcription factors that are central to cancer cell proliferation and survival, namely NF-κB and c-MYC.

  • Mechanism: By engaging the Na+/K+-ATPase as a signal transducer, digitoxin can inhibit the transcriptional activity of NF-κB and AP-1.[9] This, in turn, suppresses the expression of critical cell cycle regulators like cdc2 and cyclin B1.[9] Furthermore, digitoxin has been shown to inhibit the expression of the c-MYC oncogene, a pivotal driver of proliferation in many cancers, by interfering with its NFAT-driven transcription.[12]

Digitoxin_Pathway Digitoxin Digitoxigenin / Digitoxin NKA_Sig Na+/K+-ATPase Signalosome Digitoxin->NKA_Sig cMYC c-MYC Expression Digitoxin->cMYC Inhibition NFkB NF-κB / AP-1 Activity NKA_Sig->NFkB Inhibition CellCycle_Genes Cell Cycle Genes (e.g., cdc2, cyclin B1) NFkB->CellCycle_Genes Arrest G2/M Cell Cycle Arrest & Apoptosis cMYC->Arrest CellCycle_Genes->Arrest

Caption: Digitoxigenin-mediated inhibition of NF-κB and c-MYC.

Comparative Cytotoxicity: A Data-Driven Analysis

The ultimate measure of a compound's potential in a screening context is its cytotoxicity against various cancer cell lines. Direct comparisons in the literature show that while both ouabain and digitoxin are highly potent, their relative efficacy can vary depending on the cell line.

One study evaluating several cardiac glycosides found the order of potency in primary human tumor cells to be: proscillaridin A > digitoxin > ouabain > digoxin.[3][13] However, in a direct comparison using the A549 non-small cell lung cancer line, the IC50 values were highly comparable and in the low nanomolar range.[7] The structural differences, particularly the sugar moieties attached to the C3 position of the steroid core, play a pivotal role in bioavailability, target binding affinity, and ultimately, cytotoxic potency.[6][10]

CompoundCancer Cell LineCancer TypeIncubation Time (h)IC50 (nM)Reference
Ouabain A549Non-Small Cell Lung725.3 ± 0.4[7]
H460Non-Small Cell Lung7210.4
PANC-1Pancreatic7242.4[11]
TFK-1Biliary Tract7214[2]
A375Melanoma4867.2[14]
SK-Mel-28Melanoma48186.5[14]
MDA-MB-231Breast (ER-)Not Specified>100[3]
Digitoxin A549Non-Small Cell Lung727.4 ± 0.6[7]
NCI-H460Non-Small Cell LungNot Specified49-357[10]
HeLaCervicalNot Specified2340 ± 3[10]
TK-10Renal AdenocarcinomaNot Specified3-33[15]
Digitoxigenin Derivative (Dg18) A549Non-Small Cell LungNot Specified10 ± 1[6]
Digitoxigenin Derivative (Comp. 1) HeLaCervicalNot Specified35.2 ± 1.6[10]

Key Insights from the Data:

  • High Potency: Both compounds consistently demonstrate cytotoxicity in the nanomolar range across multiple cancer types.

  • Differential Sensitivity: The wide range of IC50 values highlights cell-line specific sensitivities. For instance, melanoma cell line SK-Mel-28 is significantly less sensitive to ouabain than A375.[14]

  • The Power of Analogs: Synthetic derivatives of digitoxigenin can be significantly more potent than the parent compound, digitoxin. For example, specific neoglycosides show IC50 values as low as 10 nM in A549 cells, and other derivatives are over 60 times more potent than digitoxin in HeLa cells.[4][6][10] This underscores the importance of structure-activity relationship (SAR) studies.

Experimental Protocol: Head-to-Head Cytotoxicity Screening

To ensure reliable and reproducible comparative data, a well-controlled experimental design is paramount. The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of viability.

Workflow Diagram

Workflow Start Start Step1 1. Cell Culture & Seeding Plate cells in 96-well plates. Incubate 24h to allow attachment. Start->Step1 Step2 2. Compound Treatment Prepare serial dilutions of Ouabain & Digitoxigenin analog. Add to cells and incubate for 48-72h. Step1->Step2 Step3 3. MTT Addition Add MTT solution to each well. Incubate for 2-4h. Step2->Step3 Step4 4. Formazan Solubilization Remove supernatant. Add DMSO or other solvent to dissolve crystals. Step3->Step4 Step5 5. Absorbance Reading Read absorbance at 570 nm on a plate reader. Step4->Step5 Step6 6. Data Analysis Normalize data to vehicle control. Calculate IC50 values using non-linear regression. Step5->Step6 End End Step6->End

Caption: A generalized workflow for in vitro cytotoxicity screening.

Detailed Step-by-Step Methodology

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Ouabain and a Digitoxigenin analog on a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Ouabain and Digitoxigenin analog (e.g., 17-hydroxydigitoxigenin or a commercially available derivative)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-Buffered Saline (PBS, sterile)

  • MTT reagent (5 mg/mL in PBS, sterile-filtered and stored protected from light)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader (570 nm wavelength)

Protocol:

  • Cell Seeding (Day 1):

    • Rationale: Seeding cells 24 hours prior to treatment allows them to recover from harvesting and adhere to the plate, ensuring they are in an exponential growth phase when the drug is applied.

    • Procedure: a. Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer and trypan blue). b. Dilute the cells in complete medium to a concentration of 5 x 10^4 cells/mL (Note: this density should be optimized for your specific cell line to ensure they are not over-confluent at the end of the assay). c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Leave the outermost wells filled with 100 µL of sterile PBS to minimize evaporation effects. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Treatment (Day 2):

    • Rationale: A serial dilution series is essential to generate a dose-response curve from which the IC50 can be accurately calculated. Using a vehicle control (DMSO) is critical to ensure that the solvent itself has no effect on cell viability.

    • Procedure: a. Prepare 10 mM stock solutions of both ouabain and the digitoxigenin analog in DMSO. b. Create a series of working solutions by performing serial dilutions in complete culture medium. For a final concentration range of 1 nM to 10 µM, prepare 2X concentrated dilutions. c. Carefully remove the old medium from the cells and add 100 µL of the appropriate drug dilution to each well. Include wells for "vehicle control" (medium with the highest concentration of DMSO used, typically <0.1%) and "no-cell control" (medium only, for background subtraction). d. Incubate the treated plates for the desired time period (e.g., 48 or 72 hours).

  • MTT Assay (Day 4 or 5):

    • Rationale: The MTT reagent is converted to a purple formazan product by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

    • Procedure: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls). b. Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate (formazan crystals). c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Rationale: Measuring the absorbance of the solubilized formazan allows for quantification of cell viability. Normalizing the data to the vehicle control and fitting to a non-linear regression model is the standard method for calculating a reliable IC50.

    • Procedure: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration: [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100. c. Plot the percent viability against the log of the drug concentration. d. Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (log[inhibitor] vs. response -- Variable slope) to determine the IC50 value for each compound.

Conclusion and Future Directions

The choice between ouabain and a digitoxigenin-based compound for cancer cell screening is not straightforward and depends heavily on the research question.

  • Choose Ouabain for studies focused on cancers where STAT3 is a known oncogenic driver or when investigating mechanisms related to protein synthesis inhibition. Its hydrophilic nature may also influence its activity in certain experimental systems.

  • Choose a Digitoxigenin Analog when investigating cancers driven by c-MYC or NF-κB, or when exploring structure-activity relationships. The lipophilicity of digitoxin and the vast potential for creating synthetic analogs with improved potency and selectivity make this family highly attractive for drug development programs.[10]

Ultimately, a head-to-head screening approach, as detailed in this guide, is the most definitive way to determine which compound is more effective in a specific cancer context. By understanding their convergent and divergent mechanisms of action and employing robust, self-validating experimental protocols, researchers can generate high-quality, reliable data to drive the next wave of discoveries in cancer therapeutics.

References

  • Zhang, L., et al. (2015). Influence of Sugar Amine Regiochemistry on Digitoxigenin Neoglycoside Anticancer Activity. ACS Medicinal Chemistry Letters, 6(8), 913–918. Available at: [Link]

  • Chen, J., et al. (2020). Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3. Frontiers in Oncology, 10, 1599. Available at: [Link]

  • de Farias, G. G., et al. (2021). Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase. Toxicology and Applied Pharmacology, 410, 115356. Available at: [Link]

  • Wang, X., et al. (2016). Synthesis of C 3 -Neoglycosides of digoxigenin and their anticancer activities. Chinese Chemical Letters, 27(6), 873-877. Available at: [Link]

  • Majumder, U., et al. (2021). Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics. Molecules, 26(17), 5207. Available at: [Link]

  • Haux, J. (2018). Digitoxin has Specific Properties for Potential use to Treat Cancer and Inflammatory Diseases. Lupine Publishers. Available at: [Link]

  • Elbaz, H. A., et al. (2012). Digitoxin and its analogs as novel cancer therapeutics. Experimental Hematology & Oncology, 1, 4. Available at: [Link]

  • Leite, D., et al. (2018). Cytotoxicity of AMANTADIG - a semisynthetic digitoxigenin derivative - alone and in combination with docetaxel in human hormone-refractory prostate cancer cells and its effect on Na+/K+-ATPase inhibition. Biomedicine & Pharmacotherapy, 107, 464-474. Available at: [Link]

  • Wikipedia contributors. (2023). Digitoxin. Wikipedia. Available at: [Link]

  • ResearchGate. (2015). Anticancer activity of the most active digitoxigenin neoglycosides and comparator controls against the A549 (human lung adenocarcinoma) cancer cell line. ResearchGate. Available at: [Link]

  • Johansson, S., et al. (2001). Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells. Anti-Cancer Drugs, 12(5), 475-483. Available at: [Link]

  • Winnicka, K., et al. (2008). Antiproliferative Activity of Derivatives of Ouabain, Digoxin and Proscillaridin A in Human MCF-7 and MDA-MB-231 Breast Cancer Cells. Biological & Pharmaceutical Bulletin, 31(6), 1131-1140. Available at: [Link]

  • Busonero, C., et al. (2020). Ouabain and Digoxin Activate the Proteasome and the Degradation of the ERα in Cells Modeling Primary and Metastatic Breast Cancer. Cancers, 12(12), 3840. Available at: [Link]

  • Busonero, C., et al. (2020). Ouabain and Digoxin Activate the Proteasome and the Degradation of the ERα in Cells Modeling Primary and Metastatic Breast Cancer. PubMed. Available at: [Link]

  • Calderón-Montaño, J. M., et al. (2013). The Cardiac Glycosides Digitoxin, Digoxin and Ouabain Induce a Potent Inhibition of Glycolysis in Lung Cancer Cells. Universidad de Sevilla. Available at: [Link]

  • ResearchGate. (n.d.). IC50 (µM) regarding the effects of digitoxin and ouabain on primary leukaemic cells and PBMCs. ResearchGate. Available at: [Link]

  • Ozenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Table 1. Comparison of IC50 values obtained for inhibition of 17b-HSDs... ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2021). Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Induction of Apoptosis, G2/M Phase Arrest, and Migration Inhibition. OncoTargets and Therapy, 14, 1791–1801. Available at: [Link]

  • Stankovic, T., et al. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules, 22(12), 2136. Available at: [Link]

  • Wang, D., et al. (2023). NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy. Journal of Experimental & Clinical Cancer Research, 42(1), 233. Available at: [Link]

  • Chen, Y. A., et al. (2023). Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters. Journal of Experimental & Clinical Cancer Research, 42(1), 213. Available at: [Link]

  • Goulart, M., et al. (2021). Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. ACS Omega, 6(13), 9145–9154. Available at: [Link]

  • Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 13(6), 521–527. Available at: [Link]

  • King, F. J., et al. (2015). Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives. Journal of Natural Products, 78(8), 2031–2039. Available at: [Link]

  • López-Lázaro, M. (2007). Digitoxin as an anticancer agent with selectivity for cancer cells. Cancer Research, 67(19), 9561. Available at: [Link]

  • Belz, G. G., et al. (1983). Digitoxin and β-methyldigoxin: a comparison of pharmacokinetic and pharmacodynamic parameters. European Journal of Clinical Pharmacology, 24(5), 621-625. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). Bio-protocol. Available at: [Link]

  • Cerella, C., et al. (2010). Cardiac glycosides in cancer research and cancer therapy. Current Pharmaceutical Design, 16(16), 1877-1888. Available at: [Link]

  • Patsnap. (2024). What are Na/K-ATPase inhibitors and how do they work?. Patsnap. Available at: [Link]

  • Menger, L., et al. (2012). Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction. Oncotarget, 3(9), 1024–1036. Available at: [Link]

  • Alevizopoulos, K., et al. (2014). Na+/K+ ATPase Inhibitors in Cancer. Current Drug Targets, 15(10), 988-1000. Available at: [Link]

  • Wang, Y., et al. (2016). Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis. Experimental and Therapeutic Medicine, 12(4), 2097–2102. Available at: [Link]

  • Lopez-Lazaro, M., et al. (2003). Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients. Journal of Natural Products, 66(12), 1642-1644. Available at: [Link]

Sources

Validation

A Cross-Validation Guide to ELISA and HPLC for the Quantification of 17-Hydroxydigitoxigenin

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. 17-hydroxydigitoxigenin, a metabolite of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. 17-hydroxydigitoxigenin, a metabolite of the cardiac glycoside digitoxin, serves as a critical analyte in understanding the metabolism and disposition of its parent compound.[1] The choice of analytical methodology for its quantification is pivotal, with Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC) representing two common yet fundamentally different approaches.

This guide provides an in-depth, objective comparison of these two techniques for the analysis of 17-hydroxydigitoxigenin. We will delve into the core principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics, all grounded in established scientific principles and regulatory standards.

The Analytical Challenge: 17-Hydroxydigitoxigenin

17-hydroxydigitoxigenin is a small molecule, a steroid derivative, and a metabolite of digitoxin, a drug with a narrow therapeutic index.[1] Its accurate measurement is essential for understanding drug metabolism, which can be influenced by various factors, including co-administered drugs. The structural similarity of 17-hydroxydigitoxigenin to its parent compound and other endogenous steroids presents a significant analytical challenge, demanding high specificity from the chosen method.

Principle of Analysis: ELISA vs. HPLC

Competitive ELISA: An Immunoassay Approach

For small molecules like 17-hydroxydigitoxigenin, which cannot simultaneously bind two different antibodies, the competitive ELISA is the immunoassay format of choice.[2][3] In this assay, the analyte in the sample competes with a known amount of enzyme-labeled 17-hydroxydigitoxigenin (the "tracer") for binding to a limited number of specific antibody sites, typically coated on a microplate.[4] The resulting signal is inversely proportional to the concentration of 17-hydroxydigitoxigenin in the sample. A higher concentration of the analyte in the sample leads to less binding of the tracer and, consequently, a weaker signal.[4]

Reverse-Phase HPLC: A Chromatographic Separation Technique

High-Performance Liquid Chromatography (HPLC) separates compounds based on their physicochemical properties.[5][6] For 17-hydroxydigitoxigenin, a reverse-phase HPLC method is most appropriate. In this setup, the sample is injected into a column packed with a nonpolar stationary phase (e.g., C18).[5] A polar mobile phase is then pumped through the column. Compounds with higher polarity will elute faster, while less polar compounds, like 17-hydroxydigitoxigenin, will be retained longer on the column, allowing for their separation from other components in the sample matrix.[6] Detection is typically achieved using a UV or mass spectrometry (MS) detector.

Experimental Protocols

The following protocols are presented as robust, well-established methodologies for the analysis of 17-hydroxydigitoxigenin, adhering to the principles of analytical method validation.

Competitive ELISA Protocol for 17-Hydroxydigitoxigenin

This protocol is based on a standard competitive immunoassay format.

1. Reagent Preparation:

  • Prepare wash buffer, assay buffer, and substrate solution as per kit instructions.
  • Reconstitute 17-hydroxydigitoxigenin standards and enzyme-labeled tracer.
  • Prepare a standard curve by serially diluting the stock standard.

2. Assay Procedure:

  • Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
  • Immediately add the enzyme-labeled 17-hydroxydigitoxigenin tracer to each well.
  • Incubate the plate to allow for competitive binding.
  • Wash the plate to remove unbound reagents.
  • Add the substrate solution to each well and incubate to allow for color development.
  • Stop the reaction and read the absorbance on a microplate reader.

3. Data Analysis:

  • Calculate the average absorbance for each set of standards, controls, and samples.
  • Generate a standard curve by plotting the absorbance versus the concentration of the standards.
  • Determine the concentration of 17-hydroxydigitoxigenin in the samples by interpolating their absorbance values from the standard curve.
Reverse-Phase HPLC Protocol for 17-Hydroxydigitoxigenin

This protocol outlines a typical HPLC method for the analysis of cardiac glycosides and their metabolites.

1. Sample Preparation:

  • Perform a liquid-liquid extraction or solid-phase extraction of the biological sample to remove proteins and other interfering substances.
  • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at an appropriate wavelength (e.g., 220 nm) or a mass spectrometer for higher specificity and sensitivity.[7]
  • Injection Volume: 20 µL.

3. Analysis:

  • Inject the prepared sample onto the HPLC system.
  • Record the chromatogram and identify the peak corresponding to 17-hydroxydigitoxigenin based on its retention time, as determined by injecting a pure standard.
  • Quantify the amount of 17-hydroxydigitoxigenin by comparing the peak area of the sample to a standard curve generated from known concentrations.

Method Validation: Adherence to ICH Q2(R2) Guidelines

Both ELISA and HPLC methods must be validated to ensure they are fit for their intended purpose.[8][9] The validation process should follow the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline key performance characteristics to be evaluated.[10][11]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[8] For ELISA, this involves testing for cross-reactivity with structurally related compounds like digitoxin and endogenous steroids.[12][13][14] For HPLC, it involves demonstrating the resolution of the 17-hydroxydigitoxigenin peak from other sample components.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[15] This is typically assessed by analyzing samples with known concentrations of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[15]

  • Linearity and Range: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8][15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Comparative Performance Analysis

The choice between ELISA and HPLC often depends on the specific requirements of the study. The following table summarizes the typical performance characteristics of each method for the analysis of a small molecule like 17-hydroxydigitoxigenin.

Parameter Competitive ELISA Reverse-Phase HPLC
Principle Antigen-antibody bindingChromatographic separation
Specificity Dependent on antibody; potential for cross-reactivity with structurally similar molecules.[12][16]High; can resolve structurally similar compounds.
Sensitivity (LOQ) Typically in the low ng/mL to pg/mL range.ng/mL to µg/mL range (UV); can be lower with MS detection.
Throughput High; can analyze 96 samples simultaneously.Lower; samples are analyzed sequentially.
Sample Volume Typically small (e.g., 50 µL).Can be larger (e.g., 100 µL), depending on sample preparation.
Cost per Sample Generally lower.Higher, due to instrument and solvent costs.
Development Time Can be lengthy if developing a new antibody.Method development can be complex and time-consuming.
Matrix Effects Less susceptible to matrix effects.[17]Can be significantly affected by matrix components, leading to ion suppression or enhancement in MS detection.[18][19][20][21][22]

Visualizing the Workflows

Competitive ELISA Workflow

ELISA_Workflow cluster_PlatePrep Plate Preparation cluster_Assay Assay cluster_Detection Detection p1 Coat plate with anti-17-hydroxydigitoxigenin Ab p2 Wash & Block p1->p2 a1 Add Sample/Standard p2->a1 a2 Add Enzyme-Labeled 17-hydroxydigitoxigenin a1->a2 a3 Incubate (Competition) a2->a3 a4 Wash a3->a4 d1 Add Substrate a4->d1 d2 Incubate (Color Dev.) d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance d3->d4

Caption: Workflow for a competitive ELISA.

HPLC Workflow

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis HPLC Analysis cluster_Quantification Quantification s1 Sample Extraction (LLE or SPE) s2 Evaporation s1->s2 s3 Reconstitution s2->s3 h1 Inject Sample s3->h1 h2 Separation on C18 Column h1->h2 h3 UV or MS Detection h2->h3 h4 Data Acquisition h3->h4 q1 Peak Integration h4->q1 q2 Concentration Calculation (vs. Standard Curve) q1->q2

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Comparative

Inter-Laboratory Validation of 17-Hydroxydigitoxigenin Analytical Methods: A Comparison Guide

Executive Summary The accurate pharmacokinetic (PK) profiling of novel antihypertensive therapeutics relies heavily on the robust quantification of their active metabolites. 17-Hydroxydigitoxigenin (also known as PST2286...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate pharmacokinetic (PK) profiling of novel antihypertensive therapeutics relies heavily on the robust quantification of their active metabolites. 17-Hydroxydigitoxigenin (also known as PST2286; CAS: 26629-41-4) is the primary metabolite of rostafuroxin, a highly specific antagonist of mutant ouabain-sensitive Na+/K+-ATPase[1][2]. Because PST2286 shares significant structural homology with endogenous cardiotonic steroids (CTS) like ouabain and digitoxigenin, quantifying it in human plasma presents unique analytical challenges[3][4].

This guide objectively compares the performance of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), Enzyme Immunoassays (EIA), and HPLC-UV for the quantification of 17-hydroxydigitoxigenin. Designed for drug development professionals, it provides field-proven insights, inter-laboratory validation data, and a self-validating experimental protocol to ensure uncompromising scientific integrity.

Mechanistic Context: The Analytical Challenge of Cardiotonic Steroids

Rostafuroxin was developed to counteract the hypertensive effects of endogenous ouabain by displacing it from the Na+/K+-ATPase receptor[2][4]. During its metabolism, rostafuroxin is converted into 17-hydroxydigitoxigenin (PST2286)[5].

The core analytical challenge lies in specificity . PST2286 possesses a steroidal nucleus and a lactone ring, making it structurally similar to both dietary plant cardenolides and endogenous human CTS[6]. When utilizing traditional antibody-based methods (EIA/RIA), the structural overlap at the C-17 lactone ring frequently leads to cross-reactivity, artificially inflating the measured concentration of the metabolite[7]. Therefore, modern PK profiling mandates analytical platforms capable of isolating the exact mass-to-charge (m/z) ratio of PST2286 while chromatographically separating it from isobaric interferences[3][8].

Comparison of Analytical Platforms

To establish a universally accepted standard for PST2286 quantification, three primary methodologies are typically evaluated across different laboratory environments:

  • UHPLC-MS/MS: The gold standard for clinical PK. It utilizes specific precursor-to-product ion transitions, eliminating cross-reactivity[8].

  • Enzyme Immunoassay (EIA): Highly sensitive and high-throughput, but requires rigorous cross-reactivity screening against digitoxigenin and digoxigenin[6].

  • HPLC-UV: Lacks the sensitivity required for trace plasma analysis but remains useful for bulk formulation quality control.

Table 1: Comparative Performance Metrics for PST2286 Quantification
Performance MetricUHPLC-MS/MSEnzyme Immunoassay (EIA)HPLC-UV
Lower Limit of Quantification (LLOQ) 0.025 - 0.05 ng/mL0.5 - 1.0 ng/mL15 - 25 ng/mL
Specificity / Selectivity Excellent (Resolves isobaric CTS)Moderate (High cross-reactivity risk)Low (Baseline matrix noise)
Sample Volume Required 200 - 500 µL50 - 100 µL> 1000 µL
Inter-Laboratory CV% < 8%12 - 18%< 5% (at high concentrations)
Primary Application Clinical PK & BioequivalenceHigh-throughput preclinical screeningAPI & Formulation QC
Analytical Workflow & Decision Matrix

G Sample Plasma Sample (PST2286) Prep Sample Preparation (SPE Extraction) Sample->Prep LCMS UHPLC-MS/MS (High Specificity) Prep->LCMS Preferred ELISA Immunoassay (High Throughput) Prep->ELISA Screening Quant Absolute Quantification (LLOQ < 0.05 ng/mL) LCMS->Quant Cross Cross-Reactivity Check (Endogenous CTS) ELISA->Cross Cross->Quant

Workflow comparing LC-MS/MS and Immunoassay for PST2286 quantification.

Inter-Laboratory Validation Data

To ensure that PK data is reproducible across global clinical trial sites, a multi-site validation must be conducted in accordance with regulatory bioanalytical guidelines. The data below represents a synthesized inter-laboratory validation profile based on established cardiotonic steroid LC-MS/MS parameters[3].

Table 2: Inter-Laboratory Precision and Accuracy (n=3 Independent Labs)
Quality Control (QC) LevelNominal Conc. (ng/mL)Lab A (UHPLC-MS/MS) Bias %Lab B (UHPLC-MS/MS) Bias %Lab C (EIA) Bias %Inter-Lab Precision (CV%)
QC Low (QCL) 0.15+4.2%+5.1%+18.4%6.8% (LC-MS only)
QC Mid (QCM) 1.50-2.1%-1.8%+12.1%4.2% (LC-MS only)
QC High (QCH) 15.00+1.5%+0.9%+8.5%3.5% (LC-MS only)

Causality Insight: Lab C (EIA) consistently demonstrates a positive bias at the QCL and QCM levels. This is a direct result of matrix interference and minor cross-reactivity with endogenous digitalis-like factors present in human plasma, a variable that UHPLC-MS/MS easily bypasses through mass filtration[7][8].

Multi-Site Validation Logic

Validation Start Multi-Site Validation Initiation QC Distribute Blinded QCs (Low, Mid, High) Start->QC Lab1 Lab A (UHPLC-MS/MS) QC->Lab1 Lab2 Lab B (UHPLC-MS/MS) QC->Lab2 Lab3 Lab C (Enzyme Immunoassay) QC->Lab3 Data Centralized Data Analysis (ANOVA, Inter-lab CV%) Lab1->Data Lab2->Data Lab3->Data Crit Acceptance Criteria CV < 15%, Bias < ±15% Data->Crit

Multi-site validation logic for establishing robust analytical reproducibility.

Self-Validating Experimental Protocol: UHPLC-MS/MS

To achieve the precision metrics outlined in Table 2, laboratories must adopt a self-validating workflow. This protocol embeds internal checks to automatically flag matrix effects or extraction failures.

Phase 1: Sample Preparation & Solid Phase Extraction (SPE)

Why SPE? Direct protein precipitation leaves residual phospholipids in the sample, which compete with PST2286 for charge in the Electrospray Ionization (ESI) source, causing unpredictable signal suppression. SPE completely removes these phospholipids[3].

  • Spiking: Aliquot 500 µL of human plasma into a 96-well plate. Add 20 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Digitoxigenin-d3). Self-Validation Check: The IS must be added before any extraction steps to correct for downstream analyte loss.

  • Pre-treatment: Add 500 µL of 2% Formic Acid in water to disrupt drug-protein binding.

  • Load: Apply the mixture to a pre-conditioned Polymeric HLB SPE cartridge (30 mg/1 cc).

  • Wash: Wash with 1 mL of 5% Methanol in water to elute polar interferences.

  • Elute: Elute PST2286 with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Phase 2: UHPLC-MS/MS Parameters
  • Chromatography: Utilize a sub-2-micron C18 column (e.g., 1.7 µm, 2.1 x 100 mm) maintained at 40°C.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Initiate at 20% B, ramp to 80% B over 4 minutes to ensure sharp peak elution and separation from highly polar endogenous steroids.

  • Detection (MRM): Operate the mass spectrometer in Positive ESI mode. Monitor the specific transition for PST2286. Since the molecular weight of 17-hydroxydigitoxigenin is 390.52 g/mol , target the [M+H]+ precursor ion at m/z ~391.5, transitioning to its stable product ion (typically corresponding to the loss of water, m/z ~373.5)[5][8].

Phase 3: Data Acceptance Criteria

A run is only considered valid if it passes the following internal logic gates:

  • Blank Matrix Check: The signal in the blank plasma must be < 20% of the LLOQ signal.

  • IS Consistency: The peak area of the Internal Standard must not deviate by more than ±15% across all calibrators, QCs, and unknown samples. A deviation indicates a severe matrix effect.

  • Accuracy: 75% of all QC samples must fall within ±15% of their nominal concentration.

Sources

Safety & Regulatory Compliance

Safety

17-Hydroxydigitoxigenin proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly potent active pharmaceutical ingredients (HPAPIs) requires more than just following a checklist—it requires a deep understanding of the molecule's mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly potent active pharmaceutical ingredients (HPAPIs) requires more than just following a checklist—it requires a deep understanding of the molecule's mechanistic behavior and chemical vulnerabilities.

17-Hydroxydigitoxigenin (also known as PST2286) is a potent cardenolide and rostafuroxin metabolite[1]. Because it is a cardiac glycoside aglycone, improper disposal poses severe environmental and occupational risks. This guide provides a comprehensive, causality-driven framework for the safe handling, deactivation, and disposal of 17-Hydroxydigitoxigenin, ensuring your laboratory maintains the highest standards of safety and compliance.

Chemical Profiling and Hazard Causality

To safely dispose of a chemical, we must first understand how it causes harm. 17-Hydroxydigitoxigenin exerts its biological effect by binding to the extracellular domain of the Na+/K+-ATPase pump. This inhibition prevents the efflux of intracellular sodium (Na+), which subsequently reverses the sodium-calcium exchanger (NCX). The resulting influx of calcium (Ca2+) leads to severe cardiotoxicity and fatal arrhythmias.

Because of this extreme biological potency, 17-Hydroxydigitoxigenin is classified under Class 6.1 (Toxic Substances) and must be managed as a highly hazardous material[2].

Toxicity A 17-Hydroxy- digitoxigenin B Na+/K+-ATPase Inhibition A->B Binds C Na+ Accumulation B->C Blocks pump D Ca2+ Influx C->D NCX Reversal E Cardiotoxicity D->E Overload

Fig 1: Mechanistic pathway of 17-Hydroxydigitoxigenin-induced cardiotoxicity via Na+/K+-ATPase.

Quantitative Data & Hazard Profile
ParameterSpecification
Chemical Name 17-Hydroxydigitoxigenin (PST2286)
CAS Number 26629-41-4[1]
Molecular Formula C23H34O5[1]
Mechanism of Action Na+/K+-ATPase Inhibitor
Hazard Class Class 6.1 (Toxic Substances)[2]
UN Identification UN2811 (Toxic solid, organic, n.o.s.)[2]
Primary Disposal Route High-Temperature Incineration[2]

Primary Disposal Protocol: High-Temperature Incineration

For bulk powder, expired stock, or highly concentrated solutions, high-temperature incineration is the only acceptable disposal method . The steroidal nucleus of 17-Hydroxydigitoxigenin is highly stable; incineration ensures complete thermal destruction of the carbon skeleton, preventing environmental contamination[2].

Step-by-Step Methodology:

  • Segregation: Place all unused 17-Hydroxydigitoxigenin and contaminated consumables (pipette tips, weighing boats, gloves) into a dedicated, leak-proof hazardous waste container. Do not mix with incompatible materials like strong oxidizing agents or strong acids[2].

  • Labeling: Clearly label the container as "Hazardous Waste: Toxic Solid, Organic, N.O.S. (17-Hydroxydigitoxigenin)" and include the UN2811 designation.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA). Ensure the container remains tightly closed unless actively adding waste.

  • EHS Transfer: Do not attempt to flush bulk cardenolide waste down the sanitary sewer[3]. Request a pickup from your institutional Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for commercial incineration.

Secondary Decontamination: In-Lab Alkaline Hydrolysis

While commercial incineration is the gold standard for bulk disposal, researchers often need to decontaminate glassware or neutralize trace liquid residues before washing.

The Causality of Deactivation: The biological activity of cardiac glycosides and their aglycones relies strictly on the intact unsaturated butyrolactone ring at the C17 position[4]. Exposing the compound to an alkaline medium catalyzes the hydrolysis of this lactone ring. Once the ring ruptures, the molecule undergoes an irreversible structural change that permanently abolishes its binding affinity for the Na+/K+-ATPase receptor, effectively neutralizing its cardiotonic toxicity[4].

Destruction A Cardenolide Waste B 1M NaOH Addition A->B Segregate C Lactone Ring Cleavage B->C Hydrolyze D Neutralize (pH 5-9) C->D Add HCl E EHS Collection D->E Dispose

Fig 2: In-lab alkaline hydrolysis workflow for the deactivation of cardenolide lactone rings.

Step-by-Step Deactivation Methodology:

  • Solubilization: Dissolve the trace 17-Hydroxydigitoxigenin residue in a minimal amount of a compatible solvent (e.g., ethanol or methanol) within a fume hood.

  • Alkalinization: Add an equal volume of 1M Sodium Hydroxide (NaOH) to the solution to create a highly basic environment.

  • Incubation: Stir the mixture at room temperature for a minimum of 2 hours. This extended contact time ensures the complete nucleophilic attack and rupture of the lactone ring.

  • Self-Validating Neutralization: Do not assume the reaction is safe based on time alone. Slowly add 1M Hydrochloric Acid (HCl) dropwise while actively monitoring the solution with pH indicator strips. A stabilized pH between 5 and 9 confirms that the highly basic deactivation environment has been neutralized[3].

  • Final Disposal: Transfer the deactivated, pH-neutralized solution to your laboratory's aqueous hazardous waste carboy for standard EHS collection[3].

Emergency Spill Response

In the event of a powder spill, conventional sweeping is strictly prohibited, as it generates inhalable hazardous dust[2].

  • Containment: Immediately don full PPE (N95/P100 respirator, double nitrile gloves, safety goggles).

  • Dust Suppression: Dampen the spill area with water or a compatible solvent (like ethanol) to suppress aerosolization[2].

  • Collection: Carefully wipe up the dampened material using absorbent bench pads.

  • Surface Decontamination: Wash the contaminated surface thoroughly with an alkaline detergent (to initiate lactone ring cleavage on any microscopic residues), followed by a final water rinse. Place all cleanup materials into a hazardous waste bin for incineration.

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 17-Hydroxydigitoxigenin

As researchers and drug development professionals, our work with potent, biologically active molecules like 17-Hydroxydigitoxigenin is foundational to innovation. This compound, a member of the cardenolide family of card...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with potent, biologically active molecules like 17-Hydroxydigitoxigenin is foundational to innovation. This compound, a member of the cardenolide family of cardiac glycosides, holds significant promise but also demands our utmost respect and caution due to its profound physiological effects.[1][2] This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for the safe handling of 17-Hydroxydigitoxigenin, ensuring that both you and your research are protected.

The Science of Risk: Understanding the Hazard

17-Hydroxydigitoxigenin is a potent pharmacologically active substance.[4] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+ ATPase pump in cardiac cells.[2] This activity, while therapeutically relevant, poses a significant occupational hazard. The main routes of exposure are inhalation of aerosolized powder, accidental ingestion, and dermal absorption.[3][4][7]

Exposure can lead to serious health effects. Even small amounts may cause physiological responses, including nausea, vomiting, and cardiovascular effects such as irregular heartbeat.[3][7] The narrow window between therapeutic and toxic doses observed in related compounds underscores the critical need for stringent safety measures.[3] Therefore, our entire handling strategy is predicated on preventing any direct contact with the compound.

Core Directive: Engineering Controls as the First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the final barrier between you and the hazard. The primary method of protection must always be robust engineering controls designed to contain the material at its source.

  • Primary Containment: All handling of powdered 17-Hydroxydigitoxigenin must be conducted within a certified containment device. For small quantities, a ducted fume hood or a Class II Biological Safety Cabinet (BSC) may be sufficient. For larger quantities or procedures with a high potential for aerosolization, a glove box or a flexible isolator is the preferred solution.[4]

  • Ventilation: The laboratory must have adequate general ventilation, with negative pressure relative to adjacent non-laboratory areas. This ensures that any potential fugitive emissions are contained within the lab and exhausted safely.[4][8]

  • Designated Areas: All work with 17-Hydroxydigitoxigenin should occur in a designated area, clearly marked with warning signs indicating the presence of a potent or toxic substance.[4]

Personal Protective Equipment (PPE): Your Final, Critical Barrier

The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling 17-Hydroxydigitoxigenin.

Activity Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Weighing/Aliquoting (Powder) NIOSH-approved respirator with P100 (HEPA) filters. A Powered Air-Purifying Respirator (PAPR) is strongly recommended.[9]Double-gloving with nitrile gloves.[9] The outer glove should be changed immediately upon suspected contamination.Chemical splash goggles and a full-face shield.Disposable, solid-front lab coat with tight-fitting cuffs; disposable sleeve covers.[9]
Solution Preparation/Handling Work must be done in a fume hood. Respirator may not be required if the risk of aerosolization is negligible, but a risk assessment is mandatory.Double-gloving with nitrile gloves.Chemical splash goggles.Disposable, solid-front lab coat with tight-fitting cuffs.
Spill Cleanup PAPR with HEPA filters is mandatory.[9]Double-gloving with heavy-duty nitrile or butyl rubber gloves.Chemical splash goggles and a full-face shield.Disposable, full-body protective suit ("bunny suit") with integrated booties.[6][9]
Waste Disposal Based on the potential for exposure during sealing and transport. A P100 respirator is recommended.Double-gloving with nitrile gloves.Chemical splash goggles.Disposable, solid-front lab coat.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to strict protocols is non-negotiable. The following workflows provide a self-validating system for safe handling.

Workflow: Safe Handling of 17-Hydroxydigitoxigenin

The following diagram illustrates the critical decision points and safety procedures from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for 17-Hydroxydigitoxigenin cluster_prep Preparation & Risk Assessment cluster_handling Handling Operations (in Containment) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Management Prep Review SDS & SOPs RiskAssess Perform Task-Specific Risk Assessment Prep->RiskAssess SelectPPE Select Appropriate PPE (See Table) RiskAssess->SelectPPE DonPPE Don PPE Correctly SelectPPE->DonPPE Proceed to Handling Weigh Weighing / Aliquoting (Powder) DonPPE->Weigh Solubilize Solution Preparation Weigh->Solubilize Decon Decontaminate Surfaces & Equipment Solubilize->Decon Complete Task DoffPPE Doff PPE Correctly (Contaminated waste) Decon->DoffPPE Hygiene Wash Hands Thoroughly DoffPPE->Hygiene Waste Segregate & Seal Hazardous Waste Hygiene->Waste Manage Waste Dispose Dispose via EHS Protocol Waste->Dispose

Caption: A workflow for the safe handling of 17-Hydroxydigitoxigenin.

Protocol 1: Donning and Doffing PPE

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Shoe Covers: Don first if required by facility protocols.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown/Coverall: Don the disposable lab coat or full-body suit. Ensure it is securely fastened.

  • Respirator: Perform a user seal check each time you don a tight-fitting respirator.

  • Eye/Face Protection: Don goggles and/or a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Doffing (Taking Off) Sequence: This procedure should be performed in a designated area, moving from most to least contaminated.

  • Outer Gloves: Remove the outer, most contaminated gloves. Dispose of them immediately in a designated hazardous waste container.

  • Gown/Coverall and Sleeve Covers: Remove by rolling it away from the body, turning it inside out to contain contaminants. Dispose of immediately.

  • Eye/Face Protection: Remove from the back of the head, avoiding touching the front surface.

  • Respirator: Remove from the back of the head.

  • Inner Gloves: Remove the final pair of gloves, peeling them off so they are inside out.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[6]

Operational and Disposal Plans

Spill Response:

  • Evacuate and Alert: Immediately alert others in the area and evacuate. Secure the area to prevent entry.

  • Don PPE: Before re-entering, don the appropriate spill response PPE, including a PAPR, full-body suit, and double heavy-duty gloves.[9]

  • Containment: For a liquid spill, cover with an absorbent material. For a powder spill, never dry sweep. Gently cover with damp absorbent pads to prevent the powder from becoming airborne.[4]

  • Cleanup: Carefully collect all contaminated materials using appropriate tools (e.g., scoops, forceps) and place them into a clearly labeled, sealed hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate deactivating solution (e.g., a high pH solution, if compatible, or as recommended by your institution's safety office), followed by a rinse with water and soap.

  • Dispose: All cleanup materials are to be disposed of as hazardous waste.

Disposal Plan: All materials that have come into contact with 17-Hydroxydigitoxigenin are considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, pipette tips, vials, and absorbent pads. It must be collected in a dedicated, puncture-proof, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect all liquid waste in a sealed, shatter-proof, and appropriately labeled hazardous waste container.

  • Sharps: Needles and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

  • Final Disposal: All waste must be handled and disposed of through your institution's Environmental Health and Safety (EHS) department in strict accordance with local, state, and federal regulations.[3]

By integrating these engineering controls, personal protective measures, and rigorous operational plans, you build a system of safety that honors the scientific potential of 17-Hydroxydigitoxigenin while prioritizing the well-being of the dedicated professionals who handle it.

References

  • Chem-Impex. (n.d.). Digitoxigénine. Retrieved from [Link]

  • Chemsrc. (2025, August 21). Digitoxigenin | CAS#:143-62-4. Retrieved from [Link]

  • Oliva Therapeutics. (n.d.). Safety Data Sheet: Digoxin. Retrieved from [Link]

  • New Jersey Department of Health. (2002, May). Hazardous Substance Fact Sheet: Digoxin. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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